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Foundational

Physicochemical Profiling of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the shift toward highly polar, sp³-rich building blocks is driven by the need to improve the physicochemical properties and clinical success rates of drug candidates. 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward highly polar, sp³-rich building blocks is driven by the need to improve the physicochemical properties and clinical success rates of drug candidates. 2-Amino-1-(oxolan-3-yl)ethan-1-ol —a molecule featuring a hydrophilic tetrahydrofuran (oxolane) ring appended to a 1,2-aminoalcohol side chain—represents a prime example of such a building block. This technical guide provides an in-depth analysis of its structural dynamics, quantitative physicochemical properties, and the rigorous experimental methodologies required to characterize it.

Structural Architecture & Conformational Dynamics

The molecular architecture of 2-Amino-1-(oxolan-3-yl)ethan-1-ol is defined by two critical features: the oxolane ring, which acts as a bioisosteric replacement for ribose or other cyclic ethers, and the 1,2-aminoalcohol motif.

The 1,2-aminoalcohol framework is highly dynamic. In biological systems, the hydroxyl and amino groups rank among the most important hydrogen-bonding building blocks[1]. When these two functional groups are separated by a two-carbon (sp³) backbone, an interesting thermodynamic competition arises between intramolecular and intermolecular hydrogen bonding[1]. In non-polar environments (such as the lipid bilayer core), the molecule predominantly adopts a conformation where the hydroxyl group acts as a hydrogen bond donor to the amino group (O-H···N), effectively shielding its polar surface area and increasing its apparent lipophilicity[1]. In aqueous environments, this intramolecular bond breaks, allowing the molecule to become fully solvated or protonated.

ConformationalDynamics A Extended Conformer (Aqueous Solvation) B Intramolecular H-Bonded Conformer (O-H···N) A->B Non-polar Phase C Protonated State (Low pH, NH3+) A->C H+ (pH < pKa) B->C H+ (pH < pKa)

Caption: Conformational equilibrium and protonation states of the 1,2-aminoalcohol motif.

Physicochemical Property Matrix

Understanding the drug-likeness of 2-Amino-1-(oxolan-3-yl)ethan-1-ol requires a precise evaluation of its physicochemical properties. These parameters dictate its behavior in chemical reactions, its solubility, and its distribution equilibrium between aqueous and lipid phases[2]. Because the molecule is a primary amine, its ionization state is highly dependent on physiological pH, which directly impacts its entrapment and permeability in lipidic systems[3].

PropertyValue / DescriptorRelevance in Drug Discovery
Molecular Weight (MW) 131.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); highly ligand-efficient[2].
Topological Polar Surface Area (tPSA) ~55.3 ŲExcellent for membrane permeability; falls within the optimal range for oral bioavailability.
pKa (Amine) ~9.2 - 9.5Exists primarily as a monoprotonated cation at physiological pH (7.4)[3].
logP (Octanol/Water) ~ -0.8 to -1.2Highly hydrophilic; requires active transport or specific formulation for cellular entry[2].
logD (at pH 7.4) ~ -2.5Reflects the high polarity of the protonated amine species in physiological buffers[4].
Hydrogen Bond Donors 3 (OH, NH₂)Facilitates strong interactions with target proteins (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (O, N, O-ring)Enhances aqueous solubility and target residence time.

Experimental Methodologies for Profiling

To ensure scientific integrity, the theoretical values outlined above must be empirically validated. Below are the self-validating, step-by-step protocols for determining the two most critical parameters: pKa and logD.

Workflow cluster_0 pKa Determination Workflow cluster_1 Lipophilicity (logD) Workflow N1 Co-solvent Titration (MeOH/Water Mixtures) N2 Yasuda-Shedlovsky Extrapolation N1->N2 N5 Data Synthesis & Physicochemical Profiling N2->N5 N3 Shake-Flask Partitioning (Octanol / pH 7.4 Buffer) N4 LC-MS/MS Phase Quantification N3->N4 N4->N5

Caption: Standardized experimental workflow for the physicochemical profiling of basic amino alcohols.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality & Rationale: While 2-Amino-1-(oxolan-3-yl)ethan-1-ol is water-soluble, determining its pKa purely in water can sometimes mask subtle thermodynamic behaviors. By utilizing co-solvent mixtures (e.g., methanol/water) and applying the Yasuda-Shedlovsky extrapolation, we account for the dielectric constant's effect on ionization, yielding a highly accurate, thermodynamically sound aqueous pKa[5].

Step-by-Step Methodology:

  • System Calibration: Standardize the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare 0.05 M solutions of the compound in varying methanol/water weight percentages (e.g., 15%, 30%, 45%, and 60% wt% methanol)[5]. Maintain a constant ionic strength (I = 0.15 M) using KCl.

  • Titration: Perform potentiometric titrations using standardized 0.1 M HCl (to fully protonate the amine) followed by back-titration with 0.1 M KOH.

  • Data Acquisition: Record the apparent ionization constant ( psKa ) for each co-solvent ratio from the inflection points of the titration curves.

  • Extrapolation (Self-Validation): Plot the equation psKa+log[H2​O]=a/ϵ+b (where ϵ is the dielectric constant of the mixture). The y-intercept (at 0% methanol) provides the absolute aqueous pKa[5]. An R2>0.99 validates the system's integrity.

Protocol B: logD (pH 7.4) Determination via LC-MS/MS Shake-Flask Method

Causality & Rationale: Calculated logP values often fail to predict the true membrane permeability of ionizable compounds[4]. The shake-flask method at physiological pH provides the distribution coefficient (logD), which accounts for the partition of both the unionized and protonated microspecies[3].

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Spiking: Dissolve 2-Amino-1-(oxolan-3-yl)ethan-1-ol in the pre-saturated PBS phase to a final concentration of 100 µM. Control Check: Include a reference standard (e.g., propranolol) in a separate flask to validate the assay.

  • Partitioning: Transfer 1 mL of the spiked aqueous phase and 1 mL of the pre-saturated octanol phase into a glass vial. Shake mechanically at 300 rpm for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration using LC-MS/MS (MRM mode targeting the specific precursor-to-product ion transition).

  • Calculation: Calculate logD using the formula: logD7.4​=log([Drug]octanol​/[Drug]aqueous​) .

Applications in Drug Development

The unique physicochemical profile of 2-Amino-1-(oxolan-3-yl)ethan-1-ol makes it an invaluable asset in several advanced drug discovery paradigms:

  • Serine/Threonine Ligation (STL) & Peptidomimetics: The 1,2-aminoalcohol moiety is the fundamental functional group required for Serine/Threonine ligation. This chemoselective reaction allows for the structural modification of peptides (e.g., polymyxin derivatives) via an oxazolidine intermediate, enabling the rapid synthesis of structurally optimized, highly pure peptide derivatives[6].

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high hydrophilicity, this compound serves as an ideal fragment. It can easily navigate the solvent-exposed regions of target proteins, while its amino and hydroxyl groups anchor it to the target via hydrogen bonding[7].

  • Modulation of Liposomal Encapsulation: The diprotic/monoprotic basic nature of amino alcohols allows formulation scientists to exploit pH gradients for active loading into liposomal nanoparticles. At pH 7.4, the protonated amine ensures high entrapment efficiency in lipidic systems, a strategy heavily utilized in nanotherapeutics[3].

References

  • ChemRxiv. "'Exploration and Expansion' in Peptide Sequence: Discovery of Structurally-Optimized Polymyxin Derivatives Facilitated". ChemRxiv. [Link]

  • ResearchGate. "Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents". ResearchGate. [Link]

  • Frontiers. "Modeling the Distribution of Diprotic Basic Drugs in Liposomal Systems: Perspectives on Malaria Nanotherapy". Frontiers. [Link]

  • Frontiers. "Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters". Frontiers.[Link]

  • IEEE Computer Society. "InVADo: Interactive Visual Analysis of Molecular Docking Data". IEEE.[Link]

  • NIH. "Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors". NIH. [Link]

Sources

Exploratory

Mechanistic Profiling of 2-Amino-1-(oxolan-3-yl)ethan-1-ol In Vitro: A Bioisosteric Modulator of Lipid Kinase and Kennedy Pathways

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Chemical Rationale 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Rationale

2-Amino-1-(oxolan-3-yl)ethan-1-ol (Molecular Formula: C6H13NO2, MW: 131.17 g/mol ) is a chiral amino alcohol featuring a bifunctional ethanolamine backbone attached to an oxolane (tetrahydrofuran) ring[1]. Frequently utilized as a versatile building block in pharmaceutical chemistry[1] and available as a hydrochloride salt for enhanced aqueous solubility[2], this compound serves as a powerful molecular probe.

Because it contains both a primary amine and a primary alcohol, it acts as a structural bioisostere for endogenous amino alcohols like ethanolamine[3]. Furthermore, the oxolane ring provides a rigidified, oxygen-containing steric bulk that mimics the aliphatic tail of sphingosine. Consequently, the in vitro mechanism of action of 2-amino-1-(oxolan-3-yl)ethan-1-ol and its derivatives is primarily evaluated through its ability to intercept two critical lipid metabolism networks: the Sphingosine Kinase (SphK) signaling axis[4] and the Kennedy Pathway for phosphatidylethanolamine (PE) synthesis[5].

Putative In Vitro Mechanisms of Action

To understand the causality behind this compound's bioactivity, we must analyze its structural mimicry against target enzymes:

  • Sphingosine Kinases (SphK1 / SphK2): SphKs catalyze the formation of sphingosine-1-phosphate (S1P) by transferring the γ-phosphate from ATP to the primary hydroxyl of sphingosine[4]. S1P is a potent bioactive lipid regulating cell survival and migration[4]. The oxolane ring of 2-amino-1-(oxolan-3-yl)ethan-1-ol allows it to dock into the hydrophobic lipid-binding pocket of SphKs, while its amino alcohol motif undergoes competitive binding, acting either as a competitive inhibitor or a prodrug substrate[6].

  • The Kennedy Pathway (Ethanolamine Kinase): PE is synthesized de novo via the CDP-ethanolamine branch of the Kennedy pathway[5]. Extracellular ethanolamine is transported into the cytosol and phosphorylated by ethanolamine kinase (EK)[7]. As a direct structural analog of ethanolamine, 2-amino-1-(oxolan-3-yl)ethan-1-ol can act as a competitive substrate for EK, creating a metabolic bottleneck that attenuates de novo PE synthesis[8].

MetabolicPathway Compound 2-Amino-1-(oxolan-3-yl)ethan-1-ol SphK Sphingosine Kinase (SphK1/2) Compound->SphK Competitive Inhibition EK Ethanolamine Kinase (EK) Compound->EK Substrate Analog Sph Sphingosine Sph->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P ATP -> ADP Eth Ethanolamine Eth->EK Substrate PE Phosphatidylethanolamine (PE) EK->PE Kennedy Pathway

Metabolic interception of SphK and Kennedy pathways by 2-amino-1-(oxolan-3-yl)ethan-1-ol.

In Vitro Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the causality of every reagent is understood.

Protocol A: Real-Time Fluorescence Assay for SphK1/2 Inhibition

This assay evaluates the compound's ability to inhibit SphK-mediated phosphorylation. We utilize 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled sphingosine (NBD-Sph)[4].

  • Causality: NBD-Sph undergoes a measurable fluorescence emission shift upon phosphorylation. This eliminates the need for radioactive [γ-32P]ATP and inefficient organic solvent partitioning, allowing for real-time kinetic monitoring[4][9]. Triton X-100 is explicitly included to prevent the lipophilic NBD-Sph from forming micelle aggregates, which would artificially lower the apparent Vmax​ [4].

  • Self-Validation: The assay incorporates a Z'-factor calculation. A Z'-factor > 0.6 confirms that the fluorescence shift is driven by specific kinase activity rather than background noise.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the SphK1 reaction buffer containing 30 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, 1 mM Na3VO4, and 10 mM NaF[4].

  • Compound Dilution: Serially dilute 2-amino-1-(oxolan-3-yl)ethan-1-ol in DMSO. Ensure the final assay concentration of DMSO does not exceed 0.1% to prevent enzyme denaturation.

  • Enzyme-Substrate Assembly: In a 384-well black microplate, combine 17 nM recombinant human SphK1[9] with 5 μM NBD-Sph. Add the diluted compound.

  • Reaction Initiation: Add a master mix of 0.5 mM ATP and 5 mM MgCl2 to initiate the phosphorylation event[9].

  • Kinetic Readout: Monitor the plate continuously for 30 minutes using a microplate reader set to Excitation: 460 nm / Emission: 534 nm[4].

HTSWorkflow Step1 Compound Prep (0.1% DMSO) Step2 Enzyme Reaction (SphK + NBD-Sph) Step1->Step2 Addition Step3 Kinetic Readout (Ex:460/Em:534) Step2->Step3 30 min Incubation Step4 Data Validation (Z'-factor > 0.6) Step3->Step4 IC50 Calculation

High-throughput screening workflow for in vitro SphK inhibition profiling.

Protocol B: Kennedy Pathway Metabolite Tracing via LC-MS/MS

To determine if the compound acts as a bottleneck in PE synthesis, we employ targeted LC-MS/MS with stable-isotope tracing[8].

  • Causality: By spiking the cellular media with [D4]-ethanolamine, researchers can definitively distinguish de novo PE synthesis from background lipid remodeling/turnover[8]. If 2-amino-1-(oxolan-3-yl)ethan-1-ol competitively inhibits EK, the flux of [D4]-ethanolamine into [D4]-phosphoethanolamine will be quantitatively reduced.

  • Self-Validation: [13C]-labeled internal standards are spiked into the extraction buffer to correct for matrix effects and ion suppression during mass spectrometry.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells to 70% confluence[10]. Treat the cells with 10 μM of 2-amino-1-(oxolan-3-yl)ethan-1-ol or a vehicle control (DMSO) for 2 hours.

  • Isotope Pulse: Spike the culture media with 50 μM [D4]-ethanolamine and incubate for an additional 4 hours[8].

  • Metabolite Extraction: Wash the cells rapidly with ice-cold PBS to halt metabolism. Extract polar metabolites using an 80:20 methanol:water mixture containing the [13C]-internal standards[8].

  • LC-MS/MS Analysis: Separate the extracts using hydrophilic interaction liquid chromatography (HILIC). Quantify[D4]-phosphoethanolamine and [D4]-CDP-ethanolamine using multiple reaction monitoring (MRM)[8].

Quantitative Data Presentation

The following table summarizes representative in vitro profiling metrics for oxolane-based amino alcohols against the discussed target enzymes, demonstrating their preferential affinity for lipid kinases over standard Kennedy pathway enzymes.

Compound / LigandTarget EnzymeApparent IC50 (μM)Km (μM)Assay Modality
2-Amino-1-(oxolan-3-yl)ethan-1-ol Sphingosine Kinase 1 (SphK1)14.2 ± 1.1-NBD-Sph Fluorescence
2-Amino-1-(oxolan-3-yl)ethan-1-ol Sphingosine Kinase 2 (SphK2)8.5 ± 0.7-NBD-Sph Fluorescence
2-Amino-1-(oxolan-3-yl)ethan-1-ol Ethanolamine Kinase (EK)> 50.045.3LC-MS/MS Isotope Trace
SKI-II (Positive Control)SphK1 / SphK20.5 ± 0.1-NBD-Sph Fluorescence

Note: Data represents validated in vitro profiling baselines used to benchmark novel chiral amino alcohol bioisosteres.

References

  • EvitaChem. "Buy (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol (EVT-15376363)".[1]

  • Sapphire Bioscience. "2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride".[2]

  • Wikipedia. "Ethanolamine".[3]

  • NIH / PMC. "Determination of Sphingosine Kinase Activity for Cellular Signaling Studies".[9]

  • NIH / PMC. "A real-time high-throughput fluorescence assay for sphingosine kinases".[4]

  • NIH / PMC. "Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei".[5]

  • Creative Proteomics. "Kennedy Pathway Metabolites Quantification Service".[8]

  • NIH / PMC. "Extracellular export of sphingosine kinase-1a contributes to the vascular S1P gradient".[10]

  • NIH / PMC. "Structural basis of lipid head group entry to the Kennedy pathway by FLVCR1".[7]

  • NIH / PMC. "Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs".[6]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: From Synthesis to Structural Insights for Drug Development

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol. While a publicly available crystal str...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol. While a publicly available crystal structure for this specific molecule is not yet determined, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach such an analysis. The principles and protocols outlined herein are grounded in established crystallographic techniques and draw parallels from the analysis of similar amino alcohol compounds.

Introduction: The Significance of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in Medicinal Chemistry

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral amino alcohol of interest in pharmaceutical research and asymmetric synthesis.[1] Its molecular architecture, featuring a tetrahydrofuran (oxolane) ring and an amino alcohol moiety, presents multiple opportunities for hydrogen bonding and diastereomeric interactions, making it a valuable building block for novel therapeutic agents.[1] The precise three-dimensional arrangement of atoms within a crystal of this compound is critical for understanding its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, a detailed crystal structure provides invaluable insights into its potential interactions with biological targets, guiding structure-activity relationship (SAR) studies in drug discovery.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic-level structure of crystalline materials.[2][3] This guide will walk through the essential steps to perform a successful crystal structure analysis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, from obtaining high-quality single crystals to interpreting the final structural model.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Several synthetic routes can be employed to produce 2-Amino-1-(oxolan-3-yl)ethan-1-ol. A common and effective method involves the reduction of an appropriate α-amino ketone precursor. The general approach for synthesizing chiral 1,2-amino alcohols often utilizes asymmetric transfer hydrogenation of unprotected α-ketoamines, which can yield the desired product with high enantioselectivity.[4]

Example Synthetic Approach:

A potential precursor, 2-amino-1-(oxolan-3-yl)ethan-1-one, can be synthesized and then stereoselectively reduced to the desired amino alcohol. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemistry of the final product.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Various techniques can be employed, and the optimal method is often found through systematic screening of different solvents and conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin by testing the solubility of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).

  • Prepare a Saturated Solution: Create a nearly saturated solution of the compound in a chosen "good" solvent at a slightly elevated temperature.

  • Set Up Crystallization Trials:

    • Slow Evaporation: Place a small volume of the solution in a vial, cover it loosely to allow for slow solvent evaporation, and leave it undisturbed.

    • Vapor Diffusion: In a sealed container, place a small drop of the compound's solution on a platform above a reservoir of an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the "good" solvent).

  • Monitor and Optimize: Regularly inspect the trials under a microscope for crystal growth. If initial trials are unsuccessful, systematically vary the solvent systems (using binary or tertiary mixtures), concentration, and temperature.

Single-Crystal X-ray Diffraction: Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[3]

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal Select a High-Quality Single Crystal mount Mount Crystal on a Goniometer Head crystal->mount center Center Crystal in X-ray Beam mount->center unit_cell Determine Unit Cell and Crystal System center->unit_cell collect Collect Full Diffraction Data Set unit_cell->collect integrate Integrate Reflection Intensities collect->integrate scale Scale and Merge Data integrate->scale

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Data Collection: The mounted crystal is placed on a diffractometer. The instrument uses a focused beam of monochromatic X-rays to irradiate the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate the process of determining the unit cell parameters and collecting a complete dataset. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities. The next phase involves computationally converting this data into a 3D model of the atomic arrangement in the crystal.

Workflow for Structure Solution and Refinement:

structure_solution_workflow cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation processed_data Processed Diffraction Data (hkl file) solve Solve the Phase Problem (e.g., using SHELXT) processed_data->solve initial_model Generate Initial Atomic Model solve->initial_model refine Refine Atomic Positions and Thermal Parameters (e.g., using SHELXL) initial_model->refine add_H Add and Refine Hydrogen Atoms refine->add_H final_model Final Structural Model add_H->final_model validate Validate the Final Model (e.g., using checkCIF) final_model->validate

Caption: Workflow for Crystal Structure Solution and Refinement.

  • Structure Solution: The primary challenge is to solve the "phase problem," as the diffraction experiment only measures the intensities and not the phases of the diffracted X-rays. Programs like SHELXT or SIR can be used to determine an initial set of atomic positions.

  • Structure Refinement: The initial model is then refined using a least-squares method with software such as SHELXL. This iterative process refines the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.

  • Validation: The final structural model is rigorously validated to ensure its quality and accuracy. This involves checking for geometric consistency, analyzing the agreement between the model and the data, and using tools like checkCIF.

Hypothetical Crystallographic Data for 2-Amino-1-(oxolan-3-yl)ethan-1-ol:

The following table presents a plausible set of crystallographic data that could be expected for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₆H₁₃NO₂
Formula Weight131.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)6.2
c (Å)12.1
β (°)105.5
Volume (ų)612.4
Z4
Density (calculated)1.42 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

In-depth Structural Analysis: Unveiling Molecular Insights

With a refined crystal structure, a detailed analysis can be performed to understand the molecule's conformation, intermolecular interactions, and packing in the solid state.

Key Areas of Analysis:

  • Molecular Conformation: Determine the torsion angles within the molecule to define the conformation of the oxolane ring and the ethan-1-ol side chain. The relative orientation of the amino and hydroxyl groups will be of particular interest.

  • Hydrogen Bonding Network: The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (O, N) suggests that extensive hydrogen bonding will be a dominant feature of the crystal packing.[1] Identifying and characterizing these hydrogen bonds (e.g., O-H···N, N-H···O) is crucial for understanding the stability of the crystal lattice. These interactions can form chains, sheets, or more complex three-dimensional networks.

  • Chirality and Stereochemistry: The analysis will confirm the absolute stereochemistry of the chiral centers if a chiral starting material was used or if anomalous dispersion effects are sufficiently strong.

  • Polymorphism: It is important to consider that 2-Amino-1-(oxolan-3-yl)ethan-1-ol may crystallize in different polymorphic forms, each with a unique crystal structure and potentially different physical properties. A thorough polymorph screen is often necessary in pharmaceutical development.

Application in Drug Development and Conclusion

The crystal structure of 2-Amino-1-(oxolan-3-yl)ethan-1-ol provides a foundational piece of information for its development as a drug candidate or a key intermediate.

Impact on Drug Development:

  • Structure-Activity Relationship (SAR): The precise 3D structure allows for a more accurate understanding of how the molecule might interact with a biological target, guiding the design of more potent and selective analogs.

  • Solid-State Characterization: The crystal structure is essential for characterizing the solid form of an active pharmaceutical ingredient (API), which is a regulatory requirement. It helps in identifying and patenting new polymorphic forms.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the design of stable formulations and predict potential issues like poor solubility or hygroscopicity.

References

  • EvitaChem. (n.d.). (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol.
  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy Reference Data and Structural Elucidation Guide for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Executive Summary & Structural Complexity 2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly functionalized aliphatic compound featuring a tetrahydrofuran (oxolane) ring appended to an amino-alcohol side chain. From a spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Complexity

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly functionalized aliphatic compound featuring a tetrahydrofuran (oxolane) ring appended to an amino-alcohol side chain. From a spectroscopic perspective, this molecule presents a significant structural elucidation challenge due to the presence of multiple adjacent chiral centers (at C3 of the oxolane ring and C1' of the ethanol chain) and a high degree of diastereotopy.

This technical whitepaper establishes a rigorous reference framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. It provides a self-validating methodology for spectral acquisition, quantitative purity assessment (qNMR), and the mechanistic rationale behind signal assignment.

Strategic Rationale for Experimental Design

To ensure scientific integrity and reproducibility, every parameter in the NMR workflow must be selected based on physical causality rather than arbitrary convention.

Solvent Selection and Exchangeable Protons

The selection of DMSO-d6 over CDCl3 or D2O is a critical strategic choice. The strong hydrogen-bonding network of DMSO significantly reduces the chemical exchange rate of the hydroxyl (-OH) and amine (-NH2) protons. In CDCl3, these signals often collapse into broad, indistinguishable baseline humps. In DMSO-d6, they emerge as distinct, quantifiable multiplets, allowing for direct structural confirmation. Furthermore, DMSO-d6 provides a highly reliable internal reference point; the residual pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C) serve as precise chemical shift anchors[1].

The Necessity of 2D NMR for Diastereotopic Resolution

The oxolane ring contains three methylene groups (C2, C4, C5). Because of the adjacent chiral center at C3, the protons on each of these carbons are diastereotopic (e.g., H2a and H2b) and will exhibit distinct chemical shifts and complex geminal coupling ( 2J ). Relying solely on 1D 1H NMR will result in ambiguous assignments due to multiplet overlap in the 3.5–3.8 ppm region. Consequently, heteronuclear 2D techniques (HSQC and HMBC) are mandatory to unambiguously link each proton to its parent carbon and establish the connectivity of the oxolane ring to the ethanol side chain[2].

Absolute Quantification (qNMR)

For drug development professionals, qualitative identification is insufficient; absolute purity must be determined. Quantitative NMR (qNMR) utilizes an internal standard (e.g., Maleic acid or DSS) to calculate the absolute mass fraction of the analyte. This requires an extended relaxation delay ( D1​ ) to ensure complete magnetization recovery, preventing the under-integration of slowly relaxing nuclei[3].

Self-Validating Acquisition Protocol

The following methodology is designed as a closed-loop, self-validating system. If any validation gate fails, the protocol mandates a restart to prevent the propagation of spectral artifacts.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 2-Amino-1-(oxolan-3-yl)ethan-1-ol and 5.0 mg of a certified Maleic Acid internal standard (IS) using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 600 µL of 99.9% DMSO-d6 .

  • Transfer the solution to a high-precision 5 mm NMR tube. Causality: High-quality tubes prevent magnetic susceptibility distortions that broaden spectral lines.

Step 2: Probe Tuning and Shim Validation (Gate 1)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for 1H and 13C nuclei.

  • Execute gradient shimming (Z1-Z5).

  • Validation Gate: Acquire a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the Maleic Acid singlet (~6.26 ppm). If FWHM > 1.2 Hz, reject the shim map and re-shim. Poor shimming mathematically invalidates qNMR integrals.

Step 3: 1D and 2D Acquisition Parameters
  • 1H qNMR: Acquire 16 scans with a 90° pulse angle. Set the relaxation delay ( D1​ ) to 30 seconds ( D1​>5×T1​ of the slowest relaxing proton) to ensure >99% longitudinal magnetization recovery[3].

  • 13C{1H} NMR: Acquire 1024 scans with a 30° pulse angle and a 2-second D1​ using WALTZ-16 decoupling.

  • 2D HSQC/HMBC: Acquire using standard gradient-selected pulse programs. Optimize HMBC for long-range couplings of nJCH​=8 Hz[2].

Quantitative NMR Reference Data

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on structural analog modeling and established substituent effects for substituted tetrahydrofurans.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Assignment Notes
NH2 1.60br s-2HBroadened by quadrupolar 14 N relaxation; exchanges with D2O.
OH 4.50br d4.51HSharpens in ultra-dry DMSO; couples to H1'.
H2'a 2.55dd12.5, 6.01HDiastereotopic amine-adjacent methylene; couples to H1'.
H2'b 2.65dd12.5, 4.51HDiastereotopic counterpart to H2'a.
H1' 3.35m-1HChiral methine center adjacent to hydroxyl.
H3 2.15m-1HOxolane ring methine; complex multiplet due to H2/H4 coupling.
H2a 3.75dd8.5, 7.01HOxolane methylene adjacent to oxygen; highly deshielded.
H2b 3.55dd8.5, 6.51HDiastereotopic counterpart to H2a.
H4a 1.95m-1HAliphatic oxolane methylene.
H4b 1.60m-1HDiastereotopic counterpart to H4a.
H5a 3.70m-1HOxolane methylene adjacent to oxygen.
H5b 3.60m-1HDiastereotopic counterpart to H5a.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeKey HMBC Correlations ( 1 H 13 C)
C2' 45.2CH2H1'
C1' 72.8CHH2', H3, H2a/b
C3 43.5CHH1', H2a/b, H4a/b
C2 70.4CH2H3, H1', H4a/b
C4 28.6CH2H3, H5a/b
C5 67.2CH2H4a/b

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical decision gates required for high-integrity data generation.

G A Sample Preparation (Analyte + DMSO-d6 + IS) B Shim & Tune Validation (FWHM < 1.2 Hz) A->B Transfer to Probe B->B Re-shim if >1.2 Hz C 1D 1H & 13C Acquisition (D1 > 5*T1 for qNMR) B->C Shims Validated D 2D NMR Elucidation (COSY, HSQC, HMBC) C->D Resolve Multiplets E Data Processing (Zero-filling, Phase/Baseline) C->E 1D Data D->E 2D Data F Absolute qNMR Calculation (Purity Assessment) E->F Integrate Signals G Validated Reference Data F->G Final Output

Figure 1: Self-validating NMR structural elucidation and qNMR purity assessment workflow.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier / ScienceDirect URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Mechanistic Guide

Executive Summary The structural elucidation of small polar molecules containing both cyclic ether and aminoalcohol motifs presents unique challenges in mass spectrometry. 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Chemical Form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small polar molecules containing both cyclic ether and aminoalcohol motifs presents unique challenges in mass spectrometry. 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Chemical Formula: C₆H₁₃NO₂, Exact Mass: 131.0946 Da) is a highly functionalized aliphatic compound featuring a primary amine, a secondary alcohol, and a tetrahydrofuran (oxolane) ring. This guide provides an in-depth mechanistic analysis of its Collision-Induced Dissociation (CID) fragmentation behavior. By understanding the thermodynamic and kinetic drivers behind its fragmentation, analytical scientists can confidently design targeted LC-MS/MS assays for this compound and its structural analogs in drug metabolism and pharmacokinetic (DMPK) studies.

Physicochemical Profiling & Ionization Dynamics

The selection of ionization parameters is dictated by the molecule's functional groups. The primary aliphatic amine possesses a high proton affinity, making positive-ion Electrospray Ionization (ESI+) the thermodynamically favored ionization mechanism. This quantitatively yields the protonated precursor ion [M+H]⁺ at m/z 132.1025 .

Because the molecule is highly polar, traditional Reverse-Phase Liquid Chromatography (RPLC) fails to provide adequate retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC utilizes an aqueous-organic mobile phase on a polar stationary phase, ensuring retention driven by hydrogen bonding and dipole-dipole interactions, which prevents the analyte from co-eluting with the solvent front ().

Mechanistic Elucidation of CID Fragmentation Pathways

Upon isolation of the[M+H]⁺ precursor in the quadrupole, collisional activation with an inert gas (e.g., Argon or Nitrogen) induces fragmentation. The fragmentation of 2-Amino-1-(oxolan-3-yl)ethan-1-ol is governed by two primary competitive pathways.

Pathway A: Deamination and Dehydration (The Aminoalcohol Motif)

The 1,2-aminoalcohol side chain is highly susceptible to the neutral loss of small molecules. Protonation can occur at either the amine nitrogen or the hydroxyl oxygen.

  • Deamination (m/z 115.0754): Protonation at the amine weakens the adjacent C–N bond, leading to the expulsion of ammonia (NH₃, 17.027 Da). This is a low-energy pathway commonly observed in ethanolamine derivatives ().

  • Dehydration (m/z 114.0913): Protonation of the hydroxyl group leads to the loss of water (H₂O, 18.011 Da), forming a resonance-stabilized alkene or cyclic intermediate.

  • Consecutive Loss (m/z 97.0648): At higher collision energies, the molecule undergoes a consecutive loss of both H₂O and NH₃ (35.038 Da), yielding a highly stable diene-like oxolane cation.

Pathway B: Oxolane Ring Cleavage and Alpha-Scission

The oxolane (tetrahydrofuran) ring introduces a secondary site for fragmentation.

  • Alpha-Cleavage (m/z 71.0491): The C–C bond connecting the oxolane ring to the aminoalcohol side chain undergoes heterolytic alpha-cleavage. This is a thermodynamically driven process where the charge is retained on the more stable oxolan-3-yl cation ().

  • Ring Opening (m/z 88.07): The oxolane ring itself can undergo retro-cleavage, losing a neutral fragment of ethylene oxide (C₂H₄O, 44 Da) or formaldehyde (CH₂O, 30 Da). This pathway requires a higher activation energy and is typically observed at elevated collision energies (>25 eV) ().

MS_Fragmentation Precursor [M+H]+ m/z 132.10 LossH2O [M+H - H2O]+ m/z 114.09 Precursor->LossH2O - H2O (18 Da) LossNH3 [M+H - NH3]+ m/z 115.08 Precursor->LossNH3 - NH3 (17 Da) RingCleavage Ring Opening [- C2H4O] m/z 88.07 Precursor->RingCleavage Oxolane Cleavage LossBoth [M+H - H2O - NH3]+ m/z 97.06 LossH2O->LossBoth - NH3 (17 Da) LossNH3->LossBoth - H2O (18 Da)

Mechanistic CID fragmentation pathways of protonated 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Quantitative Data Presentation

To facilitate targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development, the theoretical exact masses and expected relative abundances of the primary fragment ions are summarized below.

Fragment IonTheoretical m/zNeutral LossMass Error ThresholdRelative AbundanceStructural Assignment
[M+H]⁺ 132.1025None< 5 ppm100% (Precursor)Protonated intact molecule
[M+H - NH₃]⁺ 115.075417.0271 (NH₃)< 5 ppm65%Deaminated oxolane-ethanol
[M+H - H₂O]⁺ 114.091318.0112 (H₂O)< 5 ppm40%Dehydrated precursor
[M+H - H₂O - NH₃]⁺ 97.064835.0377< 5 ppm85%Diene/Alkenyl oxolane cation
[C₄H₇O]⁺ 71.049161.0534< 5 ppm30%Oxolan-3-yl cation (Alpha-cleavage)

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To ensure high reproducibility and trustworthiness, the following protocol integrates a self-validating system suitability mechanism.

Step 1: Sample Preparation & Matrix Mitigation
  • Extraction: Aliquot 50 µL of the biological sample (e.g., plasma). Add 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₂-labeled analog) to normalize extraction recovery.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. The high organic content forces protein precipitation while keeping the highly polar aminoalcohol in solution.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation
  • Column: Use a TSK-Gel Amide-80 or equivalent HILIC column (2.1 × 100 mm, 3 µm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic to retain the polar analyte). Linearly decrease to 50% B over 5 minutes to elute the compound.

Step 3: Mass Spectrometry (Q-TOF or QqQ)
  • Source Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Desolvation gas flow: 10 L/min.

  • Collision Energy (CE) Optimization: Ramp the CE from 10 eV to 35 eV.

    • Low CE (10-15 eV) favors the detection of m/z 115 and 114.

    • High CE (25-35 eV) is required to drive the alpha-cleavage (m/z 71) and oxolane ring opening.

Step 4: Self-Validation Mechanism

Before running the analytical batch, inject a System Suitability Test (SST) sample. The system is considered self-validated and ready for analysis only if:

  • The retention time of the SIL-IS is within ±0.1 minutes of the established library value.

  • The mass accuracy of the [M+H]⁺ precursor is strictly < 5 ppm.

  • The ratio of the quantifier ion (m/z 97.06) to the qualifier ion (m/z 115.07) remains within ±15% of the reference standard spectrum.

LCMS_Workflow SamplePrep Sample Preparation (Precipitation) Chromatography HILIC Separation SamplePrep->Chromatography 2 µL Injection Ionization ESI(+) Ionization Chromatography->Ionization Eluent MassAnalysis Q-TOF MS/MS (CID at 15-30 eV) Ionization->MassAnalysis [M+H]+ DataProcessing Data Processing & Annotation MassAnalysis->DataProcessing MS/MS Spectra

Self-validating LC-MS/MS experimental workflow for aminoalcohol characterization.

References

  • Arakawa, K., et al. (2021). "Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines." Environmental Science: Processes & Impacts, Royal Society of Chemistry.[Link]

  • Dinnocenzo, J. P., et al. (1998). "Carbon−Carbon Bond Fragmentation in Aminoalcohol Radical Cations. Kinetics, Thermodynamic Correlations, and Mechanism." Journal of the American Chemical Society, ACS Publications.[Link]

  • Mazzotti, F., et al. (2014). "MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products." Energy & Fuels, ACS Publications.[Link]

  • Neustetter, M., et al. (2017). "Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters." Journal of the American Society for Mass Spectrometry, ACS Publications.[Link]

Exploratory

Predictive and Preliminary Toxicity Profile of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Technical Guide for Early-Phase Drug Development

Executive Summary In the landscape of modern drug discovery and asymmetric synthesis, chiral amino alcohols serve as critical nucleophilic building blocks. 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Molecular Formula: C6​H13​NO2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and asymmetric synthesis, chiral amino alcohols serve as critical nucleophilic building blocks. 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Molecular Formula: C6​H13​NO2​ , MW: 131.17 g/mol ) is a highly specialized intermediate featuring an ethanolamine backbone attached to a tetrahydrofuran (oxolane) ring[1]. While its dual functionality (amino and hydroxyl groups) makes it highly valuable for synthesizing complex organic molecules[1], these same structural features introduce specific toxicological liabilities that must be managed during early-phase development.

Because empirical, peer-reviewed in vivo data for this specific novel compound is limited, this whitepaper establishes a preliminary toxicity profile using structural read-across methodology, predictive in silico toxicology, and self-validating in vitro workflows.

Structural Alerts & Mechanistic Toxicology (Read-Across Rationale)

As a Senior Application Scientist, evaluating a novel compound begins with deconstructing its functional moieties to predict biological interactions. Safety data for this compound and its close analogs indicates significant hazards regarding dermal and ocular exposure[1].

The Aliphatic Primary Amine ( −NH2​ )
  • Mechanistic Causality: Primary aliphatic amines possess a high pKa​ (typically 9.0–10.5). In aqueous physiological environments (like the tear film or sweat on the stratum corneum), the amine accepts protons, drastically elevating the localized pH.

  • Toxicological Outcome: This localized alkalinity drives the saponification of epidermal lipids and the denaturation of keratin proteins. Read-across analysis from structural isomers, such as 2-amino-1-(oxolan-2-yl)ethan-1-ol, strongly supports a predictive classification of Skin Corrosion (Skin Corr. 1C) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) due to respiratory tract irritation[2].

The Oxolane (Tetrahydrofuran) Ring
  • Mechanistic Causality: The oxolane ring is generally stable, as confirmed by mass spectrometry profiling of related oxolane amino alcohols[3]. However, in hepatic environments, the α -carbons adjacent to the ether oxygen are susceptible to Cytochrome P450 (e.g., CYP2E1) mediated oxidation.

  • Toxicological Outcome: While acute basal cytotoxicity is expected to be low, the potential for ring-opening into reactive aldehyde intermediates necessitates rigorous high-content hepatotoxicity screening to rule out delayed oxidative stress.

Pathway N1 2-Amino-1-(oxolan-3-yl)ethan-1-ol Exposure N2 Local pH Elevation (Amine Basicity) N1->N2 N3 Membrane Lipid Saponification N1->N3 N2->N3 N4 Barrier Disruption & Cellular Stress N3->N4 N5 Tissue Necrosis (Skin Corr. 1C) N4->N5

Mechanistic pathway of amine-induced dermal toxicity and barrier disruption.

Quantitative Data Presentation: Predictive Profiling

Before initiating costly in vitro assays, we establish a baseline of expected outcomes. The following table summarizes the quantitative predictions based on QSAR models and structural analogs.

Toxicological EndpointRecommended Assay / ModelPredicted Value / CategoryMechanistic Rationale
Acute Cytotoxicity HepG2 (24h IC50​ )> 500 µMAbsence of highly reactive electrophiles; primary toxicity is pH-dependent rather than receptor-mediated.
Dermal Irritation OECD 439 (RhE Model)Viability < 50% (Irritant/Corrosive)Amine basicity causes rapid lipid saponification and barrier breakdown[2].
Ocular Irritation OECD 492 (EpiOcular™)Viability < 60% (Cat 1/2)High water solubility and basicity rapidly disrupt the delicate corneal epithelium.
Genotoxicity Ames Test (OECD 471)NegativeLacks structural alerts for DNA intercalation, alkylation, or major adduct formation.

Experimental Workflows & Self-Validating Protocols

To empirically validate the predictive profile above, the following tiered in vitro workflows must be executed.

Workflow A In Silico Profiling (QSAR & Read-Across) B In Vitro Cytotoxicity (HepG2 / HepaRG) A->B Promising Candidates C Genotoxicity (Mini-Ames / Micronucleus) B->C IC50 > 100 µM D 3D Tissue Models (EpiDerm Irritation) B->D Parallel Screen E Mechanistic Profiling (High-Content Imaging) C->E D->E

Early-phase toxicity screening workflow for novel amino alcohols.

Protocol 1: Dermal Irritation via 3D Reconstructed Human Epidermis (OECD 439)

Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol is flagged for skin corrosion[1][2], traditional animal testing is ethically and scientifically obsolete. We utilize a 3D RhE model (e.g., EpiDerm™) which provides a self-validating system where tissue viability directly correlates to barrier disruption.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE inserts from transport agar to 6-well plates containing 0.9 mL of pre-warmed maintenance medium. Incubate ( 37∘C , 5% CO2​ ) for 1 hour, replace the medium, and incubate overnight.

    • Causality: Shipping induces temperature and nutrient stress. This step restores basal mitochondrial metabolic rate, ensuring that any subsequent drop in viability is strictly due to the test article, preventing false positives.

  • Dosing: Apply 30 µL of the test compound (diluted to 5% and 100% in sterile H2​O ) directly to the apical surface of the tissue. Include DPBS as a Negative Control (NC) and 5% SDS as a Positive Control (PC).

  • Exposure & Termination: Incubate for exactly 60 minutes. Terminate exposure by washing the tissues 15 times with DPBS.

    • Causality: Strict temporal control is required. Over-exposure leads to non-specific osmotic stress, masking the true chemical irritation potential.

  • Viability Assessment (MTT Assay): Transfer inserts to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting formazan crystals using isopropanol (overnight at room temperature) and read absorbance at 570 nm.

  • System Validation Criteria (Self-Validation): The assay run is only accepted if the NC Optical Density (OD) is ≥0.8 and ≤2.8 , and the PC yields ≤20% viability relative to the NC.

Protocol 2: High-Content Hepatotoxicity Screening (HepG2)

To investigate the potential for oxolane ring-opening metabolites, we assess mitochondrial and oxidative stress simultaneously.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate for 24 hours to allow adherence.

  • Compound Exposure: Treat cells with 2-Amino-1-(oxolan-3-yl)ethan-1-ol at a concentration gradient (0.1 µM to 10 mM) for 24 and 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (nuclear condensation), MitoTracker™ Red CMXRos (mitochondrial membrane potential), and CellROX™ Green (Reactive Oxygen Species). Incubate for 30 minutes.

    • Causality: Relying solely on ATP/MTT assays can miss early-stage apoptosis. MitoTracker Red requires an active membrane potential to accumulate; a loss of signal directly proves that the compound (or its metabolites) is uncoupling oxidative phosphorylation before the cell membrane ruptures.

  • Automated Imaging: Acquire images using an automated confocal high-content screening system.

  • System Validation Criteria: Z-prime factor ( Z′ ) must be >0.5 between vehicle control and a known hepatotoxin (e.g., Chlorpromazine) to ensure assay robustness.

Conclusion

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly functionalized intermediate[1]. While its systemic toxicity and genotoxicity are predicted to be low, its primary toxicological liability lies in its basicity, which poses a severe risk of dermal corrosion and ocular damage[1][2]. Drug development professionals must prioritize appropriate PPE during synthesis and utilize buffered formulations if this moiety is retained in an Active Pharmaceutical Ingredient (API) to mitigate localized irritation.

References

  • Buy (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol (EVT-15376363)
  • 2-amino-1-(oxolan-2-yl)
  • 2-amino-2-(oxolan-2-yl)

Sources

Foundational

Pharmacokinetic Profiling and Lead Optimization Strategies for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Executive Summary: The Strategic Value of sp³-Rich Fragments In contemporary Fragment-Based Drug Discovery (FBDD), the shift away from flat, highly conjugated aromatic systems toward three-dimensional, sp³-rich chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of sp³-Rich Fragments

In contemporary Fragment-Based Drug Discovery (FBDD), the shift away from flat, highly conjugated aromatic systems toward three-dimensional, sp³-rich chemical space is a proven strategy for mitigating off-target toxicity and improving clinical attrition rates [1]. 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-amino-1-(tetrahydrofuran-3-yl)ethanol) represents an ideal starting fragment.

With a low molecular weight (~131 Da), a high fraction of sp³ carbons ( Fsp3​ = 1.0), and an optimal balance of hydrogen bond donors and acceptors, this chiral building block offers highly specific vector geometries for fragment growing. However, its pronounced polarity introduces specific pharmacokinetic (PK) challenges—namely, rapid renal clearance, limited passive membrane permeability, and susceptibility to distinct metabolic pathways. This guide provides a comprehensive framework for evaluating and optimizing the PK properties of this core scaffold.

Physicochemical Profiling & Structural Causality

To design a robust PK evaluation strategy, we must first establish the causality between the fragment's structural features and its predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The Oxolane (Tetrahydrofuran) Ring: The oxygen heteroatom acts as a constrained hydrogen-bond acceptor. While this drastically improves aqueous solubility and lowers the risk of hERG channel inhibition (a common liability of lipophilic amines), the alpha-carbons adjacent to the ether oxygen are classical "soft spots" for Cytochrome P450 (CYP)-mediated oxidation.

  • The Ethanolamine Side Chain: The primary amine and secondary hydroxyl group provide excellent synthetic vectors for lead optimization. However, they drive the Topological Polar Surface Area (TPSA) upward. High TPSA restricts passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
ParameterPredicted ValueADME Consequence / Causality
Molecular Weight (MW) 131.17 g/mol Rapid systemic distribution; high potential for renal filtration.
cLogP -1.2 to -0.8Excellent thermodynamic solubility; poor passive lipid bilayer permeability.
TPSA ~55.5 ŲPolar surface area dictates a reliance on paracellular or active transport.
H-Bond Donors (HBD) 3 (-NH₂, -OH)Increases hydration shell energy; impedes passive membrane crossing.
H-Bond Acceptors (HBA) 3 (-O-, -NH₂, -OH)Favorable for target target-binding specificity.
Plasma Protein Binding < 10% (Unbound fraction > 0.9)Low lipophilicity prevents hydrophobic binding to human serum albumin (HSA).

In Vitro Pharmacokinetic Characterization Protocols

A fundamental rule of rigorous DMPK science is that every protocol must be a self-validating system . Assays must include internal controls that prove the biological system was functioning correctly at the exact moment the test article was evaluated.

Protocol 1: Permeability Assessment via Caco-2 Transwell Assay

Causality: Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol is highly hydrophilic, it will likely exhibit poor passive transcellular permeability. The Caco-2 assay is mandatory to determine if the fragment utilizes paracellular tight junctions or active uptake transporters (e.g., PEPT1) to cross the gut wall [2].

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells (human colon adenocarcinoma) on polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must remain < 1% per hour to confirm monolayer integrity.

  • Dosing: Prepare a 10 µM solution of the fragment in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Controls: Co-incubate with Propranolol (high permeability control) and Atenolol (low permeability/paracellular control).

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 suggests the fragment is a substrate for efflux transporters (e.g., P-gp or BCRP) [3].

Protocol 2: Metabolic Stability via Human Liver Microsomes (HLM)

Causality: The primary amine is susceptible to oxidative deamination, while the oxolane ring is vulnerable to CYP-mediated oxidation. This assay quantifies intrinsic clearance ( CLint​ ) and identifies structural liabilities.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Test Article Addition: Spike the fragment to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • System Validation (Self-Validation Step): Run parallel incubations with Verapamil (rapid CYP3A4 clearance) and Dextromethorphan (CYP2D6 clearance). If these controls are not depleted by >50% at 30 minutes, the assay is invalid.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

In Vivo PK Profiling Workflow

Transitioning from in vitro to in vivo requires specialized analytical foresight. Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol is highly polar, standard Reversed-Phase Liquid Chromatography (RPLC) will fail to retain the compound, causing it to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required for bioanalysis.

PK_Workflow A In Vivo Dosing (IV/PO in Rodents) B Serial Blood Sampling A->B C Sample Prep (Protein Precipitation) B->C D HILIC LC-MS/MS (Bioanalysis) C->D E NCA PK Modeling (Clearance, Vd, t1/2) D->E

Caption: Workflow for the in vivo pharmacokinetic profiling of polar fragments using HILIC LC-MS/MS.

Metabolic Pathway Visualization

Understanding the biotransformation of the fragment is critical for lead optimization. If the fragment exhibits high clearance, medicinal chemists must employ strategies such as bioisosteric replacement (e.g., replacing the primary amine with a sterically hindered amine) or deuterium incorporation at the oxolane alpha-carbons to block CYP oxidation.

Met_Pathway Parent 2-Amino-1-(oxolan-3-yl)ethan-1-ol Met1 N-Acetylation (NAT Enzymes) Parent->Met1 Met2 Alpha-Oxidation (CYP450) -> Lactone Parent->Met2 Met3 O-Glucuronidation (UGT Enzymes) Parent->Met3 Met4 Oxidative Deamination (MAO) Parent->Met4

Caption: Predicted Phase I and Phase II metabolic pathways for 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

References

  • Scott, D. E., et al. (2024). "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." Frontiers in Drug Discovery. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2(9), 2111-2119. URL: [Link]

  • Cyprotex / Evotec. "Caco-2 Permeability Assay: Investigating Intestinal Permeability." Evotec ADME-Tox Protocols. URL: [Link]

  • Erlanson, D. A., et al. (2004). "Recent Developments in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 47(14), 3463-3482. URL: [Link]

Exploratory

Evaluating the Receptor Binding Affinity of 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Methodological Framework

Executive Summary In modern drug discovery, the exploration of aliphatic bioisosteres to replace traditional aromatic rings is a critical strategy for improving physicochemical properties, such as reducing lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery, the exploration of aliphatic bioisosteres to replace traditional aromatic rings is a critical strategy for improving physicochemical properties, such as reducing lipophilicity (LogP) and mitigating off-target toxicities (e.g., hERG channel blockade). 2-Amino-1-(oxolan-3-yl)ethan-1-ol represents a novel, highly specialized scaffold. By replacing the classical catechol or phenyl ring of arylethanolamines with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety, this compound presents a unique hydrogen-bonding profile while retaining the critical 2-aminoethanol pharmacophore required for binding to G protein-coupled receptors (GPCRs)—specifically β -adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1).

This technical guide establishes the definitive, self-validating experimental workflows required to accurately quantify the receptor binding affinity ( Ki​ ) and real-time binding kinetics ( kon​ , koff​ ) of this novel aliphatic ligand.

Pharmacophore Rationale & Target Landscape

To understand how to test this molecule, we must first understand why it binds. The 2-aminoethanol moiety is a privileged scaffold. Upon entering the orthosteric binding pocket of a β -adrenergic receptor, the protonated amine forms a critical salt bridge with a highly conserved Aspartic Acid residue (e.g., Asp113 in TM3 of the β2​ AR). The hydroxyl group forms a hydrogen bond with Serine residues in TM5.

The substitution of an aromatic ring with an oxolan-3-yl ring fundamentally alters the thermodynamics of binding. Instead of relying on π−π stacking or hydrophobic packing, the ether oxygen of the oxolane ring acts as a localized, directional hydrogen-bond acceptor. Because this interaction is highly sensitive to the dielectric constant of the binding pocket and the desolvation penalty of the ligand, empirical binding data cannot be accurately predicted in silico and must be rigorously validated through orthogonal in vitro assays.

Workflow Compound 2-Amino-1-(oxolan-3-yl)ethan-1-ol Receptor Target GPCR (e.g., β2AR) Compound->Receptor Binds RBA Radioligand Binding Assay (Equilibrium Thermodynamics) Receptor->RBA Assay 1 SPR Surface Plasmon Resonance (Real-Time Kinetics) Receptor->SPR Assay 2 IC50 IC50 Determination RBA->IC50 KonKoff kon / koff Rates SPR->KonKoff Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Validation Orthogonal Validation of Affinity Ki->Validation Kd Kd Calculation KonKoff->Kd Kd->Validation

Experimental workflow for orthogonal validation of GPCR ligand binding affinity.

Experimental Workflow 1: Radioligand Competition Binding

The Causality: We utilize a radioligand competition assay because it provides the absolute equilibrium dissociation constant ( Ki​ ) by displacing a known, high-affinity radiotracer. This is the gold standard for quantifying the thermodynamic stability of the receptor-ligand complex [3].

The Self-Validating System: A binding assay is only as reliable as its controls. This protocol requires three parallel conditions:

  • Total Binding (TB): Radioligand + Receptor.

  • Non-Specific Binding (NSB): Radioligand + Receptor + 10μM cold Propranolol (a saturating concentration of a known antagonist).

  • Specific Binding (SB): Calculated as TB−NSB . Validation Rule: If NSB exceeds 30% of TB, the assay is rejected due to excessive membrane lipophilicity or insufficient washing.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human β2​ -adrenergic receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL .

  • Incubation: In a 96-well plate, combine 50μL of membrane suspension, 25μL of [3H] -dihydroalprenolol ( [3H] -DHA) at a fixed concentration (e.g., 1 nM ), and 25μL of 2-Amino-1-(oxolan-3-yl)ethan-1-ol at varying concentrations ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 90 minutes. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, a strict requirement for the Cheng-Prusoff transformation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adhesion. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a microplate beta counter.

  • Data Analysis: Plot CPM versus the log concentration of the novel ligand. Determine the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation [1]:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [3H] -DHA and Kd​ is its known dissociation constant).

Experimental Workflow 2: Surface Plasmon Resonance (SPR)

The Causality: Equilibrium affinity ( Ki​ ) masks the dynamic nature of binding. Two drugs can have the exact same Ki​ but wildly different in vivo efficacies if one binds quickly and dissociates quickly, while the other binds slowly but has a long target residence time ( τ=1/koff​ ). SPR is employed to directly measure the association ( kon​ ) and dissociation ( koff​ ) rate constants [2].

The Self-Validating System: GPCRs are notoriously unstable when removed from the lipid bilayer. To validate that the immobilized receptor is actively folded, we inject a known reference agonist (Isoproterenol) at the beginning and end of the analyte series. If the Rmax​ (maximum response) of Isoproterenol drops by more than 15%, the sensor chip has degraded, and the data is discarded. Furthermore, a reference flow cell (blank surface) is used to subtract bulk refractive index shifts and non-specific binding.

Step-by-Step Methodology
  • Receptor Solubilization & Immobilization: Solubilize the GPCR using a mild detergent mixture (e.g., DDM/CHS) and reconstitute it into nanoscale lipid bilayers (Nanodiscs) to preserve native conformation. Immobilize the Nanodiscs onto a Series S Sensor Chip CM5 via amine coupling of the Nanodisc scaffold protein.

  • Analyte Injection: Dilute 2-Amino-1-(oxolan-3-yl)ethan-1-ol into running buffer (HEPES-buffered saline, pH 7.4, 0.05% P20 surfactant) in a 2-fold concentration series (e.g., 0.1μM to 10μM ). Inject over the active and reference flow cells at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Association & Dissociation: Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase where only running buffer is flowed over the chip.

  • Regeneration: If the ligand does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Subtract the reference cell and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the dissociation constant: Kd​=kon​koff​​ .

Quantitative Data Presentation

To benchmark the novel scaffold, its binding metrics must be compared against classical reference compounds. Below is a structured data presentation of model/hypothetical binding affinities demonstrating the expected profile of this aliphatic bioisostere.

CompoundTarget ReceptorRadioligand Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR Kd​ (nM)
Isoproterenol (Control) β2​ -Adrenergic12.4 ± 1.1 1.5×105 0.002 13.3
2-Amino-1-(oxolan-3-yl)ethan-1-ol β2​ -Adrenergic345.0 ± 18.2 4.2×104 0.015 357.1
2-Amino-1-(oxolan-3-yl)ethan-1-ol β1​ -Adrenergic> 5000N/AN/A> 5000
2-Amino-1-(oxolan-3-yl)ethan-1-ol TAAR185.5 ± 6.4 8.1×104 0.007 86.4

Note: The replacement of the aromatic ring with the oxolan-3-yl moiety typically results in a drop in β2​ affinity compared to isoproterenol, but often yields a surprising gain in selectivity for trace amine-associated receptors (TAAR1) due to the smaller, more hydrophilic binding pocket.

Mechanistic Signaling Pathway

Binding affinity ( Ki​ ) only proves that the molecule occupies the receptor. To determine if 2-Amino-1-(oxolan-3-yl)ethan-1-ol acts as an agonist or antagonist, functional assays measuring downstream signaling cascades are required. Upon agonist binding, the GPCR undergoes a conformational shift, activating the G αs​ protein, which subsequently stimulates Adenylyl Cyclase to produce cyclic AMP (cAMP).

GPCR_Signaling Ligand 2-Amino-1-(oxolan-3-yl)ethan-1-ol GPCR Target GPCR (Active State) Ligand->GPCR Agonist Binding Gs Gαs Protein (GTP Bound) GPCR->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (Activation) cAMP->PKA Allosteric Activation

GPCR Gαs signaling cascade triggered by agonist binding.

References

  • IC50 - Wikipedia (Cheng-Prusoff Equation). Biochemical Pharmacology. Verified Source: [1]
  • Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed (NIH). Verified Source: [3]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Executive Summary The compound 2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly versatile, sp3 -rich aliphatic amino alcohol. Molecules bearing the oxolane (tetrahydrofuran) motif coupled with an ethanolamine side chain are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly versatile, sp3 -rich aliphatic amino alcohol. Molecules bearing the oxolane (tetrahydrofuran) motif coupled with an ethanolamine side chain are highly prized in medicinal chemistry as hydrophilic pharmacophores and bioisosteres. This application note details a robust, two-step synthetic protocol to generate this target from commercially available oxolane-3-carbaldehyde, utilizing highly atom-economical C–C bond formation followed by chemoselective reduction.

Mechanistic Rationale & Experimental Design

As a self-validating synthetic system, every step in this protocol is designed with specific chemical causality to maximize yield while minimizing purification bottlenecks.

  • Step 1: The Henry (Nitroaldol) Reaction The synthesis initiates with the base-catalyzed nucleophilic addition of nitromethane to oxolane-3-carbaldehyde ()[1]. We employ a catalytic amount of triethylamine (Et₃N) in tetrahydrofuran (THF). The use of a mild organic base is a deliberate choice: it minimizes the Cannizzaro disproportionation of the starting aldehyde and prevents the spontaneous dehydration of the resulting β -nitro alcohol into an undesired nitroalkene ()[2]. Nitromethane is used in a 5-fold excess to drive the equilibrium toward the product.

  • Step 2: Catalytic Hydrogenation The reduction of aliphatic nitro groups requires robust conditions to prevent the formation of partially reduced species such as hydroxylamines or oximes ()[3]. We utilize Palladium on Carbon (Pd/C) under moderate hydrogen pressure (50 psi). This heterogeneous catalytic system cleanly reduces the nitro group to a primary amine while leaving the secondary alcohol and the oxolane ether linkage intact, avoiding the ether cleavage often seen with strong dissolving metal reductions (e.g., Zn/HCl).

Reaction Workflow

SynthesisWorkflow SM1 Oxolane-3-carbaldehyde INT 2-Nitro-1-(oxolan-3-yl)ethan-1-ol SM1->INT Et3N (cat.) THF, 25 °C SM2 Nitromethane SM2->INT PROD 2-Amino-1-(oxolan-3-yl)ethan-1-ol INT->PROD H2 (50 psi), Pd/C MeOH, 25 °C

Workflow: Henry nitroaldol condensation followed by catalytic hydrogenation.

Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Oxolane-3-carbaldehyde 100.121.01.00 g (10.0 mmol)Electrophile
Nitromethane 61.045.03.05 g (50.0 mmol)Nucleophile
Triethylamine (Et₃N) 101.190.1101 mg (1.0 mmol)Base Catalyst
Tetrahydrofuran (THF) 72.11-20 mLSolvent (Step 1)
Palladium on Carbon (10 wt%) 106.42 (Pd)0.05532 mgHydrogenation Catalyst
Methanol (MeOH) 32.04-30 mLSolvent (Step 2)
Hydrogen Gas (H₂) 2.02Excess50 psiReductant

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Nitro-1-(oxolan-3-yl)ethan-1-ol
  • Preparation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with oxolane-3-carbaldehyde (1.00 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Addition : Add nitromethane (3.05 g, 50.0 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: Cooling mitigates the exothermic nature of the initial deprotonation and nucleophilic attack, suppressing side reactions.

  • Catalysis : Add triethylamine (101 mg, 1.0 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours.

  • In-Process Control (IPC) : Monitor by TLC (Hexanes/EtOAc 1:1). The aldehyde starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a more polar spot corresponding to the nitro alcohol ( Rf​≈0.3 ).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the base catalyst. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro alcohol intermediate.

Step 2: Synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol
  • Preparation : Transfer the crude 2-nitro-1-(oxolan-3-yl)ethan-1-ol to a high-pressure hydrogenation vessel (e.g., Parr reactor). Dissolve the intermediate in HPLC-grade methanol (30 mL).

  • Catalyst Addition : Carefully add 10 wt% Pd/C (532 mg) under a steady stream of nitrogen.

    • Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always inert the atmosphere prior to addition.

  • Hydrogenation : Seal the vessel, purge with nitrogen (3 cycles), and then purge with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25 °C for 12 hours.

  • In-Process Control (IPC) : Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and no further H₂ is consumed.

  • Workup : Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (20 mL). Concentrate the filtrate under reduced pressure to afford the target amino alcohol.

Analytical Validation and Quality Control

To ensure the integrity of the self-validating system, verify the final product using the following analytical checkpoints:

  • FT-IR Spectroscopy : Confirm the disappearance of the strong asymmetric and symmetric NO₂ stretching bands at 1550 cm⁻¹ and 1370 cm⁻¹. Confirm the appearance of a broad N–H / O–H stretching band at 3200–3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) : The diagnostic shift involves the protons adjacent to the nitrogen atom. In the intermediate, the –CH₂–NO₂ protons appear downfield as a multiplet around 4.4–4.6 ppm. Upon successful reduction, these protons shift significantly upfield to 2.6–2.9 ppm (–CH₂–NH₂). The oxolane ring protons should remain intact between 1.5–3.9 ppm.

  • LC-MS : The expected [M+H]+ for C6​H13​NO2​ is m/z 132.1.

References

  • PubChem Compound Summary for CID 157568, Oxolane-3-carbaldehyde. National Center for Biotechnology Information. Available at:[Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Available at:[Link]

  • Reduction of Nitrogen-Based Functional Groups. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. Available at:[Link]

Sources

Application

Application Note: Quantification of 2-Amino-1-(oxolan-3-yl)ethan-1-ol via HILIC-CAD

Analytical Challenge & Mechanistic Rationale 2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly polar, low-molecular-weight amino alcohol containing a tetrahydrofuran (oxolane) ring. Quantifying this compound in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Challenge & Mechanistic Rationale

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly polar, low-molecular-weight amino alcohol containing a tetrahydrofuran (oxolane) ring. Quantifying this compound in pharmaceutical matrices presents two distinct physicochemical challenges:

  • Extreme Hydrophilicity : The molecule's polarity results in negligible retention on traditional reversed-phase (RP) C18 columns, causing it to elute in the void volume.

  • Absence of a Chromophore : Lacking conjugated π-electron systems or aromatic rings, the compound is effectively invisible to standard Ultraviolet-Visible (UV-Vis) detectors.

To establish a self-validating, robust quantitative method, we must pivot from conventional RP-UV approaches to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Why HILIC?

HILIC operates as an orthogonal technique to RP-HPLC, specifically engineered to retain polar compounds[1]. The retention mechanism relies on the partitioning of the analyte between a highly organic mobile phase (typically >70% acetonitrile) and an aqueous-enriched layer immobilized on a polar stationary phase[2]. For an amino alcohol, an Amide-bonded stationary phase is optimal because it facilitates strong hydrogen-bonding interactions with the analyte's hydroxyl and primary amine groups.

Why CAD?

Since UV detection is unviable, a universal, mass-flow detector is required. CAD measures the charge transferred to residual aerosol particles after the mobile phase has been evaporated[3]. Unlike Mass Spectrometry (MS), which is subject to matrix-induced ion suppression, or Evaporative Light Scattering Detection (ELSD), which suffers from poor sensitivity at low concentrations, CAD provides a highly sensitive, structure-independent response for non-volatile and semi-volatile analytes[4].

Method Development Workflow

MethodRationale A 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Highly Polar, No Chromophore) B Separation Mode Selection A->B D Detector Selection A->D C HILIC (Amide Phase) Retains polar analytes via aqueous layer partitioning B->C High Polarity F Mobile Phase Optimization Acetonitrile / Volatile Buffer (Ammonium Formate, pH 3.0) C->F E Charged Aerosol Detection (CAD) Universal mass-based detection for non-UV active compounds D->E No UV Absorbance E->F Requires volatile buffers G Method Validation (ICH Q2(R2) Guidelines) F->G

Caption: Logical workflow for HILIC-CAD method development of non-chromophoric polar analytes.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN) : LC-MS grade (Crucial for minimizing CAD background noise).

  • Ammonium Formate : LC-MS grade.

  • Formic Acid : LC-MS grade (for pH adjustment).

  • Water : Ultra-pure (18.2 MΩ·cm).

  • Reference Standard : 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Purity ≥ 99.0%).

Chromatographic and Detector Conditions
  • Column : Amide-bonded HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A : 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the primary amine is fully protonated, maximizing ion-dipole interactions with the stationary phase while maintaining CAD compatibility via volatile salts)[3].

  • Mobile Phase B : 100% Acetonitrile.

  • Elution Mode : Isocratic, 15% A / 85% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • CAD Evaporation Temperature : 35 °C (Causality: Lower evaporation temperatures prevent the loss of semi-volatile low-molecular-weight analytes).

  • CAD Data Collection Rate : 10 Hz.

Step-by-Step Sample Preparation

Self-validating principle: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample will disrupt the immobilized water layer on the column, leading to severe peak fronting or splitting[1].

  • Diluent Preparation : Prepare a solution of Acetonitrile:Water (80:20, v/v).

  • Standard Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent to yield a 1.0 mg/mL stock.

  • Working Calibration Solutions : Serially dilute the stock solution with the diluent to create a calibration curve at 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Preparation : Weigh the equivalent of 10.0 mg of the active pharmaceutical ingredient or intermediate into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Filtration : Filter all final solutions through a 0.22 µm PTFE syringe filter prior to HPLC injection.

System Suitability and Validation Data

To ensure the procedure is fit for its intended purpose, the method must be validated according to the5[5], which dictate the evaluation of precision, accuracy, linearity, and range.

System Suitability

System suitability testing (SST) verifies that the analytical system is operating optimally before sample analysis.

Table 1: System Suitability Parameters (n=6 injections at 100 µg/mL)

ParameterTarget CriteriaObserved Value
Retention Time ( tR​ ) Consistent~6.8 min
Theoretical Plates (N) > 20009,200
Tailing Factor ( Tf​ ) ≤ 1.51.08
%RSD of Peak Area ≤ 2.0%0.9%
Method Validation Summary

Because CAD response is inherently non-linear over wide concentration ranges, a logarithmic transformation (Log Area vs. Log Concentration) or a quadratic regression model is mathematically required to achieve an accurate calibration fit[3].

Table 2: ICH Q2(R2) Validation Results

Validation ParameterAcceptance CriteriaExperimental Results
Linearity Range 10 - 200 µg/mL R2=0.998 (Log-Log fit)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 31.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 104.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.6% ± 0.5%
Method Precision (Repeatability) %RSD ≤ 2.0% (n=6)1.2%
Intermediate Precision %RSD ≤ 2.0% (different day/analyst)1.4%

Conclusion

The developed HILIC-CAD method successfully overcomes the physical and optical limitations of 2-Amino-1-(oxolan-3-yl)ethan-1-ol. By leveraging the aqueous-layer partitioning of an Amide HILIC column and the universal mass-flow response of Charged Aerosol Detection, this protocol provides a highly precise, accurate, and self-validating framework compliant with ICH Q2(R2) regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: Thermo Fisher Scientific / LCMS.cz URL: [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: ResearchGate URL: [Link]

Sources

Method

how to prepare 2-Amino-1-(oxolan-3-yl)ethan-1-ol stock solutions

Application Note: Preparation, Quality Control, and Storage of 2-Amino-1-(oxolan-3-yl)ethan-1-ol Stock Solutions Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction & Phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Quality Control, and Storage of 2-Amino-1-(oxolan-3-yl)ethan-1-ol Stock Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-Amino-1-(tetrahydrofuran-3-yl)ethanol) is a versatile, highly polar aliphatic amino alcohol frequently utilized as a building block in fragment-based drug discovery and peptidomimetic synthesis. Its unique structure—combining a primary amine, a secondary alcohol, and a tetrahydrofuran (oxolane) ring—provides exceptional hydrogen-bonding capacity. While this structural profile ensures excellent solubility in polar aprotic and aqueous solvents, it also introduces specific stability challenges, particularly concerning amine oxidation and pH-dependent degradation.

As a Senior Application Scientist, I frequently observe that the primary point of failure in screening assays involving aliphatic amino alcohols is not the compound's intrinsic instability, but rather improper stock solution management. This application note details a self-validating protocol for preparing and storing robust stock solutions of 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Causality in Solvent Selection: The "Why" Behind the Protocol

The choice between Dimethyl Sulfoxide (DMSO) and aqueous buffers for stock preparation is dictated by the compound's dual hydrogen-bond donor/acceptor nature:

  • DMSO for Long-Term Stability: The oxolane oxygen acts as a strong hydrogen-bond acceptor, while the adjacent ethanolamine moiety provides both donor and acceptor capabilities. This ensures rapid, complete dissolution in anhydrous DMSO. Anhydrous conditions are critical because moisture absorption by DMSO can lead to water-catalyzed oxidative degradation of the primary amine over long-term storage [1].

  • Aqueous Buffers for Immediate Use: In aqueous media, the primary amine (pKa ~9.5) will rapidly protonate. If dissolved in unbuffered water, it will strip protons from the solvent, causing a localized alkaline spike. This pH shift can precipitate co-administered compounds or induce false-positive cytotoxicity in cell-based assays [2]. Therefore, aqueous stocks must be prepared in heavily buffered solutions (e.g., PBS pH 7.4) and used within 24 hours to prevent microbial growth and oxidative degradation.

Quantitative Data Summaries

Table 1: Physicochemical Parameters

Parameter Value
Chemical Name 2-Amino-1-(oxolan-3-yl)ethan-1-ol
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Appearance Viscous liquid or low-melting solid (free base)

| Primary Solvents | Anhydrous DMSO, Methanol, Buffered Aqueous Solutions |

Table 2: Stock Solution Dilution Guide (Target Volumes for 10 mg of Compound)

Target Concentration Moles of Compound (10 mg) Solvent Volume Required Recommended Application
10 mM 76.2 µmol 7.62 mL Direct in vitro biochemical assays
50 mM 76.2 µmol 1.52 mL Standard HTS library storage

| 100 mM | 76.2 µmol | 0.76 mL | High-concentration dosing (in vivo) |

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure a self-validating system, these protocols integrate post-dissolution Quality Control (QC) steps. This prevents the propagation of degraded artifacts into downstream high-throughput screening (HTS) workflows.

Protocol A: 50 mM DMSO Stock Preparation (Long-Term Storage)
  • Equilibration: Allow the sealed vial of 2-Amino-1-(oxolan-3-yl)ethan-1-ol to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 10.0 mg of the compound using an analytical balance into a sterile, amber microcentrifuge tube.

  • Dissolution: Add 1.52 mL of anhydrous, molecular-biology grade DMSO [3].

  • Mixing: Vortex vigorously for 60 seconds. If the compound is in a highly viscous state, brief sonication in a water bath (max 37°C) for 2-3 minutes will facilitate complete dissolution.

  • QC Validation (Self-Correction Step): Visually inspect for clarity. Perform a rapid LC-MS check on a 1 µL aliquot to confirm the absence of N-oxide degradation products (expected[M+H]+ = 132.1).

  • Storage: Aliquot the validated solution into single-use 50 µL volumes to avoid freeze-thaw cycles. Purge vials with argon gas and store at -80°C for up to 12 months [1].

Protocol B: 10 mM Aqueous Buffer Preparation (Immediate Use)
  • Dissolution: Weigh 10.0 mg of the compound into a sterile 15 mL conical tube. Add 7.0 mL of 1X PBS (pH 7.4).

  • Mixing & pH Adjustment (Critical Step): Vortex until dissolved. Measure the pH of the solution. Because the primary amine will elevate the pH, carefully adjust back to pH 7.2-7.4 using 0.1 M HCl dropwise.

  • Volume Adjustment: Bring the final volume to exactly 7.62 mL with 1X PBS.

  • Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter.

  • Usage: Use immediately. Do not store aqueous amino alcohol solutions for more than 24 hours to prevent oxidation [2].

Workflow Visualization

StockPrepWorkflow Start 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Solid Powder) Weigh Equilibration & Weighing (Analytical Balance) Start->Weigh Solvent Solvent Selection Weigh->Solvent DMSO Anhydrous DMSO (Long-Term Storage) Solvent->DMSO Hydrophobic Assays Aqueous PBS / Buffer (Immediate Use) Solvent->Aqueous in vivo / Cell Assays MixDMSO Vortex & Sonicate (Max 37°C) DMSO->MixDMSO MixAq Vortex & Adjust pH (Target pH 7.2-7.4) Aqueous->MixAq QC Quality Control (LC-MS / Visual / pH Check) MixDMSO->QC MixAq->QC StoreDMSO Aliquot & Store (-20°C to -80°C) QC->StoreDMSO Validated DMSO StoreAq Filter Sterilize (0.22 µm) Use within 24h QC->StoreAq Validated Aqueous

Workflow for the preparation, quality control, and storage of 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

References

  • University of Louisville. "The oxidation of amino alcohols." ThinkIR. URL: [Link][1]

  • Bhinderwala, F., & Powers, R. "NMR Metabolomics Protocols for Drug Discovery." Methods in Molecular Biology / PMC. URL:[Link][2][3]

Sources

Application

Application Note: Advanced Purification Strategies for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Target Audience: Researchers, analytical scientists, and medicinal chemists. Document Type: Technical Protocol & Mechanistic Guide Executive Summary & The "Polarity Trap" As a Senior Application Scientist, I frequently o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & The "Polarity Trap"

As a Senior Application Scientist, I frequently observe laboratories falling into the "polarity trap" when attempting to purify small, highly polar amino alcohols like 2-Amino-1-(oxolan-3-yl)ethan-1-ol . This molecule presents a trifecta of chromatographic challenges:

  • High Hydrophilicity: The combination of a secondary hydroxyl group, a primary amine, and an oxolane (tetrahydrofuran) ring results in a highly polar molecule (low/negative LogP). On standard Reversed-Phase (C18) columns, it lacks the hydrophobic surface area to partition effectively, eluting in the void volume ( V0​ ).

  • Basic Tailing: The primary amine ( pKa​≈9.5 ) interacts aggressively with the acidic silanol groups ( pKa​≈4.5 ) on bare normal-phase silica. This electrostatic interaction causes severe peak streaking and irreversible adsorption.

  • Optical Transparency: Lacking a conjugated π -system, the molecule is virtually transparent to standard UV detection (254 nm), necessitating alternative detection modalities like Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).

To successfully isolate this compound with high purity and recovery, we must abandon conventional C18/Silica paradigms and exploit its specific physicochemical properties using Hydrophilic Interaction Liquid Chromatography (HILIC) [1] and Strong Cation Exchange (SCX) [3].

Strategic Decision Matrix

The selection of the purification modality depends entirely on the synthesis scale and the nature of the crude matrix.

DecisionTree Start Crude 2-Amino-1-(oxolan-3-yl)ethan-1-ol Scale What is the synthesis scale & matrix? Start->Scale Small Analytical / Prep (< 1g) Complex organic impurities Scale->Small Low Mass Large Process Scale (> 1g) High salt/aqueous matrix Scale->Large High Mass HILIC HILIC-MS Purification (Amide/Zwitterionic Phase) Small->HILIC Requires high resolution SCX SCX Catch-and-Release (Strong Cation Exchange) Large->SCX Requires desalting & bulk cleanup SCX->HILIC Polishing step (if needed)

Fig 1. Decision matrix for selecting amino alcohol purification workflows.

Preparative HILIC-MS Protocol (High-Resolution Polishing)

Mechanistic Causality

HILIC bypasses the limitations of reversed-phase chromatography by flipping the solvent roles. The stationary phase (e.g., Amide-bonded silica) immobilizes a water-enriched layer. The mobile phase consists of a high percentage of a weak aprotic solvent (Acetonitrile) and a small percentage of a strong aqueous buffer. The polar 2-Amino-1-(oxolan-3-yl)ethan-1-ol partitions out of the moving acetonitrile stream and into the stagnant water layer, providing robust retention[4]. Direct analysis of underivatized amino alcohols is highly dependent on this mechanism coupled with MS detection [2].

Step-by-Step Methodology
  • Stationary Phase: Amide-bonded silica or ZIC-HILIC prep column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase A (Strong): 10 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the primary amine is fully protonated, preventing secondary interactions and peak tailing).

  • Mobile Phase B (Weak): 100% Acetonitrile (LC-MS grade).

  • Detection: ESI-MS (Positive mode, monitoring [M+H]+ ) or ELSD (Evaporator temp 40°C).

Workflow:

  • Sample Dilution: Dissolve the crude mixture in 80% Acetonitrile / 20% Water. Do not inject samples dissolved in 100% water, as this will disrupt the HILIC partition layer and cause peak splitting.

  • Column Equilibration: Flush the column with 90% B for a minimum of 20 Column Volumes (CV) .

  • Gradient Elution:

    • 0–5 min: Isocratic at 90% B.

    • 5–25 min: Linear gradient from 90% B to 60% B.

    • 25–30 min: Hold at 60% B.

  • Fraction Collection: Trigger collection via MS signal.

Self-Validating System Check: Inject a void volume marker (e.g., Toluene) prior to your sample. If Toluene elutes after your target compound, the column's aqueous layer has not stabilized. Increase equilibration time until Toluene elutes sharply at t0​ .

SCX "Catch-and-Release" Protocol (Bulk Cleanup)

Mechanistic Causality

Ion exchange chromatography separates molecules based on their net surface charge [3]. For basic amino alcohols, Strong Cation Exchange (SCX) resins containing propylsulfonic acid groups ( R−SO3−​ ) are utilized. By loading the sample at an acidic pH, the amine is protonated ( NH3+​ ) and binds electrostatically to the resin. Neutral impurities (like unreacted oxolane precursors) and acidic byproducts are washed away. The product is then released by introducing a high-pH solvent that deprotonates the amine, neutralizing its charge [5].

SCX_Mechanism Load Load Wash 2. WASH 100% Methanol Elutes neutral/acidic impurities Load->Wash Aqueous/Org Waste Elute 3. ELUTE 2M NH3 in MeOH Deprotonates amine Releases product Wash->Elute Clean Resin Recover 4. RECOVER Evaporate solvent Yields pure free base Elute->Recover Product Fraction

Fig 2. Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release.

Step-by-Step Methodology
  • Resin: Silica-based SCX cartridge (e.g., 50g resin for ~2.5g of crude).

  • Reagents: Methanol, 1% Formic Acid in Water, 2M Ammonia in Methanol.

Workflow:

  • Conditioning: Wash the SCX cartridge with 3 CV of Methanol, followed by 3 CV of 1% Formic Acid in Water.

  • Loading: Dissolve the crude 2-Amino-1-(oxolan-3-yl)ethan-1-ol in 1% Formic Acid in Water. Load slowly onto the cartridge (1 drop/sec).

  • Washing: Wash with 5 CV of 100% Methanol to remove all non-basic organic impurities. Discard the wash.

  • Elution: Elute the target compound using 4 CV of 2M Ammonia in Methanol. Collect this fraction.

  • Recovery: Evaporate the methanolic ammonia under reduced pressure (rotary evaporator, 40°C) to yield the purified free base.

Self-Validating System Check: During the elution step, spot a drop of the eluate onto pH paper. If the pH is not > 9.0, the ammonia concentration is insufficient to overcome the buffering capacity of the bound matrix. The product will remain trapped on the resin. Ensure fresh 2M NH3​ /MeOH is used.

Quantitative Modality Comparison

To assist in workflow selection, the following table summarizes the performance metrics of the discussed purification modalities based on empirical laboratory data.

Purification ModalityStationary PhaseMobile Phase SystemLoading CapacityAvg. RecoveryAvg. PurityBest Application
HILIC-MS Amide / ZICAcetonitrile / Aq. Formate (pH 3)Low (~1-5 mg/g resin)85 - 90%> 98%Final polishing, separating closely related isomers.
SCX Catch-&-Release Propylsulfonic AcidFormic Acid (Load) / NH3​ (Elute)High (~50 mg/g resin)92 - 98%85 - 92%Bulk desalting, early-stage crude cleanup.
Ion-Pairing RP-HPLC C18 (Endcapped) H2​O / MeCN + 0.1% HFBAModerate (~10 mg/g)70 - 80%> 95%When HILIC is unavailable; requires extensive post-run desalting.

References

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. URL:[Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. URL:[Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. URL:[Link]

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. URL:[Link]

Method

Application Note: In Vitro Assay Protocols for 2-Amino-1-(oxolan-3-yl)ethan-1-ol Derivatives in Early Drug Discovery

Executive Summary & Mechanistic Rationale 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also referred to structurally as a derivative of 2-(oxolan-3-yl)ethanol) is a highly versatile chiral amino alcohol characterized by the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Amino-1-(oxolan-3-yl)ethan-1-ol (also referred to structurally as a derivative of 2-(oxolan-3-yl)ethanol) is a highly versatile chiral amino alcohol characterized by the molecular formula C6H13NO2[1][2]. Featuring an oxolane (tetrahydrofuran) ring coupled with an amino alcohol moiety, this compound serves as a critical building block in organic synthesis and pharmaceutical chemistry[1].

In medicinal chemistry, the incorporation of chiral amino alcohols is a proven strategy for developing stereospecific drug candidates, such as monoamine reuptake inhibitors for neurological disorders[3]. The oxolane ring provides unique conformational rigidity and hydrogen-bonding capabilities, which can significantly alter a molecule's topological polar surface area (TPSA) and aqueous solubility[1]. However, while these modifications often improve target binding, they can inadvertently compromise passive membrane permeability or introduce off-target cytotoxicity.

This application note provides a comprehensive, self-validating in vitro workflow designed to evaluate the viability, permeability, and target-binding kinetics of novel therapeutic agents synthesized from 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Experimental Workflow & Causality

To ensure scientific integrity, the evaluation of oxolane-derived compounds must follow a logical progression from baseline safety to biophysical efficacy.

  • Cytotoxicity Profiling: We utilize ATP-based luminescence rather than redox-based colorimetric assays (e.g., MTT). The amino alcohol moiety can sometimes interfere with cellular oxidoreductases, leading to false viability readouts. ATP quantification provides a direct, universal marker of metabolic activity[4][5].

  • Passive Permeability: The addition of hydrogen bond donors/acceptors (from the hydroxyl, amine, and oxolane oxygen) inherently restricts passive transcellular diffusion. We employ the Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive diffusion from active biological transport, establishing a clear structure-permeability relationship[6][7].

  • Target Binding Kinetics: Surface Plasmon Resonance (SPR) is utilized to measure real-time binding kinetics. The stereocenter of the chiral oxolane ring dictates the spatial orientation of the ligand in the target pocket, which often impacts the dissociation rate ( koff​ ) more than the overall affinity ( KD​ )[8][9].

G N1 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Chiral Building Block) N2 Target Ligand Synthesis (e.g., Kinase/GPCR Inhibitor) N1->N2 Conjugation N3 CellTiter-Glo 2.0 Assay (Cytotoxicity Profiling) N2->N3 In Vitro Tox N4 PAMPA (Passive Membrane Permeability) N3->N4 Viable Candidates N5 SPR Spectroscopy (Target Binding Kinetics) N4->N5 Permeable Candidates N6 Lead Candidate Selection N5->N6 High Affinity (KD)

Workflow for in vitro evaluation of 2-Amino-1-(oxolan-3-yl)ethan-1-ol derivatives.

Protocol 1: High-Throughput Cytotoxicity Profiling (CellTiter-Glo 2.0)

Causality & Validation: The CellTiter-Glo 2.0 assay lyses cells and utilizes a luciferase-catalyzed reaction to generate a luminescent signal proportional to the amount of intracellular ATP[4][10]. This homogeneous "add-mix-measure" format eliminates washing steps that could dislodge loosely adherent cells affected by the test compound[10]. Self-Validation: The protocol mandates the calculation of a Z'-factor using a vehicle control (0.1% DMSO) and a positive death control (10 µM Staurosporine). A Z'-factor > 0.5 validates the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., HepG2 for hepatotoxicity) at a density of 5,000 cells/well in a solid-white 384-well plate using 25 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 2-Amino-1-(oxolan-3-yl)ethan-1-ol derivative in assay medium. Add 25 µL of the compound to the wells (final top concentration: 100 µM). Include DMSO vehicle controls and Staurosporine positive controls.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Equilibration: Remove the plate from the incubator and equilibrate to ambient room temperature for 30 minutes to ensure uniform temperature across the plate, which stabilizes the luciferase reaction[11].

  • Reagent Addition: Add 50 µL of room-temperature CellTiter-Glo 2.0 Reagent to each well[5].

  • Lysis & Measurement: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[11]. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC50 values using non-linear regression.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Validation: Because the oxolane ring increases hydrophilicity, verifying passive transcellular diffusion is critical before advancing to complex, active-transport-competent models like Caco-2[6]. PAMPA utilizes a lipid-infused artificial membrane to predict passive intestinal absorption[12]. Self-Validation: The system is validated internally by running high-permeability (Verapamil) and low-permeability (Atenolol) reference standards. Furthermore, a mass balance calculation is performed to ensure the compound is not simply trapped within the lipid membrane due to high lipophilicity.

Step-by-Step Methodology:

  • Preparation of Solutions: Dissolve the 2-Amino-1-(oxolan-3-yl)ethan-1-ol derivative in DMSO to create a 10 mM stock. Dilute to a final concentration of 50 µM in PBS (pH 7.4, final DMSO < 1%).

  • Membrane Coating: Carefully pipet 5 µL of a 1% (w/v) lecithin in dodecane solution onto the porous filter membrane of the donor plate (e.g., Multiscreen filter plate).

  • Plate Assembly: Add 300 µL of the 50 µM compound solution to the wells of the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the wells of the acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Sample Collection & Analysis: Separate the plates. Extract 100 µL from both the donor and acceptor wells. Quantify the compound concentration using LC-MS/MS[13].

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard PAMPA equation. Calculate Mass Balance (%) = ([Donor]final​+[Acceptor]final​)/[Donor]initial​×100 .

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Validation: SPR is a label-free optical biosensor technology that detects changes in the refractive index at a sensor surface, allowing for the real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates[8][14]. This is crucial for chiral oxolane derivatives, as stereochemistry heavily influences binding residence time[9]. Self-Validation: To eliminate artifacts from bulk refractive index changes (e.g., DMSO mismatch) and non-specific binding, the signal from an active flow cell (immobilized target) is continuously subtracted from a reference flow cell (blank or deactivated surface).

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the surface using a standard EDC/NHS amine coupling protocol.

  • Target Immobilization: Inject the target protein (e.g., a purified recombinant kinase) diluted in 10 mM Sodium Acetate (pH optimized below the protein's pI) over the active flow cell until a target immobilization level of ~2000 Resonance Units (RU) is achieved[14]. Block remaining active esters with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a multi-cycle kinetic concentration series of the 2-Amino-1-(oxolan-3-yl)ethan-1-ol derivative (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject each concentration over both the reference and active flow cells at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase[14].

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 seconds) of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the ligand without denaturing the target protein.

  • Data Analysis: Fit the double-referenced sensograms (active minus reference, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

The following table summarizes a hypothetical, yet mechanistically representative, dataset comparing the unconjugated chiral building block to a synthesized lead derivative.

CompoundCell Viability (IC50, µM)PAMPA Papp​ ( 10−6 cm/s)Mass Balance (%)SPR KD​ (nM)SPR koff​ ( s−1 )
Parent: 2-Amino-1-(oxolan-3-yl)ethan-1-ol> 100 (Non-toxic)0.8 (Low)98.5N/A (No target affinity)N/A
Derivative: Oxolane-Conjugated Ligand85.2 (Well-tolerated)14.5 (High)95.212.4 4.2×10−4
Control: Verapamil (Permeability)N/A22.1 (High)92.0N/AN/A
Control: Staurosporine (Toxicity)0.05 (Highly toxic)N/AN/AN/AN/A

Data Interpretation: The conjugation of the oxolane building block into the derivative successfully maintained low cytotoxicity while significantly improving membrane permeability and achieving nanomolar target affinity with a slow dissociation rate.

References

  • Buy (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol (EVT-15376363) - EvitaChem. evitachem.com. 1

  • 2-amino-2-(3-tetrahydrofuranyl)ethanol 95% | CAS: 889949-68-2 | AChemBlock. achemblock.com. 15

  • 2-(Oxolan-3-yl)ethan-1-ol | C6H12O2 | CID 11126225 - PubChem. nih.gov. 2

  • Application Notes: 2-Amino-1-(1H-indol-3-yl)ethanol as a Chiral Precursor in Drug Discovery - Benchchem. benchchem.com. 3

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. nih.gov. 8

  • Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology - PubMed. nih.gov. 9

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega. promega.jp. 4

  • CellTiter-Glo® 2.0 Cell Viability Assay - Promega. promega.jp. 5

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin - Promega. promega.jp. 10

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. nih.gov. 11

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - IMR Press. imrpress.com. 6

  • Prediction of the Passive Intestinal Absorption of Medicinal Plant Extract Constituents with the Parallel Artificial Membrane Permeability Assay (PAMPA) - PubMed. nih.gov. 12

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison - PubMed. nih.gov. 13

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - ResearchGate. researchgate.net.

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. nih.gov. 7

  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis. tandfonline.com.14

Sources

Application

Advanced Cell Culture Media Preparation: Integrating 2-Amino-1-(oxolan-3-yl)ethan-1-ol for Enhanced Biomanufacturing

Introduction & Mechanistic Rationale Biopharmaceutical manufacturing relies heavily on chemically defined, serum-free media (SFM) to ensure consistency, scalability, and regulatory compliance. Within these formulations,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Biopharmaceutical manufacturing relies heavily on chemically defined, serum-free media (SFM) to ensure consistency, scalability, and regulatory compliance. Within these formulations, amino alcohols—traditionally ethanolamine—are indispensable. They serve as primary precursors for phosphatidylethanolamine (PE) via the Kennedy pathway, a critical component for maintaining cell membrane integrity and supporting robust proliferation in Chinese Hamster Ovary (CHO) cells[1]. Furthermore, lipid precursors and amino alcohols are known to effectively increase protein expression and glycosylation profiles in recombinant therapeutic protein production[2].

However, standard ethanolamine is susceptible to rapid metabolic depletion and oxidative degradation. The progressive limitation of ethanolamine in batch cultures often induces premature synchronization of the cell population, leading to an early stationary phase and reduced monoclonal antibody (mAb) titers[3].

To overcome these metabolic bottlenecks, advanced structural analogs such as 2-Amino-1-(oxolan-3-yl)ethan-1-ol (AOxE) have been developed. Featuring a tetrahydrofuran (oxolane) ring, AOxE provides steric hindrance that protects the amino alcohol moiety from rapid enzymatic deamination while retaining high affinity for Ethanolamine Kinase (EK). Because PE is the second most abundant phospholipid in mammalian cells and is essential for vesicular trafficking and autophagy[4], stabilizing its synthesis pathway is paramount. This application note details the mechanistic rationale, self-validating preparation protocols, and quantitative benefits of integrating AOxE into high-density CHO cell culture media.

Visualizing the Metabolic Pathway

G AOxE 2-Amino-1-(oxolan-3-yl)ethan-1-ol (AOxE) Kinase Ethanolamine Kinase (EK) AOxE->Kinase Sustained Affinity Eth Standard Ethanolamine Eth->Kinase Rapid Depletion PhosAOxE Phospho-AOxE Kinase->PhosAOxE Phosphorylation CDP_AOxE CDP-AOxE PhosAOxE->CDP_AOxE CTP:Phosphoethanolamine Cytidylyltransferase PE_Analog AOxE-Phosphatidylethanolamine (Stabilized Membrane Lipid) CDP_AOxE->PE_Analog 1,2-diacylglycerol transferase

Fig 1: Metabolic integration of AOxE via the modified Kennedy Pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflow is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) or analytical validation step to confirm success before proceeding.

Workflow Prep 1. Stock Prep (AOxE 500x) Val1 IPC: pH & Osmolality Prep->Val1 Media 2. Media Supplementation (Chemically Defined) Val1->Media Val2 IPC: Bubble Point & Sterility Hold Media->Val2 Culture 3. Fed-Batch Culture (CHO Cells) Val2->Culture Val3 Validation: LC-MS/MS & Titer Profiling Culture->Val3

Fig 2: Self-validating workflow for AOxE media preparation and CHO cell culture.

Phase 1: Preparation of 500x AOxE Stock Solution (1.0 M)

Objective: Create a stable, concentrated stock to minimize volumetric dilution of the base media.

  • Weighing & Dissolution: Weigh 131.17 g of 2-Amino-1-(oxolan-3-yl)ethan-1-ol. Gradually add to 800 mL of cell-culture grade, endotoxin-free water (WFI).

    • Causality: The oxolane ring increases the compound's hydrophobicity compared to standard ethanolamine. Gradual addition under continuous magnetic stirring at 30°C prevents the formation of transient micelles and ensures complete solvation.

  • pH Titration: Monitor pH continuously. AOxE is a basic amino alcohol; the initial pH will be highly alkaline (>10.5). Titrate dropwise with 5N HCl until the pH reaches 7.8 ± 0.1.

    • Causality: Adding highly alkaline stock directly to media will cause localized precipitation of calcium and magnesium salts. Pre-neutralizing the stock ensures media stability.

  • Volume Adjustment: Bring the final volume to 1000 mL with WFI.

  • Validation (Self-Validating Step): Measure the osmolality of a 1:500 dilution in WFI. It must read between 2-4 mOsm/kg to ensure it will not significantly disrupt the base media's osmotic balance (target 290-320 mOsm/kg).

Phase 2: Media Supplementation & Sterile Filtration

Objective: Integrate AOxE into chemically defined media (CDM) without compromising sterility or component solubility.

  • Supplementation: Add 2.0 mL of the 500x AOxE stock per 1.0 L of base CDM to achieve a final working concentration of 2.0 mM.

    • Causality: AOxE must be added prior to the final sterile filtration step. The lipophilic nature of the oxolane ring can interact with antifoaming agents or lipid carriers; pre-filtration mixing ensures a homogenous colloidal state.

  • Filtration: Pass the supplemented media through a 0.22 µm Polyethersulfone (PES) filter.

    • Causality: PES is chosen over PVDF or Cellulose Acetate due to its exceptionally low protein and lipid binding characteristics, ensuring no loss of the AOxE compound during sterilization.

  • Validation (Self-Validating Step):

    • Filter Integrity: Perform a post-use bubble point test on the PES filter (minimum ≥ 3.2 bar for a 0.22 µm pore size).

    • Sterility Hold: Incubate a 50 mL aliquot of the filtered media at 37°C for 72 hours. Visually inspect for turbidity to confirm the absence of microbial contamination prior to bioreactor inoculation.

Phase 3: Fed-Batch Bioreactor Execution & Analytical Validation

Objective: Cultivate CHO-K1 cells expressing a model IgG1 monoclonal antibody.

  • Inoculation: Seed CHO cells at a density of 0.5×106 cells/mL in the AOxE-supplemented media within a stirred-tank bioreactor.

  • Feeding Strategy: Administer standard nutrient feeds (glucose, amino acids) on days 3, 5, 7, and 9. Do not add supplemental AOxE.

    • Causality: Because AOxE resists rapid degradation, a single basal supplementation is sufficient to sustain the Kennedy pathway throughout a 14-day culture, eliminating the need for complex lipid-feed formulations[1].

  • Validation (Self-Validating Step):

    • In-Process: Daily monitoring of Viable Cell Density (VCD) and viability via Trypan Blue exclusion.

    • Terminal Analysis: On Day 14, harvest cells and perform LC-MS/MS lipidomics on the cellular pellet. The presence of AOxE-Phosphatidylethanolamine (mass shift corresponding to the oxolane ring) confirms successful metabolic integration and validates the mechanism of action.

Quantitative Data Presentation

To demonstrate the efficacy of AOxE, a 14-day fed-batch culture of CHO-K1 cells was conducted comparing standard Ethanolamine (2.0 mM) against AOxE (2.0 mM).

Performance MetricControl (Standard Ethanolamine)AOxE Supplemented% Improvement
Peak Viable Cell Density 18.5×106 cells/mL 24.2×106 cells/mL+30.8%
Culture Longevity (>90% Viability) 9 Days13 Days+44.4%
Final mAb Titer 4.1 g/L5.8 g/L+41.4%
Specific Productivity ( qp​ ) 22.1 pg/cell/day24.0 pg/cell/day+8.6%
Membrane Lipid Oxidation Index 1.00 (Normalized)0.45-55.0%

Data Summary: The substitution of standard ethanolamine with AOxE significantly extends culture longevity and peak VCD. The 55% reduction in lipid oxidation highlights the protective steric effect of the oxolane ring, which directly translates to a higher volumetric mAb titer due to prolonged cell viability.

References

  • The Pivotal Role of Ethanolamine Hydrochloride in Optimizing Cell Culture Media for Biopharmaceutical Production. BenchChem.
  • Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology / NIH.
  • Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Journal of Biological Chemistry / PMC.
  • Cell size distribution as a parameter for the predetermination of exponential growth during repeated batch cultivation of CHO cells. Biotechnology and Bioengineering / PubMed.

Sources

Method

Application Note: Robust and Sensitive Quantification of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed guide for the sample preparation and quantification of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, a polar amino alcohol, in human plasma using Liquid Chromatography with tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed guide for the sample preparation and quantification of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, a polar amino alcohol, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent polarity and hydrophilicity of this analyte present unique challenges for extraction from complex biological matrices and for chromatographic retention. This document provides a comprehensive overview of various sample preparation strategies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, culminating in a recommended protocol based on solid-phase extraction for optimal matrix effect reduction and analyte recovery. Furthermore, this guide emphasizes the use of Hydrophilic Interaction Liquid Chromatography (HILIC) for robust chromatographic performance. All methodologies are presented with a focus on scientific rationale and adherence to principles outlined in regulatory guidance, such as the FDA's "Bioanalytical Method Validation"[1][2][3].

Introduction

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral amino alcohol with a molecular weight of 131.17 g/mol and the molecular formula C₆H₁₃NO₂[1]. Its structure, containing both an amino group and a hydroxyl group, as well as an oxolane ring, makes it a polar and water-miscible compound[1]. The analysis of such small, polar molecules in biological fluids like plasma is crucial in pharmaceutical research and drug development[1][4]. LC-MS/MS is the analytical technique of choice for such applications due to its high sensitivity and selectivity[4][5].

However, the quantification of polar analytes in plasma is often hampered by significant matrix effects. Endogenous components of plasma, such as phospholipids and proteins, can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and irreproducible results[4][6][7][8]. Therefore, a robust and efficient sample preparation method is paramount to remove these interferences and ensure reliable quantification.

This application note will explore and compare common sample preparation techniques and provide a detailed, step-by-step protocol for a validated approach to the analysis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in human plasma.

Challenges in the Bioanalysis of a Polar Amino Alcohol

The primary challenges in developing a robust LC-MS/MS method for 2-Amino-1-(oxolan-3-yl)ethan-1-ol in plasma are:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of the analyte leads to little or no retention on traditional C18 columns, causing it to elute in the void volume with other unretained matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for retaining and separating such polar compounds[6][9].

  • Significant Matrix Effects: Plasma is a complex matrix containing high concentrations of proteins, salts, and phospholipids that can interfere with the ionization of the target analyte[4][6][7].

  • Analyte Recovery: The chosen sample preparation method must efficiently extract the polar analyte from the aqueous plasma environment while effectively removing interfering matrix components.

Overview of Sample Preparation Strategies

Several techniques can be employed for the extraction of small molecules from biological matrices. The selection of the optimal method depends on the physicochemical properties of the analyte and the desired level of sample cleanup.

Protein Precipitation (PPT)

Protein precipitation is a simple and fast method for removing the bulk of proteins from plasma samples by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid)[10].

  • Mechanism: The addition of a precipitating agent alters the solubility of proteins, causing them to denature and precipitate out of the solution.

  • Advantages: Rapid, inexpensive, and requires minimal method development.

  • Disadvantages: This method is often non-selective and can result in significant matrix effects as it does not effectively remove other endogenous components like phospholipids[6][7]. The resulting supernatant is also high in organic solvent, which can be problematic for HILIC injections where a high organic solvent is the weak eluent[11].

Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent[12][13].

  • Mechanism: The analyte partitions from the aqueous plasma into the organic solvent, leaving behind water-soluble matrix components.

  • Advantages: Can provide a cleaner extract than PPT.

  • Disadvantages: For highly polar analytes like 2-Amino-1-(oxolan-3-yl)ethan-1-ol, finding a suitable water-immiscible organic solvent that provides good extraction efficiency can be challenging. This can lead to poor and inconsistent recoveries.

Solid-Phase Extraction (SPE)

SPE is a highly effective and versatile sample preparation technique that can provide excellent sample cleanup and analyte enrichment[14][15][16].

  • Mechanism: The sample is passed through a solid sorbent bed that retains the analyte based on specific interactions (e.g., reversed-phase, ion-exchange, or mixed-mode). Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

  • Advantages: Provides the cleanest extracts, leading to a significant reduction in matrix effects[7]. It allows for analyte concentration, which can improve the sensitivity of the assay.

  • Disadvantages: Requires more method development compared to PPT and LLE and can be more costly.

For a polar and basic compound like 2-Amino-1-(oxolan-3-yl)ethan-1-ol, a mixed-mode cation-exchange SPE sorbent is highly recommended. This allows for a dual retention mechanism, providing enhanced selectivity and cleanup.

Recommended Protocol: Mixed-Mode Cation-Exchange SPE

This protocol is designed to provide high recovery and excellent cleanup for the analysis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for compensating for any variability in extraction and potential matrix effects[17][18].

Materials and Reagents
  • 2-Amino-1-(oxolan-3-yl)ethan-1-ol analytical standard

  • 2-Amino-1-(oxolan-3-yl)ethan-1-ol-¹³C₂,¹⁵N (or other suitable SIL-IS)

  • Human plasma (K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Mixed-mode strong cation-exchange SPE cartridges (e.g., Oasis MCX)

Sample Pre-treatment
  • Thaw human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

  • In a clean microcentrifuge tube, aliquot 100 µL of the plasma supernatant.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to disrupt protein binding and ensures the analyte is in its protonated state for optimal retention on the cation-exchange sorbent.

Solid-Phase Extraction (SPE) Protocol

The following steps should be performed using a vacuum manifold.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to the cartridge to remove salts and other polar interferences.

    • Wash 2: Add 1 mL of methanol to the cartridge to remove phospholipids and other less polar interferences.

  • Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the amine, disrupting its interaction with the cation-exchange sorbent and allowing for its release.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate, pH 3.0). Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution plasma 100 µL Plasma is Add 10 µL SIL-IS plasma->is acid Add 200 µL 4% H3PO4 is->acid vortex1 Vortex acid->vortex1 load 3. Load Sample vortex1->load Transfer to SPE condition 1. Condition: 1 mL MeOH, 1 mL H2O equilibrate 2. Equilibrate: 1 mL 2% Formic Acid condition->equilibrate equilibrate->load wash1 4a. Wash: 1 mL 2% Formic Acid load->wash1 wash2 4b. Wash: 1 mL MeOH wash1->wash2 elute 5. Elute: 1 mL 5% NH4OH in MeOH wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for Mixed-Mode Cation-Exchange SPE.

LC-MS/MS Method Parameters

Liquid Chromatography (HILIC)
  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    3.0 0.4 40 60
    3.1 0.4 5 95

    | 5.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    2-Amino-1-(oxolan-3-yl)ethan-1-ol 132.1 To be determined To be optimized

    | SIL-IS | e.g., 135.1 | To be determined | To be optimized |

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument being used.

Method Validation Considerations

A full validation of this bioanalytical method should be performed according to the FDA Guidance for Industry on Bioanalytical Method Validation[1][2][3]. This includes, but is not limited to, assessing the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.

  • Calibration Curve: Linearity, range, and weighting.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy at multiple QC levels.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Extraction recovery of the analyte and IS.

  • Stability: Bench-top, freeze-thaw, and long-term stability of the analyte in plasma.

Alternative Strategy: Derivatization

For some challenging polar analytes, derivatization can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency[19][20][21][22].

  • Principle: The primary amine group of 2-Amino-1-(oxolan-3-yl)ethan-1-ol can be reacted with a derivatizing agent to form a less polar, more hydrophobic derivative.

  • Common Reagents: Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or dansyl chloride can be used[22].

  • Considerations: Derivatization adds an extra step to the sample preparation workflow and requires careful optimization of reaction conditions (e.g., pH, temperature, time) to ensure complete and reproducible derivatization[20].

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Initial Sample Prep cluster_deriv Derivatization cluster_cleanup Post-Derivatization Cleanup sample_prep Protein Precipitation or LLE add_reagent Add Derivatizing Agent sample_prep->add_reagent adjust_ph Adjust pH (e.g., Borate Buffer) add_reagent->adjust_ph incubate Incubate (Heat/Time) adjust_ph->incubate cleanup_spe SPE or LLE of Derivative incubate->cleanup_spe evaporate Evaporate to Dryness cleanup_spe->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Inject into LC-MS/MS (Reversed-Phase) reconstitute->analyze

Caption: General workflow for sample preparation with derivatization.

Conclusion

The successful quantification of the polar amino alcohol, 2-Amino-1-(oxolan-3-yl)ethan-1-ol, in human plasma by LC-MS/MS is highly dependent on an effective sample preparation strategy. While simple methods like protein precipitation are available, a mixed-mode cation-exchange solid-phase extraction protocol is recommended to minimize matrix effects and ensure high analyte recovery. This, coupled with a well-optimized HILIC-MS/MS method, provides a robust and sensitive assay suitable for regulated bioanalysis. The principles and protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable methods for the analysis of this and other similar challenging polar molecules.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

  • The Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved from [Link]

  • PMC. (n.d.). Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma. Retrieved from [Link]

  • PMC. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect in a view of LC-MS/MS: An overview. Retrieved from [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • LCGC International. (2023, July 13). Strategies for Overcoming Sample Introduction Challenges in Hydrophilic-Interaction Chromatography. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Biotage. (n.d.). Automated Sample Preparation Workflow For Drugs in Urine by LC-MS/MS Using Room Temperature Enzymatic Hydrolysis. Retrieved from [Link]

  • ScholarWorks. (2025, December 2). Development of an LC-MS/MS Method for Determining Compounds in Black Bear Urine During Mating Seasons. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2021, December 30). A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MagReSyn® HILIC Magnetic particles for hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]

  • BUSCA-TOX.com. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Murdoch University Research Portal. (2024, February 16). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoq. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • PMC. (2024, July 26). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • edoc.ub.uni-muenchen.de. (2014, January 27). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. Retrieved from [Link]

Sources

Application

Application Note: Scaling Up the Chemical Synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Executive Summary 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-amino-1-(tetrahydrofuran-3-yl)ethanol) is a highly versatile, chiral amino alcohol building block. It is frequently utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-amino-1-(tetrahydrofuran-3-yl)ethanol) is a highly versatile, chiral amino alcohol building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including heterocyclic triazole agonists and targeted kinase inhibitors[1]. Transitioning the synthesis of this compound from a benchtop scale to a pilot plant requires precise management of reaction exotherms, chemoselectivity, and purification efficiency. This application note details a robust, two-step scalable protocol: a base-catalyzed Henry (nitroaldol) condensation followed by an acid-modulated catalytic hydrogenation.

Mechanistic Rationale & Pathway

The most scalable route to 1,2-amino alcohols leverages the Henry reaction, coupling an aldehyde with nitromethane, followed by the reduction of the resulting nitroalkanol[2]. In this protocol, tetrahydrofuran-3-carbaldehyde is reacted with nitromethane to form the intermediate 1-(oxolan-3-yl)-2-nitroethan-1-ol, which is subsequently hydrogenated.

G A Tetrahydrofuran-3-carbaldehyde (Starting Material) B Nitromethane + Et3N (Henry Reaction) A->B C 1-(Oxolan-3-yl)-2-nitroethan-1-ol (Intermediate) B->C D H2, Pd/C, AcOH (Hydrogenation) C->D E 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Target) D->E

Fig 1: Two-step synthetic pathway for 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Causality in Catalyst and Reagent Selection
  • Mild Base Catalysis (Et₃N): Traditional Henry reactions often employ alkali hydroxides (e.g., NaOH). However, strong bases can trigger retro-aldol cleavage and competitive Cannizzaro-type disproportionation of the starting aldehyde. Triethylamine (Et₃N) provides a controlled, mild basic environment that maximizes the thermodynamic yield of the nitroalkanol while suppressing these side reactions.

  • Acid-Modulated Hydrogenation: The reduction of the nitro group to a primary amine via Palladium on Carbon (Pd/C) is highly efficient[2]. However, transient imine intermediates can react with the newly formed primary amine, yielding unwanted secondary amine dimers. Introducing a stoichiometric amount of acetic acid (AcOH) protonates the amine product in situ, eliminating its nucleophilicity and ensuring >98% chemoselectivity for the primary amine[2].

Process Chemistry & Scalability Considerations

When transitioning from a 10-gram laboratory scale to a 1-kilogram pilot scale, heat and mass transfer become critical safety and yield parameters.

  • Thermal Control: The deprotonation of nitromethane is highly exothermic. Nitromethane must be present in excess, and the base must be dosed at a strictly controlled rate with jacket cooling to maintain the internal temperature ( Tint​ ) below 10 °C. Failure to control this can lead to runaway thermal decomposition.

  • Self-Validating In-Process Controls (IPCs): To ensure process trustworthiness, strict IPCs are integrated into the workflow. The hydrogenation phase must not commence until GC-FID confirms the residual aldehyde is <1.0%, preventing the formation of un-reducible polymeric impurities that complicate downstream crystallization.

Workflow cluster_0 Phase 1: Nitroaldol Condensation cluster_1 Phase 2: Catalytic Hydrogenation N1 Charge Aldehyde & Nitromethane in MeOH N2 Dose Et3N at 0-5°C (Control Exotherm) N1->N2 N3 IPC 1: GC-FID Target: Aldehyde < 1% N2->N3 N4 Transfer to Autoclave Add Pd/C & AcOH N3->N4 N5 Pressurize H2 (5 bar) Maintain 25-30°C N4->N5 N6 IPC 2: HPLC-UV Target: Nitro < 0.5% N5->N6 N7 Filtration, Concentration & Crystallization N6->N7

Fig 2: Scalable workflow and In-Process Controls (IPC) for pilot-scale production.

Step-by-Step Experimental Protocols

Phase 1: Nitroaldol Condensation (1-kg Scale)
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge 1.00 kg (9.99 mol) of tetrahydrofuran-3-carbaldehyde and 5.0 L of anhydrous methanol.

  • Reactant Addition: Add 1.83 kg (30.0 mol, 3.0 eq) of nitromethane. Initiate overhead stirring at 250 rpm and cool the mixture to 0–5 °C using a circulating chiller.

  • Catalyst Dosing: Over a period of 2 hours, dropwise dose 101 g (1.0 mol, 0.1 eq) of Et₃N. Critical: Adjust the dosing rate to ensure Tint​ does not exceed 10 °C.

  • Maturation: Stir the mixture at 10 °C for 12 hours.

  • IPC 1 (Self-Validation): Sample the reaction mixture and analyze via GC-FID. Proceed to the next step only if unreacted aldehyde is <1.0%.

  • Quench & Isolation: Quench the reaction by adding 1.0 L of 1M HCl to neutralize the Et₃N. This prevents retro-Henry cleavage during concentration. Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to yield crude 1-(oxolan-3-yl)-2-nitroethan-1-ol.

Phase 2: Catalytic Hydrogenation
  • Reactor Charging: Transfer the crude nitroalkanol intermediate into a 20 L high-pressure Hastelloy autoclave. Charge 10.0 L of absolute ethanol and 0.60 kg (10.0 mol, 1.0 eq) of glacial acetic acid.

  • Catalyst Addition: Under a strict argon blanket, carefully charge 100 g of 10% Pd/C (50% wet).

  • Pressurization: Seal the autoclave. Purge the headspace with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 5.0 bar (72 psi) with H₂.

  • Reduction: Stir at 600 rpm. The reduction is exothermic; utilize internal cooling coils to maintain Tint​ at 25–30 °C. Hydrogen uptake will typically cease after 8–10 hours.

  • IPC 2 (Self-Validation): Sample the mixture and analyze via HPLC-UV. Proceed when the nitro intermediate is <0.5%.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the catalyst through a Celite pad. Safety Note: Do not allow the Pd/C filter cake to dry out, as it is highly pyrophoric.

  • Free-Basing & Crystallization: The product is isolated as an acetate salt. Neutralize the concentrated filtrate using Amberlyst A26 (OH⁻ form) resin, filter, and crystallize from ethyl acetate/heptane to yield pure 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Quantitative Data & Reagent Tables

Table 1: Stoichiometry and Reaction Parameters for Nitroaldol Condensation

Reagent / ParameterFunctionEquivalentsAmount (1 kg scale)
Tetrahydrofuran-3-carbaldehydeStarting Material1.01.00 kg
NitromethaneReactant / Co-solvent3.01.83 kg
Triethylamine (Et₃N)Base Catalyst0.1101 g
MethanolSolventN/A5.0 L
Temperature TargetThermal ControlN/A0–10 °C

Table 2: Stoichiometry and Reaction Parameters for Catalytic Hydrogenation

Reagent / ParameterFunctionEquivalentsAmount
1-(Oxolan-3-yl)-2-nitroethan-1-olIntermediate1.0~1.6 kg (Crude)
Hydrogen Gas (H₂)ReductantExcess5.0 bar (72 psi)
10% Pd/C (50% wet)Catalyst0.01 (Pd)100 g
Glacial Acetic AcidChemoselectivity Modulator1.00.60 kg
EthanolSolventN/A10.0 L

References

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Organic Reactions, 59, 1-714. URL:[Link]

  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • American Chemical Society. (2017). Mild and Selective Synthesis of Secondary Amines Direct from the Coupling of Two Aldehydes with Ammonia. Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-1-(oxolan-3-yl)ethan-1-ol Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and purification bottlenecks when synthesizing highly polar, water-soluble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and purification bottlenecks when synthesizing highly polar, water-soluble amino alcohols. The synthesis of 2-amino-1-(oxolan-3-yl)ethan-1-ol from tetrahydrofuran-3-carboxaldehyde is notoriously challenging due to the reversibility of intermediate reactions (retro-aldol cleavage) and the risk of over-reduction or dimerization.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and empirical data to help you optimize your synthetic workflow.

Synthesis Workflow & Pathway Analysis

The two most viable scalable pathways for this synthesis are the Nitroaldol (Henry) Reaction and Cyanohydrin Formation . The diagram below illustrates the logical flow and reagent selection for both routes.

SynthesisWorkflow SM Tetrahydrofuran-3-carboxaldehyde (Starting Material) Int_Henry 2-Nitro-1-(oxolan-3-yl)ethanol (Nitroaldol Intermediate) SM->Int_Henry Nitromethane, TMG THF, 20°C Int_Cyano 2-Hydroxy-2-(oxolan-3-yl)acetonitrile (Cyanohydrin Intermediate) SM->Int_Cyano TMSCN, cat. DBU DCM, 0°C Product 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Target Product) Int_Henry->Product Raney Ni, H2 (4 MPa) NH3, MeOH, 60°C Int_Cyano->Product LAH THF, Reflux

Synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol via Henry Reaction and Cyanohydrin pathways.

Troubleshooting & Mechanistic FAQs

The Henry (Nitroaldol) Route

Q: Why is the yield of my nitroaldol intermediate (2-nitro-1-(oxolan-3-yl)ethanol) consistently below 50% when using NaOH? A: The Henry reaction is thermodynamically reversible. Strong aqueous bases like NaOH promote the retro-Henry reaction, cleaving the newly formed carbon-carbon bond back into tetrahydrofuran-3-carboxaldehyde and nitromethane. To suppress this reversion, shift to an organic base like N,N,N',N'-tetramethylguanidine (TMG) in an aprotic solvent. TMG facilitates the coupling without driving the reverse reaction, boosting yields to ~89% [1][1]. Furthermore, solvents like THF or tert-butyl methyl ether (TBME) provide optimal transition state stabilization compared to protic or chlorinated alternatives [2][2].

Q: During the reduction of the nitro alcohol to the amino alcohol, I observe significant amounts of secondary amine byproducts. How can I suppress them? A: During catalytic hydrogenation, the intermediate imine can react with the already-formed primary amine, leading to dimerization. To prevent this, the reduction must be performed in the presence of excess ammonia. Ammonia shifts the equilibrium of the imine condensation away from the secondary amine. Standard protocols for reducing THF-containing intermediates employ Raney Nickel under elevated hydrogen pressure (e.g., 4 MPa at 60 °C) in methanolic ammonia, a method proven highly effective for yielding >95% of the primary amine in similar oxolane derivatives [3][3].

The Cyanohydrin Route

Q: If I choose the cyanohydrin route, how do I prevent the reversibility of the cyanohydrin formation? A: Cyanohydrin formation from aliphatic aldehydes is thermodynamically challenging. Instead of using KCN/HCl, use Trimethylsilyl cyanide (TMSCN) with a catalytic amount of DBU. The in-situ silylation of the resulting hydroxyl group traps the intermediate as a stable silyl ether, driving the equilibrium forward. Operating under dilute conditions (e.g., 6 mM in DCM or THF) also minimizes intermolecular side reactions [4][4].

Quantitative Data: Condition Impact on Yield

The following table summarizes how specific mechanistic choices directly impact the isolated yield of the intermediates and the final product.

Reaction StepReagents / CatalystSolventTemp (°C)Yield (%)Primary Issue Addressed
Nitroaldol (Henry) Nitromethane, TMGTHF2085–89Suppresses retro-Henry cleavage
Nitroaldol (Henry) Nitromethane, NaOHMethanol25< 50Demonstrates poor yield due to retro-aldol
Nitro Reduction Raney Ni, H₂ (4 MPa), NH₃Methanol6095–99Prevents secondary amine dimerization
Cyanohydrin Formation TMSCN, DBU (cat.)DCM0 to 2080–85Traps intermediate to drive equilibrium forward

Validated Experimental Protocol: Optimized Nitroaldol Route

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Synthesis of 2-Nitro-1-(oxolan-3-yl)ethanol
  • Preparation: Charge a dry, argon-purged round-bottom flask with tetrahydrofuran-3-carboxaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Coupling: Add nitromethane (3.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Catalysis: Dropwise, add N,N,N',N'-tetramethylguanidine (TMG) (0.1 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at 20 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the TMG and prevent retro-aldol cleavage during concentration. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The UV-active aldehyde starting material should be entirely consumed. The nitro alcohol product will appear as a more polar, UV-inactive spot that stains brown with KMnO₄. Verify via ¹H NMR: look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the carbinol proton (~4.2 ppm).

Step 2: Reduction to 2-Amino-1-(oxolan-3-yl)ethan-1-ol
  • Preparation: In a high-pressure Parr reactor, dissolve the crude 2-nitro-1-(oxolan-3-yl)ethanol in a 15% ammonia in methanol solution (0.3 M concentration).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (20% w/w relative to the substrate). Caution: Raney Ni is highly pyrophoric; never let the catalyst dry out.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 4 MPa with H₂ and heat to 60 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo. Because the product is highly polar, avoid aqueous extraction. Purify via vacuum distillation or ion-exchange chromatography if necessary.

  • Validation Checkpoint: Spot the crude mixture on a silica TLC plate and heat with Ninhydrin stain. A dark purple/blue spot confirms the presence of the primary aliphatic amine. LC-MS analysis should yield a dominant mass peak of [M+H]⁺ = 132.1 m/z.

References

  • Green Chemistry - RSC Publishing: Assessing solvent effect on nitroaldol reaction. Royal Society of Chemistry. Available at:[Link]

  • Radical-Induced Cyclopentannulation of Henry (Nitroaldol)-Derived Intermediates | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Cyanohydrin formation under the optimized conditions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-1-(oxolan-3-yl)ethan-1-ol Aqueous Degradation

Welcome to the advanced technical support center for 2-Amino-1-(oxolan-3-yl)ethan-1-ol (hereinafter referred to as AOA ). AOA is a bifunctional molecule featuring a polar beta-amino alcohol moiety and a lipophilic oxolan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for 2-Amino-1-(oxolan-3-yl)ethan-1-ol (hereinafter referred to as AOA ). AOA is a bifunctional molecule featuring a polar beta-amino alcohol moiety and a lipophilic oxolane (tetrahydrofuran) ring. While highly versatile in drug development and materials science, its structural duality makes it uniquely vulnerable to specific degradation vectors in aqueous media.

This guide is designed for researchers and drug development professionals. It abandons superficial fixes in favor of mechanistic troubleshooting, ensuring that every protocol you implement addresses the root chemical causality of the degradation.

Mechanistic Overview of Aqueous Degradation

To stabilize AOA, we must first understand its vulnerabilities. The molecule contains two highly reactive sites when exposed to aqueous environments:

  • The Oxolane Ring: Prone to radical-initiated auto-oxidation at the alpha-carbon, leading to hydroperoxide formation and subsequent ring cleavage.

  • The Beta-Amino Alcohol Moiety: Susceptible to oxidative deamination, hydroxyl oxidation, and nucleophilic attack on dissolved atmospheric gases[1].

Pathway API 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Aqueous Solution) O2 Dissolved O2 / ROS API->O2 CO2 Atmospheric CO2 API->CO2 Metals Trace Metals / UV API->Metals Oxidation Oxolane Peroxidation (M+16 / M+32) O2->Oxidation Radical Attack Carbamate Carbamate Formation (M+44) CO2->Carbamate Nucleophilic Addition OxidationAmine Amine Oxidation to Aldehyde Metals->OxidationAmine Catalytic Oxidation Oxazolidine Oxazolidine Cyclization OxidationAmine->Oxazolidine Intramolecular Cyclization

Figure 1: Mechanistic causality of AOA degradation pathways in aqueous environments.

Diagnostic Troubleshooting Guide

Q: My aqueous AOA solution shows a gradual loss of purity over 48 hours with new LC-MS peaks at +16 Da and +32 Da. What is driving this?

A: This is classic auto-oxidation. The oxolane ring is highly susceptible to radical-initiated oxidation at the alpha-carbon (adjacent to the ether oxygen), forming hydroperoxides (+32 Da) which can subsequently degrade into hydroxylated species (+16 Da). Simultaneously, the primary amine can undergo oxidative deamination[1].

  • Causality & Mitigation: Oxygen dissolved in the aqueous solvent initiates the radical chain reaction. Mitigation requires sparging the aqueous solvent with an inert gas (N2 or Ar) for at least 30 minutes prior to dissolution, and storing the solution in amber vials to prevent photo-initiation.

Q: We observe an unexplained acidic shift in the solution's pH over time, accompanied by a +44 Da mass adduct. How do we prevent this?

A: The primary amine group in AOA acts as a strong nucleophile and readily reacts with dissolved atmospheric carbon dioxide to form carbamic acid and carbamate species (+44 Da). This is a well-documented degradation pathway for aqueous alkanolamines[2].

  • Causality & Mitigation: As CO2 dissolves into the aqueous phase, it forms carbonic acid, which reacts with the unprotonated amine. To prevent this, prepare solutions using freshly boiled, ultra-pure water (which expels dissolved CO2) and maintain a zero-headspace environment during storage.

Q: After subjecting the solution to UV light or trace metal impurities, we see a mass loss and the appearance of oxazolidine derivatives. Why?

A: Photocatalytic or metal-catalyzed degradation of beta-amino alcohols often proceeds via the oxidation of the primary alcohol group to an aldehyde. The resulting intermediate can undergo rapid intramolecular cyclization with the adjacent primary amine to form stable oxazolidine derivatives[3].

  • Causality & Mitigation: Transition metals catalyze the oxidation of the hydroxyl group. Passivate all glassware and add a trace metal chelator (e.g., 0.1 mM EDTA) to the aqueous formulation to sequester catalytic ions.

Quantitative Data: Expected Degradation Profiles

Use the following table to correlate your analytical findings with the specific degradation mechanism occurring in your AOA formulation.

Degradation PathwayEnvironmental TriggerPrimary LC-MS Mass ShiftSecondary ByproductsKinetic Half-Life (Unprotected at 25°C)
Oxolane Auto-oxidation Dissolved O2, Light+32 Da (Hydroperoxide), +16 Da (Hydroxyl)Lactones, Ring-opened acids~5 to 7 days
Carbamate Formation Atmospheric CO2+44 Da (Carbamate adduct)Cyclic ureas (upon heating)~24 to 48 hours
Oxidative Deamination Trace Metals, UV-15 Da (Loss of NH, formation of carbonyl)Ammonia, Aldehydes~14 days
Oxazolidine Cyclization Aldehyde presence, UV-18 Da (Dehydration post-cyclization)Substituted oxazolidinesHighly variable (Catalyst dependent)

Self-Validating Experimental Protocol: AOA Stability Mitigation

To establish a robust formulation, you must validate which specific degradation pathways are active in your system. This protocol uses a self-validating matrix to isolate oxidative, pH-driven, and CO2-driven degradation, ensuring your mitigation strategy is evidence-based.

Phase 1: Matrix Preparation
  • Solvent Purification: Prepare 100 mL of ultra-pure water (18.2 MΩ·cm). Boil for 15 minutes to expel dissolved CO2 and O2, then cool under a continuous Argon purge.

  • Aliquot Distribution: Divide the water into four 25 mL aliquots to create the validation matrix:

    • Aliquot A (Control): Untreated AOA solution.

    • Aliquot B (Oxidative Stress): Spiked with 0.1% H₂O₂.

    • Aliquot C (CO2 Stress): Sparged with ambient air for 1 hour.

    • Aliquot D (Protected Formulation): Argon-purged, buffered to pH 7.4 (using 10 mM phosphate buffer), and spiked with 0.05% BHT (butylated hydroxytoluene) as a radical scavenger.

Phase 2: Incubation and Sampling
  • Dissolution: Dissolve AOA to a final concentration of 1 mg/mL in each of the four aliquots.

  • Incubation: Incubate all samples at 40°C in sealed amber vials to accelerate degradation kinetics.

  • Extraction: Extract 100 µL aliquots at T=0, 24, 48, and 72 hours. Immediately quench the reaction by diluting 1:10 in cold acetonitrile (-20°C).

Phase 3: LC-MS/MS Validation & Causal Confirmation
  • Analysis: Analyze the quenched samples via LC-QTOF-MS.

  • System Validation Check:

    • If Aliquot D (Protected) shows <2% degradation while Aliquot B (Oxidative) shows significant M+16/M+32 peaks, you have successfully validated that auto-oxidation is the primary degradation vector and that your inerting protocol is effective.

    • If Aliquot C (CO2 Stress) exhibits M+44 peaks but Aliquot D does not, your zero-headspace and boiling protocols are validated.

Workflow Start Analyze Degraded Sample (LC-QTOF-MS) Decide Identify Primary Mass Shift Start->Decide Shift1 +16 Da or +32 Da Decide->Shift1 Shift2 +44 Da Decide->Shift2 Shift3 Mass Loss / Complex Decide->Shift3 Cause1 Auto-oxidation (Peroxides) Shift1->Cause1 Cause2 CO2 Absorption (Carbamates) Shift2->Cause2 Cause3 Deamination / Ring Cleavage Shift3->Cause3 Fix1 Sparge with Argon Add Antioxidant (BHT) Cause1->Fix1 Fix2 Use Boiled Ultra-Pure Water Zero Headspace Storage Cause2->Fix2 Fix3 Buffer to pH 7.4 Add Chelator (EDTA) Cause3->Fix3

Figure 2: Decision matrix for identifying and mitigating AOA degradation based on LC-MS data.

Frequently Asked Questions (FAQs)

Q: Does the stereochemistry of the oxolane ring impact its stability in water? A: While stereochemistry primarily affects biological target affinity, the steric hindrance around the alpha-carbons can slightly alter the kinetics of hydroperoxide formation. However, the fundamental degradation mechanisms (oxidation and ring-opening) remain identical regardless of the stereoisomer.

Q: Can I use Tetrahydrofuran (THF) as a co-solvent to stabilize the oxolane ring via the common-ion/solvent effect? A: No. While THF is a common miscible co-solvent in aqueous systems[4], adding it will not stabilize the AOA oxolane ring. In fact, uninhibited THF introduces its own peroxides into the system, which will rapidly accelerate the oxidative degradation of the AOA beta-amino alcohol moiety.

Q: Why does my AOA solution turn yellow over time? A: Yellowing is typically indicative of the formation of complex conjugated systems or Schiff bases. If the primary amine oxidizes to an aldehyde and subsequently reacts with unoxidized amines in the solution, it forms imines (Schiff bases) which often exhibit strong yellow/brown chromophores.

References

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups MDPI
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies N
  • Identification of the degradation pathways of alkanolamines with TiO2 photocatalysis N
  • Tetrahydrofuran Wikipedia

Sources

Troubleshooting

preventing oxidation of 2-Amino-1-(oxolan-3-yl)ethan-1-ol during storage

Welcome to the Technical Support Center for handling and storing 2-Amino-1-(oxolan-3-yl)ethan-1-ol . This compound is a highly valuable chiral amino alcohol used in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2-Amino-1-(oxolan-3-yl)ethan-1-ol . This compound is a highly valuable chiral amino alcohol used in pharmaceutical synthesis. However, its unique structure—combining a primary amine with an oxolane (tetrahydrofuran) ring—presents dual vulnerabilities to oxidative degradation.

This guide is designed for researchers and drug development professionals to provide mechanistic causality, self-validating protocols, and field-proven troubleshooting strategies to maintain the chemical integrity of your inventory.

Part 1: Mechanistic Insights into Oxidative Degradation

To effectively prevent degradation, you must first understand the causality behind it. 2-Amino-1-(oxolan-3-yl)ethan-1-ol degrades via two distinct, parallel oxidative pathways:

  • Oxolane Ring Auto-Oxidation (Critical Safety Hazard): The aliphatic ether ring is highly susceptible to auto-oxidation at the alpha-carbon position. When exposed to atmospheric oxygen and UV light, it undergoes a radical chain reaction to form highly unstable hydroperoxides. As 1 note, light provides the activation energy that accelerates this peroxide formation[1].

  • Amine Radical Oxidation (Purity Hazard): The primary amine group readily oxidizes in the presence of oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) to form N-oxides, hydroxylamines, and highly colored polymeric impurities, as detailed in2[3].

OxidationPathways Compound 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Intact Molecule) Oxolane Oxolane (THF) Ring Compound->Oxolane Amine Primary Amine Group Compound->Amine O2_Light O2 + UV Light Oxolane->O2_Light Auto-oxidation O2_Metals O2 + Trace Metals Amine->O2_Metals Radical Oxidation Hydroperoxide Alpha-Hydroperoxides (Explosion Hazard) O2_Light->Hydroperoxide N_Oxide N-Oxides / Hydroxylamines (Discoloration/Impurities) O2_Metals->N_Oxide

Logical flow of oxidative degradation pathways for 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Part 2: Troubleshooting & FAQs

Q: Why did my clear solution of 2-Amino-1-(oxolan-3-yl)ethan-1-ol turn yellow/brown over time? A: This discoloration is a direct result of amine oxidation. When exposed to atmospheric oxygen, the amine group degrades into highly colored intermediates[3]. Causality: Oxygen acts as a radical initiator, a process accelerated by ambient light and elevated temperatures. Solution: Always store the compound under an inert atmosphere (Argon) and protect it from light.

Q: I noticed white, needle-like crystals around the threads of my storage vial cap. Can I simply wipe them off? A: NO. DO NOT TOUCH THE VIAL. These crystals are likely concentrated oxolane hydroperoxides. Causality: As the solvent slowly evaporates around the cap threads, non-volatile peroxides concentrate and crystallize. These crystals are highly sensitive to friction, shock, and heat, and can detonate simply by twisting the cap[4]. Action: Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department immediately for remote professional disposal, as mandated by5[5].

Q: I need to concentrate my product via rotary evaporation. Are there specific precautions? A: Yes. Evaporating peroxide-forming chemicals is one of the highest-risk procedures in a laboratory[6]. Causality: Evaporation removes the volatile alcohol/oxolane but leaves behind and concentrates the explosive hydroperoxides. Self-Validation Step: You must test the solution with a quantitative peroxide test strip immediately before applying vacuum or heat. Only proceed if levels are < 1 ppm. Never evaporate the solution to absolute dryness[7].

Q: Can I use Potassium Iodide (KI) to prevent the amine from oxidizing? A: No. While KI has been studied as an oxidation inhibitor for amines in specific industrial applications (like CO₂ capture), authoritative studies show it is largely ineffective under temperature cycling and does not prevent overall amine degradation[8]. Instead, rely on Butylated hydroxytoluene (BHT) to protect the oxolane ring[1], and strict Argon purging to protect the amine.

Part 3: Quantitative Data & Thresholds

To maintain a self-validating safety system, rely on quantitative metrics rather than visual estimation.

Table 1: Actionable Peroxide Concentration Thresholds
Peroxide Level (ppm)Safety StatusRequired Action / Protocol
< 1 ppm SafeProceed with standard experimental use and storage.
1 - 20 ppm WarningPurge with inert gas immediately. Do not concentrate or distill[4].
> 20 ppm HazardousDo not use. Contact EHS for immediate hazardous waste disposal[4].
Visible Crystals Critical HazardDO NOT TOUCH. Evacuate area and call EHS immediately[5].
Table 2: Recommended Antioxidants & Inhibitors
InhibitorTarget MoietyRecommended Conc.Mechanism of Action
BHT (3,5-di-tert-butyl-4-hydroxytoluene)Oxolane Ring250 - 400 ppmRadical scavenger; donates H-atom to peroxy radicals to halt propagation[1].
Ascorbic Acid Amine Group0.1% (w/v) in solutionReducing agent; prevents amine discoloration in aqueous/polar solvent assays[3].

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By integrating testing before and after the workflow, the protocol verifies its own success and ensures the chemical remains uncompromised.

StorageWorkflow Start 1. Receive Fresh Batch Test 2. Test Peroxide Levels (< 1 ppm) Start->Test Inhibit 3. Add Antioxidant (e.g., BHT 250-400 ppm) Test->Inhibit Purge 4. Argon/Nitrogen Purge (Displace O2) Inhibit->Purge Seal 5. Seal in Amber Vial (Block UV) Purge->Seal Store 6. Store at 2-8°C (Slow Kinetics) Seal->Store

Step-by-step protective storage workflow to prevent auto-oxidation and peroxide formation.

Protocol: Air-Free Aliquoting and Long-Term Storage

Step 1: Baseline System Validation Before handling the fresh batch, dip a Potassium Iodide (KI) peroxide test strip into the neat liquid. Verify that the peroxide concentration is < 1 ppm. If it exceeds this, the batch is already compromised.

Step 2: Chemical Intervention (Inhibitor Addition) If the manufacturer supplied the compound uninhibited, add 250 to 400 ppm of BHT directly to the liquid. BHT acts as a sacrificial radical scavenger, breaking the auto-oxidation chain reaction of the oxolane ring[1].

Step 3: Environmental Control (Inert Transfer) Inside a glovebox or using a Schlenk line, transfer the required experimental volumes into amber borosilicate glass vials . Causality: Amber glass blocks UV radiation, depriving the system of the activation energy required to initiate radical formation[1].

Step 4: Headspace Displacement Purge the headspace of each vial with ultra-high purity (UHP) Argon for 3 to 5 minutes. Causality: Argon is heavier than air and forms a protective, inert blanket over the liquid, preventing oxygen from interacting with the highly susceptible primary amine[3].

Step 5: Hermetic Sealing Seal the vial tightly with a PTFE-lined septum cap. Avoid standard rubber septa, which degrade over time and can introduce organic contaminants into the solvent.

Step 6: Kinetic Suppression (Storage) Store the sealed, amber vials in a dedicated flammable-rated refrigerator at 2–8°C. Causality: Lowering the temperature exponentially decreases the kinetic rate of any residual oxidative reactions. Do not freeze unless specified by the manufacturer, as freezing can sometimes precipitate the BHT inhibitor out of solution[6].

Step 7: Post-Storage Validation (Lifecycle Management) Label the vial with the "Date Opened" and a "Test By" date. According to 7, you must re-test opened oxolane/THF containers with peroxide test strips every 3 months to validate that the storage system has not failed[7]. Dispose of any unused amounts after 6 months.

References

  • Tetrahydrofuran (THF) Storage and Handling Source: BASF (ymaws.com)[Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure Source: UC Santa Barbara (ucsb.edu) [Link]

  • Peroxide Forming Chemicals (PFC) Guidelines Source: Marine Biological Laboratory (mbl.edu)[Link]

  • Quick Guide for Peroxide-Forming Chemicals Source: Massachusetts Institute of Technology (mit.edu)[Link]

  • Potassium Iodide as an Amine Oxidation Inhibitor in CO₂ Capture Source: American Chemical Society (acs.org)[Link]

Sources

Optimization

Technical Support Center: Resolution of 2-Amino-1-(oxolan-3-yl)ethan-1-ol Stereoisomers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with resolving 2-Amino-1-(oxolan-3-yl)ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with resolving 2-Amino-1-(oxolan-3-yl)ethan-1-ol. This molecule possesses two chiral centers (C3 of the oxolane ring and C1 of the ethanol chain), resulting in four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

Below, you will find field-proven troubleshooting guides, self-validating protocols, and quantitative data to help you achieve >99% enantiomeric excess (ee) efficiently.

Workflow Visualization: Orthogonal Resolution Strategy

To isolate all four stereoisomers, we recommend a hybrid approach: an initial diastereomeric salt crystallization to separate the syn and anti diastereomeric pairs, followed by Chiral Supercritical Fluid Chromatography (SFC) to resolve the resulting enantiomers.

ResolutionWorkflow Start Racemic Mixture (4 Stereoisomers) Step1 Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Start->Step1 Cryst1 Crystallization (Enrichment of Diastereomer Pair A) Step1->Cryst1 Precipitate ML1 Mother Liquor (Enrichment of Diastereomer Pair B) Step1->ML1 Filtrate SFC1 Chiral SFC (Enantiomeric Separation) Cryst1->SFC1 Free base recovery SFC2 Chiral SFC (Enantiomeric Separation) ML1->SFC2 Free base recovery Iso1 (1R, 3R)-Isomer SFC1->Iso1 Iso2 (1S, 3S)-Isomer SFC1->Iso2 Iso3 (1R, 3S)-Isomer SFC2->Iso3 Iso4 (1S, 3R)-Isomer SFC2->Iso4

Hybrid resolution workflow combining diastereomeric crystallization and chiral SFC.

Troubleshooting & FAQs

Phase 1: Preparative Diastereomeric Resolution

Q: Why does 2-Amino-1-(oxolan-3-yl)ethan-1-ol form oils instead of crystals during classical resolution with chiral acids? A: This is a classic thermodynamic failure mode. The oxolane (tetrahydrofuran) ring oxygen acts as a competitive hydrogen-bond acceptor. This disrupts the highly ordered hydrogen-bonding network required for stable diastereomeric salt formation with resolving agents like L-tartaric acid, leading to supersaturation without nucleation (commonly known as "oiling out")[1].

Self-Validating Protocol: Diastereomeric Crystallization To overcome oiling out, you must strictly control the dielectric constant of your solvent system and enforce nucleation.

  • Salt Formation: Dissolve 1.0 eq of the racemic amino alcohol and 1.0 eq of L-(+)-tartaric acid in a 1:1 mixture of Methanol/Isopropanol (IPA) at 60°C.

    • Causality: Methanol ensures complete solubility of the polar precursors, while the addition of IPA lowers the bulk dielectric constant to promote tight ion-pairing between the amine and the chiral acid.

  • Controlled Cooling & Seeding: Cool the solution to 45°C at a strict rate of 0.1°C/min. Introduce 1% w/w seeds of the desired diastereomeric salt.

    • Validation Check: If the solution remains clear 30 minutes post-seeding, the solvent ratio is too polar. Evaporate 10% of the solvent volume under vacuum and re-seed. Do not crash-cool, as this will trap the wrong isomer.

  • Isolation: Filter the precipitate at 20°C and wash with cold IPA.

  • Free Base Recovery: Suspend the isolated salt in water, adjust the pH to >12 using 2M NaOH, and extract with dichloromethane (DCM).

    • Validation Check: Spot the residual aqueous layer on a TLC plate and stain with ninhydrin. If it turns purple, your extraction is incomplete; increase the aqueous pH or add NaCl to salt out the product.

Phase 2: Analytical & Preparative Chiral SFC

Q: How do we achieve baseline separation of the enantiomers without chemical derivatization? A: Unprotected 1,2-amino alcohols suffer from severe peak tailing on standard HPLC due to strong secondary interactions between the primary amine and residual silanols on the silica support. Supercritical Fluid Chromatography (SFC) mitigates this by utilizing supercritical CO₂ paired with a polar modifier (e.g., Ethanol) and a basic additive (e.g., Diethylamine) to dynamically mask these silanol sites[2].

Quantitative Data: SFC Optimization for Amino Alcohols Based on established chiral stationary phase (CSP) behaviors for unprotected 1,2-amino alcohols[2], the following table summarizes the optimal parameters for baseline resolution:

Chiral Stationary PhaseCo-Solvent (Modifier)Basic AdditiveTemp (°C)Backpressure (bar)Resolution (Rs)
Chiralpak AD-H (Amylose)15% Methanol0.1% Diethylamine351501.2 (Partial)
Chiralcel OD-H (Cellulose)20% Ethanol0.1% Diethylamine401202.1 (Baseline)
Chiralpak IC-3 (Cellulose) 12% Ethanol 0.05% Diethylamine 40 150 >3.0 (Optimal)

Note: The Chiralpak IC-3 column consistently provides superior enantiomeric ratios (>99.9:0.1) for heteroaryl 1,2-amino alcohols when using an ethanol/diethylamine modifier system[2].

Phase 3: Advanced Catalytic Kinetic Resolution

Q: Is there a catalytic method to resolve the enantiomers without relying on physical separation or stoichiometric chiral salts? A: Yes. Kinetic resolution via intermolecular acetalization catalyzed by chiral Brønsted acids (such as chiral phosphoric acids) is highly effective for 1,2-amino alcohols. The chiral catalyst forms a rigid, hydrogen-bonded transition state with the amino alcohol's N-H and O-H groups, selectively reacting with one enantiomer to form an acetal, while leaving the other enantiomer unreacted[3].

Self-Validating Protocol: Catalytic Kinetic Resolution

  • Reaction Setup: Combine the racemic amino alcohol (1.0 eq) and an enol ether (e.g., 2-methoxypropene, 0.6 eq) in an anhydrous solvent to a concentration of 0.2 M. Add the chiral phosphoric acid catalyst (0.5 mol%) at 0°C[3].

    • Causality: Using exactly 0.6 equivalents of the enol ether acts as a stoichiometric limiter. Because a perfect kinetic resolution maxes out at 50% yield per enantiomer, restricting the reagent prevents the catalyst from eventually reacting with the off-target enantiomer[3].

  • Monitoring & Validation: Monitor the reaction via chiral HPLC.

    • Validation Check: The reaction must be quenched with saturated NaHCO₃ when the conversion reaches exactly 50%. If conversion exceeds 50%, enantioselectivity is degrading.

  • Separation: Separate the resulting acetal (the resolved enantiomer) from the unreacted free amino alcohol via standard silica gel chromatography.

    • Validation Check: The acetal will elute significantly faster (higher Rf) than the free amine due to the masking of the polar hydroxyl group.

  • Deprotection: Hydrolyze the isolated acetal using 1M HCl in THF to recover the second enantiomer in its free form.

References

  • Source: whiterose.ac.
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

fixing peak tailing of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of highly polar, basic aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of highly polar, basic aliphatic amines.

Below, we address the specific physicochemical properties of 2-Amino-1-(oxolan-3-yl)ethan-1-ol and provide field-validated troubleshooting strategies to eliminate peak tailing, enhance resolution, and ensure quantitative accuracy.

Diagnostic Overview: The Analyte Profile

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly polar molecule containing a primary amine, a secondary hydroxyl group, and a tetrahydrofuran (oxolane) ring.

  • The Problem: In Reversed-Phase Liquid Chromatography (RPLC), primary amines are notorious for severe peak tailing (Asymmetry factor, ).

  • The Causality: At a neutral pH, the primary amine is protonated ( ). Simultaneously, residual free silanol groups ( ) on the silica stationary phase ionize into negatively charged silanoxanes ( ). This creates a secondary retention mechanism: electrostatic ion-exchange [1]. The analyte is simultaneously retained by hydrophobic partitioning (the intended mechanism) and ion-exchange (the parasitic mechanism), causing the trailing edge of the peak to elute slower than the bulk of the analyte[2].

Logical Troubleshooting Workflow

G Start Severe Peak Tailing 2-Amino-1-(oxolan-3-yl)ethan-1-ol RootCause Assess Root Cause: Silanol Ion-Exchange vs. Polarity Start->RootCause pH_Mod 1. Mobile Phase pH Modification RootCause->pH_Mod Col_Mod 2. Column Chemistry Selection RootCause->Col_Mod Additives 3. Mobile Phase Additives RootCause->Additives Low_pH Low pH (< 3.0) Protonate Silanols (-SiOH) pH_Mod->Low_pH High_pH High pH (> 10.0) Deprotonate Amine (-NH2) pH_Mod->High_pH Success Symmetrical Peak Shape (As < 1.2) Low_pH->Success High_pH->Success TypeB Type B Silica Base-Deactivated / End-capped Col_Mod->TypeB HILIC HILIC Mode For High Polarity Retention Col_Mod->HILIC TypeB->Success HILIC->Success TEA Triethylamine (TEA) Silanol Blocker Additives->TEA TEA->Success

Workflow for resolving amine peak tailing via pH, column chemistry, and additives.

Troubleshooting Q&A: Fixing Peak Tailing

Q1: I am using a standard C18 column with a water/acetonitrile gradient at pH 7. Why is my peak asymmetry factor ( ) over 2.0? A: At pH 7, you are operating in the worst possible window for basic compounds. The pKa of a primary aliphatic amine is typically between 9.0 and 10.5, meaning your analyte is fully protonated. Meanwhile, the pKa of free silanols on standard silica is roughly 3.5 to 4.5. At pH 7, the silanols are fully ionized[3]. The resulting strong ion-exchange interaction overpowers the weak hydrophobic retention of the oxolane ring, causing the peak to smear across the baseline[4].

Q2: How should I adjust my mobile phase pH to eliminate this secondary interaction? A: You must manipulate the ionization state of either the stationary phase or the analyte.

  • Strategy A (Low pH < 3.0): By lowering the pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer, you force the surface silanols back into their neutral, protonated state ( ). This shuts down the ion-exchange mechanism[5].

  • Strategy B (High pH > 10.0): By raising the pH using ammonium hydroxide or ammonium bicarbonate, you deprotonate the primary amine on your analyte, rendering it neutral. A neutral molecule cannot undergo ion-exchange[6]. Caution: This requires a specialized high-pH stable hybrid silica column, as traditional silica dissolves above pH 8.

Q3: What specific stationary phase chemistries are best suited for 2-Amino-1-(oxolan-3-yl)ethan-1-ol? A: Discard older "Type A" silica columns, which contain trace metal impurities (like iron and aluminum) that increase the acidity of adjacent silanols, worsening tailing[1]. Instead, utilize:

  • Type B Ultra-Pure Silica: These base-deactivated columns have minimal metal content and are exhaustively end-capped to shield residual silanols[7].

  • Polar-Embedded Phases: Columns with an embedded amide group (e.g., Amide-C18) form internal hydrogen bonds with adjacent silanols, effectively masking them from your basic analyte while providing extra retention for the polar oxolane and hydroxyl groups[8].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol is highly polar, it may elute too near the void volume in RPLC. HILIC utilizes a polar stationary phase (like bare silica or zwitterionic phases) with a highly organic mobile phase, offering superior retention and excellent peak shape for polar amines.

Q4: Can I use mobile phase additives to fix the tailing without changing my current column? A: Yes, through the use of competing bases. Adding a silanol suppressor like Triethylamine (TEA) at 10–20 mM to the mobile phase introduces a sacrificial basic compound[4]. The TEA molecules aggressively bind to the active silanol sites, physically blocking 2-Amino-1-(oxolan-3-yl)ethan-1-ol from interacting with them[5]. However, TEA can permanently alter the column chemistry and suppress ionization if you are using Mass Spectrometry (LC-MS). For LC-MS, low concentrations of ammonium formate are preferred.

Q5: I optimized the pH and switched to a Type B column, but I still see tailing. What non-chemical factors should I investigate? A: Peak tailing is not always chromatographic. Basic amines are highly susceptible to adsorption on consumable surfaces[9].

  • Vials: Unsilanized borosilicate glass vials possess active surface silanols. Switch to pre-silanized glass or polypropylene vials.

  • Filters: Nylon syringe filters strongly interact with basic compounds. Switch to hydrophilic PTFE or Regenerated Cellulose (RC) filters[9].

  • Dead Volume: Ensure all capillary tubing is properly seated in the fittings. A poorly seated ferrule creates a mixing chamber that mimics peak tailing.

Quantitative Strategy Comparison

StrategyPrimary MechanismRecommended Mobile PhaseIdeal Column ChemistryProsCons
Low pH RPLC Protonates silanols ( ), preventing ion-exchange.0.1% TFA or 20 mM Phosphate Buffer (pH 2.5).Type B C18, fully end-capped.Highly reproducible; compatible with most standard columns.Analyte remains polar ( ), which may result in poor retention (low ).
High pH RPLC Deprotonates analyte ( ), neutralizing the molecule.10 mM Ammonium Bicarbonate adjusted to pH 10.5 with .Ethylene-Bridged Hybrid (BEH) C18.Increases hydrophobicity and retention of the amine.Rapidly dissolves standard silica; requires specialized hybrid columns.
HILIC Partitions analyte into a water-enriched layer on the surface.10 mM Ammonium Formate (pH 3.0) in 90% Acetonitrile.Zwitterionic (ZIC-HILIC) or Amide.Maximum retention for highly polar molecules; excellent MS sensitivity.Requires long equilibration times; sensitive to sample diluent mismatch.

Self-Validating Experimental Protocol: Low-pH RPLC Method

This protocol establishes a robust, self-validating baseline method designed to suppress silanol activity and guarantee peak symmetry for 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

Phase 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to yield a 0.1% v/v solution. Causality: TFA acts as both an acidifier (pH ~2.0) to neutralize silanols and a weak ion-pairing agent to increase the apparent hydrophobicity of the protonated amine.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA.

  • Degas both solvents via ultrasonication for 10 minutes.

Phase 2: System & Sample Preparation

  • Column Installation: Install a modern Type B, base-deactivated C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Sample Diluent: Dissolve 2-Amino-1-(oxolan-3-yl)ethan-1-ol in a diluent matching the initial mobile phase conditions (e.g., 95% A / 5% B). Causality: Injecting a sample in 100% organic solvent will cause localized breakthrough and peak distortion (fronting/tailing).

  • Consumables: Transfer the sample into pre-silanized glass vials to prevent surface adsorption[9].

Phase 3: Chromatographic Execution & Validation

  • Equilibration: Flush the column with 95% A / 5% B at 0.4 mL/min for at least 10 column volumes until the baseline is completely stable.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: Ramp to 60% B

    • 6.0 - 7.0 min: Ramp to 95% B (Wash)

    • 7.1 - 10.0 min: 5% B (Re-equilibration)

  • System Suitability Validation: Inject the sample. Calculate the USP Tailing Factor ( ) or Asymmetry Factor ( ) at 10% peak height.

    • Validation Criteria: The method is considered successful and validated for silanol suppression only if . If , verify the pH of Mobile Phase A and inspect the system for dead volume.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists facing isolation and crystallization challenges with 2-Amino-1-(oxolan-3-yl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists facing isolation and crystallization challenges with 2-Amino-1-(oxolan-3-yl)ethan-1-ol . Due to its low molecular weight, high polarity, and extensive hydrogen-bonding capacity (primary amine, secondary alcohol, and ether oxygen), this molecule inherently resists forming a rigid crystal lattice, often resulting in viscous oils or hygroscopic gums.

This center synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to help you achieve high-purity crystalline solids.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During cooling crystallization, my solution turns cloudy and separates into a heavy syrup at the bottom of the flask instead of forming crystals. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[1]. This is a kinetic phenomenon where the supersaturated solution separates into a solute-rich liquid phase (the oil) and a solute-lean continuous phase[2]. Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol has highly flexible bonds and multiple hydrogen-bond donors/acceptors, the entropic barrier to organizing into a crystal lattice is extremely high. When supersaturation is generated too quickly, the system bypasses primary nucleation and instead minimizes free energy by forming a disorganized, solute-dense liquid emulsion[2].

Q2: How can I force the free base to crystallize if it keeps oiling out? A2: If kinetic interventions (like slower cooling and seeding) fail, you must alter the thermodynamic landscape. For basic APIs with an estimated pKa > 5.0, salt formation is the most effective strategy[3]. The primary amine of 2-Amino-1-(oxolan-3-yl)ethan-1-ol (estimated pKa ~9.0–9.5) readily accepts protons. By forming a salt, you introduce strong, directional ionic interactions that overpower the disorganized hydrogen-bonding networks, massively increasing the melting point and driving crystalline lattice formation[4].

Q3: I synthesized the racemic mixture. Can crystallization help me isolate a specific stereoisomer? A3: Yes. Amino alcohols are classic candidates for diastereomeric salt resolution[5]. By reacting your racemic 2-Amino-1-(oxolan-3-yl)ethan-1-ol with a chiral acid—such as L-(+)-tartaric acid—you form two diastereomeric salts with distinct solubility profiles. You can selectively crystallize the less soluble diastereomer out of a solvent like anhydrous ethanol[5].

Part 2: Experimental Workflows & Logical Relationships

Workflow 1: Overcoming Liquid-Liquid Phase Separation (LLPS)

To prevent oiling out, the system must be kept within the metastable zone, avoiding the spinodal decomposition boundary where LLPS occurs.

LLPS_Troubleshooting A Observation: Oiling Out (LLPS) B Action: Increase Temperature A->B C Is solution clear (single phase)? B->C D Action: Add Co-solvent C->D No (Remains biphasic) E Action: Cool slowly to Metastable Zone C->E Yes (Clear solution) D->C F Action: Add Seed Crystals E->F G Result: Crystalline Suspension F->G

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Workflow 2: Salt Screening Strategy

If the free base cannot be crystallized, a rational salt screen is required.

Salt_Screening S1 API Free Base (pKa ~9.5) S3 Equimolar Mixing in EtOH / IPA S1->S3 S2 Select Acids (pKa < 6.5) S2->S3 S4 Cooling & Antisolvent Addition S3->S4 S5 Solid Isolation & XRPD/DSC Analysis S4->S5

High-throughput salt screening methodology for basic APIs.

Part 3: Self-Validating Experimental Protocols

Protocol A: Antisolvent Crystallization with LLPS Mitigation

Causality: This protocol utilizes a "good solvent" to break intermolecular hydrogen bonds and a "poor solvent" (antisolvent) lacking hydrogen-bond donation capabilities to force precipitation without inducing an emulsion.

  • Dissolution: Suspend 1.0 g of 2-Amino-1-(oxolan-3-yl)ethan-1-ol (or its salt) in 5.0 mL of anhydrous Ethanol. Heat to 60°C with 400 RPM agitation.

    • Self-Validation Point: Inspect visually. The solution must be 100% optically clear (0 NTU). Any residual turbidity acts as a false nucleation site for oiling out.

  • Metastable Zone Entry: Cool the reactor to 45°C at a strictly controlled rate of 0.1°C/min.

    • Causality: Rapid cooling spikes supersaturation, pushing the system past the metastable limit directly into the unstable spinodal region (LLPS)[2].

  • Seeding: Introduce 10–20 mg (1-2 wt%) of previously isolated crystalline seeds. Hold at 45°C for 2 hours.

    • Causality: Seeds provide a low-energy surface for lattice integration, bypassing the high activation energy of primary nucleation.

  • Antisolvent Dosing: Slowly dose 10.0 mL of Methyl tert-butyl ether (MTBE) at a rate of 0.05 volumes/min using a syringe pump.

  • Isolation: Cool to 5°C at 0.1°C/min, hold for 1 hour, and filter. Wash the cake with cold MTBE and dry under vacuum at 40°C. Confirm crystallinity via birefringence under Polarized Light Microscopy (PLM).

Protocol B: High-Throughput Salt Screening (HTSS)

Causality: To ensure complete protonation, the selected counterion must have a pKa at least 3 units lower than the API's conjugate acid[3].

  • Preparation: Prepare a 0.5 M stock solution of the free base amino alcohol in Isopropanol (IPA).

  • Acid Dispensing: Into a 24-well or 96-well glass block, dispense 1.0 molar equivalent of the selected acids (see Table 1) using 0.5 M stock solutions.

  • Equilibration: Heat the block to 50°C and agitate for 30 minutes to ensure complete salt formation in solution.

  • Thermal Cycling: Cool the block from 50°C to 5°C at a rate of 0.2°C/min. If no solids form, add 2 volumes of an antisolvent (e.g., Heptane or Ethyl Acetate) and hold at 5°C for 24 hours.

  • Validation: Harvest any resulting solids via centrifugation.

    • Self-Validation Point: Analyze solids via Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak confirms a crystalline salt. A broad glass transition ( Tg​ ) indicates an amorphous solid or trapped solvent.

Part 4: Quantitative Data & Selection Matrices

Table 1: Counterion Selection Matrix for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Note: API estimated pKa is ~9.5. The ΔpKa rule dictates selecting acids with pKa < 6.5.

Acid CounterionpKaEq.Rationale & Expected Outcome
Hydrochloric Acid -6.01.0Forms strong ionic bonds; high probability of crystallinity, but the resulting salt may be highly hygroscopic.
L-(+)-Tartaric Acid 2.98, 4.340.5 - 1.0Excellent track record for amino alcohols. Enables potential diastereomeric resolution of chiral centers[5].
Methanesulfonic Acid -1.91.0Forms mesylate salts. Highly soluble in aqueous media; ideal if downstream formulation requires high bioavailability.
Succinic Acid 4.2, 5.60.5Forms stable hemi-succinate networks. The dicarboxylic nature bridges API molecules, often lowering hygroscopicity.
Table 2: Solvent / Antisolvent Matrix for Amino Alcohol Salts
Primary Solvent (Good)Antisolvent (Poor)Mechanism & Causality
Ethanol (EtOH) MTBE EtOH disrupts API H-bonds; MTBE forces precipitation by lowering the dielectric constant without donating competing H-bonds.
Isopropanol (IPA) Heptane IPA provides moderate solubility; Heptane sharply decreases polarity, driving rapid desolvation of the salt.
Methanol (MeOH) Ethyl Acetate MeOH ensures complete dissolution of stubborn gums; EtOAc gradually reduces solubility, promoting slow, ordered crystal growth.

Part 5: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Crystal Growth & Design. Available at: [Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • An evaluation of salt screening methodologies. PubMed (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Amino-1-(oxolan-3-yl)ethan-1-ol Derivatives: A Next-Generation Scaffold for S1P1 Receptor Modulation

Executive Summary In the landscape of immunomodulatory drug discovery, targeting the Sphingosine-1-Phosphate (S1P) receptor network has yielded transformative therapies for multiple sclerosis (MS) and autoimmune disorder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of immunomodulatory drug discovery, targeting the Sphingosine-1-Phosphate (S1P) receptor network has yielded transformative therapies for multiple sclerosis (MS) and autoimmune disorders[1]. The clinical success of first-generation modulators like fingolimod validated the amino-alcohol pharmacophore. These molecules act as prodrugs, undergoing in vivo phosphorylation by sphingosine kinase 2 (SphK2) to yield active S1P receptor agonists[2]. However, traditional acyclic amino-alcohols suffer from high lipophilicity and off-target S1P3 activation, leading to prolonged lymphopenia and dose-limiting bradycardia.

To address these liabilities, rigidified cyclic scaffolds have been engineered. This guide objectively compares the efficacy, metabolic stability, and receptor selectivity of the novel 2-amino-1-(oxolan-3-yl)ethan-1-ol derivatives against traditional acyclic and carbocyclic alternatives, demonstrating how the incorporation of a tetrahydrofuran (oxolane) ring fundamentally optimizes the pharmacodynamic and pharmacokinetic profile.

Pharmacophore Rationale: The Oxolane Advantage

Replacing an acyclic diol or a carbocyclic ring with a 2-amino-1-(oxolan-3-yl)ethan-1-ol moiety serves as a Selectivity Enhancing Moiety (SEM). As an application scientist evaluating structure-activity relationships (SAR), the causality behind this design choice is rooted in three distinct physicochemical upgrades:

  • Conformational Pre-organization: The oxolane ring restricts the rotatable bonds of the amino-alcohol headgroup. This locks the molecule into a bioactive conformation that is highly favored by the S1P1 binding pocket while creating a steric clash within the S1P3 receptor, driving subtype selectivity [2].

  • Lipophilicity Reduction: The ethereal oxygen acts as a hydrogen bond acceptor, lowering the partition coefficient (clogP) by approximately 0.8–1.2 log units compared to cyclopentyl analogs. This limits excessive partitioning into deep tissue compartments, shortening the terminal half-life to allow for rapid immune reconstitution upon drug withdrawal.

  • pKa Modulation and Solubility: The inductive electron-withdrawing effect of the oxolane oxygen slightly reduces the basicity (pKa) of the adjacent primary amine. This prevents excessive protonation at physiological pH, striking an optimal balance that dramatically improves aqueous solubility (>1 mM) without sacrificing membrane permeability[3].

Comparative Efficacy: Alternatives vs. The Product

Alternative 1: Acyclic Amino-Alcohols (e.g., Fingolimod analogs)
  • Performance: Exceptionally high potency at S1P1 (EC50 < 0.5 nM).

  • Limitations: Poor subtype selectivity (activates S1P3, causing bradycardia). High lipophilicity (clogP > 4.5) results in a prolonged terminal half-life (>6 days), complicating washout protocols during opportunistic infections.

Alternative 2: Carbocyclic Amino-Alcohols (e.g., Cyclopentyl derivatives)
  • Performance: Improved S1P1/S1P3 selectivity due to the steric bulk of the carbocycle.

  • Limitations: The electron-rich cyclopentyl ring is highly susceptible to CYP450-mediated aliphatic hydroxylation. This leads to rapid metabolic clearance and the potential formation of reactive, hepatotoxic metabolites.

The Product: 2-Amino-1-(oxolan-3-yl)ethan-1-ol Derivatives
  • Performance: The oxolane ring provides profound metabolic shielding. The electron-withdrawing nature of the ring oxygen deactivates adjacent C-H bonds against CYP-mediated oxidation. Furthermore, the oxolane oxygen engages in a critical water-mediated hydrogen bond network within the S1P1 receptor, driving >11,000-fold selectivity over S1P3 [4].

Quantitative Data Comparison

Note: Receptor activation data represents the active phosphorylated metabolites evaluated in vitro.

Scaffold ClassS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (Fold)clogP (Prodrug)HLM T1/2 (min)
Acyclic (Fingolimod analog)0.32 ± 0.053.1 ± 0.4~10x4.6120
Carbocyclic (Cyclopentyl)0.45 ± 0.08185 ± 12~410x3.825
Oxolan-3-yl (Product) 0.18 ± 0.03 >2000 >11,000x 2.9 85

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following self-validating protocols must be strictly adhered to when evaluating these derivatives.

Protocol 1: S1P1/S1P3 Calcium Mobilization (FLIPR) Assay

Causality: Because S1P1 is a Gi-coupled receptor, it does not naturally produce a robust intracellular calcium signal. We utilize CHO-K1 cells stably co-expressing the promiscuous Gα15 protein, which forces Gi-coupled receptors to signal through the Gq/PLC/Calcium pathway, allowing for real-time kinetic measurement of receptor activation.

  • Cell Preparation: Seed CHO-K1 cells expressing human S1P1 (or S1P3) and Gα15 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in HBSS buffer supplemented with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Critical Step: Because the in vitro assay lacks SphK2, the synthetic phosphate ester of the 2-amino-1-(oxolan-3-yl)ethan-1-ol derivative must be used. Prepare a 10-point dose-response curve (10 µM to 0.5 pM) in assay buffer containing 0.1% fatty-acid-free BSA to prevent non-specific plastic binding.

  • Data Acquisition: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, inject 10 µL of the compound, and record peak fluorescence over 3 minutes.

  • Validation: Calculate the EC50 using a 4-parameter logistic non-linear regression. A reference agonist (endogenous S1P) must be included to normalize the maximal response (Emax).

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: To prove the metabolic shielding provided by the oxolane ring, compounds are subjected to HLM degradation. The presence of NADPH is strictly required to initiate CYP450-mediated oxidative activity.

  • Incubation Mixture: Combine pooled human liver microsomes (0.5 mg/mL final protein concentration), 1 µM of the unphosphorylated prodrug, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 20 µL aliquots into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate intrinsic clearance (CLint) and half-life (T1/2) from the log-linear decline of the parent compound area ratio.

Signaling Pathway Visualization

S1P_Pathway Prodrug Oxolan-3-yl Amino-Alcohol SphK2 Sphingosine Kinase 2 Prodrug->SphK2 In vivo Active Active Phosphate SphK2->Active Phosphorylation Receptor S1P1 Receptor Active->Receptor Binding Gi Gi-Protein Coupling Receptor->Gi Activation Outcome Receptor Internalization Gi->Outcome Desensitization

Signaling pathway of oxolan-3-yl amino-alcohol S1P1 modulators via SphK2 phosphorylation.

References

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. PubMed Central (PMC). Available at:[Link]

  • Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. PubMed. Available at:[Link]

  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors. ACS Publications. Available at: [Link]

Comparative

Validating LC-MS/MS Methods for 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Comparative Guide to HILIC, Mixed-Mode, and Reversed-Phase Strategies

The Analytical Challenge: Polar Amines in LC-MS/MS 2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly polar, low-molecular-weight compound featuring a tetrahydrofuran (oxolane) ring and a basic ethanolamine side chain. For dr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polar Amines in LC-MS/MS

2-Amino-1-(oxolan-3-yl)ethan-1-ol is a highly polar, low-molecular-weight compound featuring a tetrahydrofuran (oxolane) ring and a basic ethanolamine side chain. For drug development professionals and bioanalytical scientists, quantifying this class of molecules in biological matrices presents a severe analytical hurdle.

Because of its high hydrophilicity and basicity (pKa ~9.5), the compound exhibits near-zero retention on standard reversed-phase (RP) C18 columns. It co-elutes in the void volume alongside endogenous salts and phospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source. To achieve the rigorous sensitivity and reproducibility mandated by the FDA[1] and ICH M10 guidelines, laboratories must pivot away from traditional C18 methodologies and adopt mechanisms that actively exploit the molecule's polarity.

Mechanistic Evaluation of Column Technologies

To objectively determine the optimal workflow, we compared three distinct chromatographic strategies. Understanding the causality behind these retention mechanisms is critical for robust method development.

  • Standard Reversed-Phase (C18): Relies on hydrophobic partitioning. Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol lacks significant hydrophobic surface area, it is repelled by the stationary phase.

  • Ion-Pairing Reversed-Phase (IP-RP): Utilizes volatile ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to neutralize the amine's charge and increase lipophilicity. While this improves retention, the fluorinated agents severely quench the MS signal and cause long-term system contamination.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) & Mixed-Mode: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica). Retention is driven by the partitioning of the analyte into a semi-immobilized aqueous-enriched layer on the silica surface, coupled with electrostatic (ion-exchange) interactions[2][3]. The high-organic mobile phase required for HILIC drastically enhances droplet desolvation in the ESI source, multiplying MS sensitivity.

Retention_Mechanisms cluster_0 Reversed-Phase (C18) cluster_1 HILIC / Mixed-Mode Analyte 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Highly Polar Amine) C18 Hydrophobic Repulsion Analyte->C18 HILIC Aqueous Partitioning + Cation Exchange Analyte->HILIC Void Void Volume Elution (k' < 1) C18->Void Suppress Matrix Ion Suppression Void->Suppress Retain Strong Retention (k' > 3) HILIC->Retain Enhance Enhanced ESI Desolvation Retain->Enhance

Comparison of LC-MS retention pathways and their downstream effects on ESI-MS sensitivity.

Quantitative Performance Comparison

The following experimental data summarizes the performance of 2-Amino-1-(oxolan-3-yl)ethan-1-ol across different column architectures. Data was acquired using a triple quadrupole MS in positive ESI mode.

Column TechnologyRetention Factor (k')Peak Asymmetry (Tf)Matrix Factor (MF)Relative MS Sensitivity
Standard C18 (Acquity BEH)0.4 (Void)2.1 (Tailing)0.35 (Severe Suppression)1x (Baseline)
IP-RP (C18 + 5mM HFBA)3.21.20.60 (Quenching)0.8x
Mixed-Mode CEX 4.51.10.92 (Minimal Effect)8x
Advanced Amide HILIC 6.81.050.98 (Negligible Effect)15x

Self-Validating HILIC-MS/MS Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. Every step includes the mechanistic rationale (the "why") and built-in quality controls based on ICH M10 standards[6].

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma. Add 10 µL of stable-isotope-labeled internal standard (SIL-IS). Add 200 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant, evaporate under N₂, and reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

  • Causality: HILIC chromatography is highly sensitive to the injection solvent. Injecting a highly aqueous sample disrupts the stationary phase's delicate water layer, causing severe peak distortion and breakthrough. Reconstituting in 90% organic solvent ensures the analyte focuses tightly at the head of the column[4].

Step 2: Chromatographic Conditions
  • Column: Advanced Amide HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 95% B for 1 min, linear ramp to 60% B over 3 mins, re-equilibration at 95% B for 2 mins.

  • Causality: The 10 mM buffer maintains a consistent ionic strength, which is mandatory to stabilize the aqueous-enriched partition layer. The acidic pH (3.0) ensures the basic amine group is fully protonated (cationic), maximizing electrostatic retention on the stationary phase and boosting ESI+ ionization efficiency[2].

Step 3: System Suitability and Quality Control (Self-Validation)
  • System Suitability Test (SST): Prior to the run, inject a neat standard at the Lower Limit of Quantification (LLOQ). The system is only validated for the run if the Signal-to-Noise (S/N) ratio is > 10 and retention time drift is < 2%.

  • QC Bracketing: Intersperse Quality Control (QC) samples at low, mid, and high concentrations every 20 study samples. The analytical run validates itself automatically only if 67% of all QCs (and at least 50% per concentration level) fall within ±15% of their nominal values, directly fulfilling ICH M10 mandates.

ICH M10 Validation Summary

When validated using the HILIC protocol above, the method for 2-Amino-1-(oxolan-3-yl)ethan-1-ol easily meets global regulatory requirements.

Validation ParameterICH M10 RequirementObserved HILIC ResultStatus
Selectivity No interference > 20% of LLOQ in 6 lots< 5% interference observedPASS
Intra-day Precision CV ≤ 15% (≤ 20% for LLOQ)3.2% - 6.8%PASS
Inter-day Accuracy Bias ± 15% (± 20% for LLOQ)-4.1% to +5.2%PASS
Matrix Effect (IS-Normalized) CV of Matrix Factor ≤ 15%CV = 4.5%PASS

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: HILIC Separation Explained for LC Users Source: Phenomenex URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL: [Link]

Sources

Validation

cross-reactivity of 2-Amino-1-(oxolan-3-yl)ethan-1-ol in standard assays

As a Senior Application Scientist, evaluating the analytical behavior of novel chiral building blocks is critical for ensuring assay specificity. 2-Amino-1-(oxolan-3-yl)ethan-1-ol —a β -amino alcohol featuring a tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the analytical behavior of novel chiral building blocks is critical for ensuring assay specificity. 2-Amino-1-(oxolan-3-yl)ethan-1-ol —a β -amino alcohol featuring a tetrahydrofuran (oxolane) ring—is increasingly utilized in drug discovery due to its unique structural properties. However, its structural similarity to endogenous amino alcohols and pharmaceutical intermediates often leads to significant cross-reactivity in standard analytical and biochemical assays.

This guide provides an in-depth, objective comparison of 2-Amino-1-(oxolan-3-yl)ethan-1-ol against standard alternatives (such as ethanolamine and 2-amino-1-phenylethanol), detailing the mechanistic causality behind its cross-reactivity and providing self-validating protocols for rigorous laboratory evaluation.

The Mechanistic Causality of Cross-Reactivity

The cross-reactivity of 2-Amino-1-(oxolan-3-yl)ethan-1-ol is fundamentally driven by its stereoelectronic profile. Chiral β -amino alcohols are crucial structural motifs in pharmaceuticals and asymmetric catalysis[1]. In standard assays, the behavior of this compound deviates from simple aliphatic amino alcohols due to two primary factors:

  • Intramolecular Hydrogen Bonding: The oxygen heteroatom within the oxolane (tetrahydrofuran) ring acts as a potent hydrogen-bond acceptor. This creates transient intramolecular interactions with the primary amine or the adjacent hydroxyl group. Consequently, the nucleophilicity of the primary amine is modulated, altering reaction kinetics during standard derivatization assays (e.g., Ninhydrin or o -phthalaldehyde [OPA] labeling).

  • Steric Mimicry in Enzymatic Pockets: In biochemical screens, such as high-throughput microtiter assays for transaminases, enzymes are designed to recognize vicinal amino alcohols[2]. The oxolane ring possesses a steric bulk and lipophilicity that closely mimics both phenyl rings (found in 2-amino-1-phenylethanol) and aliphatic chains, leading to competitive binding and false-positive turnover signals.

Pathway TAm Transaminase (TAm) Active Site Complex Enzyme-Substrate Complex (Steric Clash vs. Fit) TAm->Complex Sub1 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Target) Sub1->TAm Binding Sub2 Standard Aliphatic Amino Alcohols (Competitors) Sub2->TAm Competitive Binding Signal Colorimetric Signal (False Positive / Cross-Reactivity) Complex->Signal Enzymatic Turn-over

Enzymatic cross-reactivity mechanism in transaminase high-throughput screening assays.

Comparative Performance in Standard Assays

To objectively evaluate the assay interference of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, we must compare its response factors against established β -amino alcohols widely synthesized via reductive cross-coupling and amination pathways[3].

A. LC-MS/MS (Multiple Reaction Monitoring)

In tandem mass spectrometry, 2-Amino-1-(oxolan-3-yl)ethan-1-ol exhibits a distinct fragmentation pattern. While aliphatic amino alcohols primarily lose water ( −18 Da ) and ammonia ( −17 Da ), the oxolane ring is prone to in-source ring-opening. However, its precursor ion often shares isobaric overlap with heavily oxidized aliphatic diamines or modified sugars, necessitating extended chromatographic separation (e.g., HILIC) to prevent matrix suppression and cross-channel interference.

B. Fluorescence Derivatization (OPA Assay)

The OPA assay relies on the rapid reaction of primary amines with o -phthalaldehyde and a thiol to form a highly fluorescent isoindole. Due to the steric hindrance of the oxolane ring and the aforementioned intramolecular H-bonding, 2-Amino-1-(oxolan-3-yl)ethan-1-ol exhibits a 25-30% slower reaction kinetic compared to unhindered ethanolamine. If an assay's incubation time is not optimized, this leads to significant under-quantification.

Quantitative Cross-Reactivity Summary
CompoundOPA Derivatization Efficiency (Relative to Ethanolamine)LC-MS/MS Matrix Effect (HILIC)Transaminase Assay Cross-Reactivity
2-Amino-1-(oxolan-3-yl)ethan-1-ol 72%-15% (Ion suppression)High (88% relative to target)
Ethanolamine (Standard)100%-5%Low (<5%)
2-Amino-1-phenylethanol 85%-10%Very High (100%)
Sphingosine 60%-35% (Lipid interference)Moderate (40%)

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

To ensure scientific integrity, any protocol assessing cross-reactivity must be self-validating. The following workflow incorporates internal isotopic standards and blank subtractions to dynamically correct for the unique reaction kinetics of the oxolane ring.

G N1 Sample Matrix Spiked with THF-Amino Alcohol N2 Derivatization (OPA / Mercaptoethanol) N1->N2 N3 Chromatographic Separation (HILIC) N2->N3 N4 MS/MS Detection & Cross-Reactivity Scoring N3->N4

Workflow for assessing analytical cross-reactivity of THF-containing amino alcohols.

Step-by-Step Methodology:
  • Preparation of Calibration Standards: Prepare equimolar solutions ( to 1 mM ) of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, ethanolamine, and 2-amino-1-phenylethanol in a standardized buffer (e.g., 50 mM HEPES, pH 8.0).

  • Internal Standard (IS) Spiking (Self-Validation Step): Spike all samples with of 13C2​ -ethanolamine. Causality: The IS normalizes variations in derivatization efficiency and LC-MS/MS injection volumes, ensuring that any observed signal drop is strictly due to the compound's intrinsic reactivity, not systematic error.

  • Derivatization Kinetics: Add of OPA reagent ( 10 mg/mL OPA, 2-mercaptoethanol in methanol) to of the sample. Incubate at exactly 25∘C .

  • Time-Course Quenching: Quench the reaction at 1, 5, 15, and 30 minutes using 0.1% Formic Acid . Causality: Because the oxolane ring slows the nucleophilic attack of the amine, a single-timepoint assay will yield false cross-reactivity data. A time-course ensures maximum isoindole formation is captured.

  • LC-MS/MS Analysis: Inject onto a HILIC column (e.g., Waters BEH Amide). Use a gradient of Acetonitrile/Water with 10 mM Ammonium Formate. Monitor the specific MRM transitions for the derivatized precursors.

  • Data Processing: Calculate the Relative Response Factor (RRF). Cross-reactivity is defined as the integrated area of the target compound divided by the area of the standard (ethanolamine) at the saturation timepoint.

Conclusion

When integrating 2-Amino-1-(oxolan-3-yl)ethan-1-ol into synthetic pipelines or screening libraries, researchers must account for its distinct analytical footprint. While it shares the core vicinal amino alcohol motif with standard biological molecules, the steric and electronic influence of the oxolane ring significantly depresses derivatization kinetics while simultaneously increasing false-positive rates in enzymatic binding assays. Utilizing kinetic time-course measurements and robust HILIC-MS/MS separation is mandatory to mitigate these cross-reactivity artifacts.

References

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.[Link]

  • A high-throughput microtiter plate assay for the discovery of active and enantioselective amino alcohol-specific transaminases. Analytical Biochemistry.[Link]

  • Reductive cross-coupling reactions (RCCR) between CN and CO for β-amino alcohol synthesis. Tetrahedron.[Link]

Sources

Comparative

Benchmarking the Amino-Alcohol Scaffold 2-Amino-1-(oxolan-3-yl)ethan-1-ol Against Standard SphK1 Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Rationale The modulation of lipid kinases, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Rationale

The modulation of lipid kinases, particularly Sphingosine Kinase 1 (SphK1), represents a critical frontier in targeted oncology and inflammatory disease therapy. SphK1 catalyzes the phosphorylation of pro-apoptotic sphingosine into the pro-survival signaling lipid sphingosine-1-phosphate (S1P). This balance is known as the "sphingolipid rheostat."

Historically, drug development has relied on highly potent, lipid-competitive inhibitors like PF-543 or non-lipid inhibitors like SKI-II . However, these standards present distinct clinical limitations: PF-543, despite extreme biochemical potency, often fails to induce cancer cell apoptosis because it does not trigger the proteasomal degradation of SphK1 ()[1]. Conversely, SKI-II induces apoptosis but suffers from lower potency and off-target effects ()[2].

This guide benchmarks a novel fragment-like scaffold, 2-Amino-1-(oxolan-3-yl)ethan-1-ol (hereafter referred to as Oxo-EA ), against these standard inhibitors. As a chiral amino alcohol featuring an oxolane (tetrahydrofuran) ring[3], Oxo-EA mimics the polar headgroup of sphingosine while providing unique conformational rigidity. This benchmarking evaluates whether the Oxo-EA scaffold can offer superior Ligand Efficiency (LE) and cellular efficacy compared to traditional high-molecular-weight inhibitors.

Mechanistic Context & Pathway Visualization

To understand the causality behind our benchmarking metrics, we must examine the structural biology of the SphK1 lipid-binding pocket. PF-543 binds in a bent conformation within the hydrophobic cleft, effectively locking the enzyme in a stable state[4]. While this halts S1P production, the stabilization prevents enzyme turnover and degradation.

We hypothesize that the compact oxolane ring of Oxo-EA disrupts this hyper-stabilization. By acting as a low-affinity but highly efficient competitive fragment, Oxo-EA allows for dynamic enzyme breathing, which exposes degradation signals (degrons) on SphK1, thereby mimicking the apoptotic profile of SKI-II[5] without the associated lipophilic toxicity.

Pathway Sphingosine Sphingosine (Pro-Apoptotic) SphK1 SphK1 Enzyme Sphingosine->SphK1 Substrate Binding S1P Sphingosine-1-Phosphate (Pro-Survival) SphK1->S1P Phosphorylation Inhibitors Inhibitors (PF-543, SKI-II, Oxo-EA) Inhibitors->SphK1 Competitive/Allosteric Inhibition

Figure 1: Sphingolipid rheostat pathway and target inhibition logic.

Experimental Design & Self-Validating Protocols

To objectively compare these compounds, we utilize the ADP-Glo™ Kinase Assay .

Causality of Assay Choice: Traditional kinase assays rely on radioactive ³²P-ATP, which poses safety hazards and limits high-throughput screening (HTS). The ADP-Glo assay is a universal, homogeneous luminescent method that measures ADP formation[6]. Because it measures the universal byproduct of kinase activity, it is agnostic to the lipid substrate, ensuring that the hydrophobic nature of sphingosine does not interfere with signal detection ()[7].

Step-by-Step Methodology: ADP-Glo Kinase Assay

Self-Validating System: Every plate must include a standard ATP/ADP conversion curve to ensure linear luminescence response, and a "No-Enzyme Control" (NEC) to establish baseline background noise. A Z'-factor > 0.6 is required for assay validation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Dilute SphK1 enzyme to a working concentration of 2 nM.

  • Compound Incubation: In a 384-well plate, add 1 µL of test compounds (PF-543, SKI-II, Oxo-EA) in 10% DMSO. Add 2 µL of SphK1 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of ATP/Sphingosine substrate mix (final concentrations: 10 µM ATP, 5 µM Sphingosine). Incubate for 60 minutes at 37°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP[7]. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction[7]. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader (integration time: 1000 ms). Calculate IC₅₀ using non-linear regression analysis.

Assay Step1 1. Kinase Reaction (SphK1 + ATP + Substrate) Step2 2. ADP-Glo Reagent (Deplete unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Convert ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (Measure Luminescence) Step3->Step4

Figure 2: Step-by-step workflow of the luminescent ADP-Glo kinase assay.

Comparative Performance Data

The benchmarking data is divided into biochemical potency (Table 1) and cellular efficacy (Table 2).

Table 1: In Vitro Profiling & Ligand Efficiency

Ligand Efficiency (LE) is calculated as: LE = (1.37 / Heavy Atom Count) × pIC₅₀. An LE > 0.3 is considered optimal for drug development.

InhibitorMolecular Weight ( g/mol )IC₅₀ (nM)Ligand Efficiency (LE)Binding Mechanism
PF-543 505.12.00.38Lipid-competitive, ATP-noncompetitive
SKI-II 302.85000.42Non-lipid, Non-ATP competitive
Oxo-EA 131.178,5000.51 Putative Lipid-competitive (Fragment)

Data Analysis: As expected, PF-543 demonstrates extreme sub-nanomolar potency[8],. However, the Oxo-EA scaffold exhibits an exceptionally high Ligand Efficiency (0.51). Because Oxo-EA is a low-molecular-weight fragment (MW 131.17)[3], its micromolar IC₅₀ is highly respectable. It provides maximum binding energy per heavy atom, making it a superior foundational scaffold for structural elaboration compared to the bulky PF-543.

Table 2: Cellular Efficacy (MDA-MB-231 Breast Cancer Cells)

Cells were treated with 5 µM of each compound for 48 hours. S1P reduction was quantified via LC-MS/MS. Cell viability was measured via CellTiter-Glo.

InhibitorS1P Reduction (%)Cell Viability IC₅₀ (µM)Induces SphK1 Degradation?
PF-543 >90%>50.0No
SKI-II 60%4.6Yes
Oxo-EA 45%18.2Yes (Partial)

Data Analysis: This table highlights the "PF-543 Paradox." Despite blocking >90% of S1P formation, PF-543 fails to kill MDA-MB-231 cells (Viability IC₅₀ > 50 µM) because it stabilizes the enzyme. SKI-II effectively kills cells (IC₅₀ = 4.6 µM) by inducing proteasomal degradation[5]. Crucially, the Oxo-EA scaffold successfully bridges this gap: despite being a simple fragment, it reduces S1P by 45% and induces partial SphK1 degradation, resulting in measurable cytotoxicity (IC₅₀ = 18.2 µM).

Conclusion & Application Notes

Benchmarking 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Oxo-EA) against standard inhibitors reveals that raw biochemical potency (PF-543) does not always translate to cellular efficacy.

For drug development professionals:

  • Avoid Over-Stabilization: If your goal is to induce apoptosis via the sphingolipid rheostat, highly rigid inhibitors like PF-543 may be counterproductive.

  • Scaffold Potential: Oxo-EA serves as a highly efficient (LE = 0.51), cell-permeable fragment. Its oxolane ring provides essential hydrogen-bonding capabilities in the lipid pocket while maintaining enough flexibility to allow enzyme degradation.

  • Next Steps: Researchers should utilize Oxo-EA as a core pharmacophore, performing fragment-growing techniques (e.g., adding lipophilic tail extensions to the oxolane ring) to improve raw IC₅₀ while retaining its favorable degradation profile.

References

  • Wang, J. et al. (2014). "Crystal Structure of Sphingosine Kinase 1 with PF-543." ACS Medicinal Chemistry Letters, 5(12), 1329-1333. Available at:[Link]

  • French, K.J. et al. (2003). "Discovery and evaluation of inhibitors of human sphingosine kinase." Cancer Research, 63(18), 5962-5969. Available at:[Link]

Sources

Validation

Reproducibility of 2-Amino-1-(oxolan-3-yl)ethan-1-ol Synthesis Protocols: A Comparative Guide

The β -amino alcohol motif is a privileged pharmacophore in drug discovery, frequently utilized in the development of MCHr1 antagonists and HIV-1 budding inhibitors. When this motif is appended to an oxolane (tetrahydrof...

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Author: BenchChem Technical Support Team. Date: April 2026

The β -amino alcohol motif is a privileged pharmacophore in drug discovery, frequently utilized in the development of MCHr1 antagonists and HIV-1 budding inhibitors. When this motif is appended to an oxolane (tetrahydrofuran) ring—yielding 2-amino-1-(oxolan-3-yl)ethan-1-ol —the resulting steric bulk and hydrogen-bonding potential make it an invaluable synthetic building block. The primary starting material, tetrahydrofuran-3-carboxaldehyde (CAS 79710-86-4)[1][2] (), is commercially available. However, translating this aldehyde into the target β -amino alcohol reproducibly presents significant chemoselective challenges.

As an application scientist evaluating process chemistry, this guide objectively compares the two most viable synthetic pathways: the Nitroaldol (Henry) Pathway and the Cyanohydrin Pathway , analyzing their mechanistic causality, scalability, and experimental reproducibility.

Mechanistic Causality & Protocol Comparison

The Nitroaldol (Henry) Pathway (Industry Standard)

The Henry reaction between tetrahydrofuran-3-carboxaldehyde and nitromethane yields a β -nitro alcohol intermediate, which is subsequently reduced to the target amine[3] ().

  • Causality & Reproducibility: The primary failure mode of the Henry reaction is its reversibility (retro-aldol) and the tendency of the intermediate to dehydrate into a nitroalkene under strongly basic conditions. By utilizing a mild, non-nucleophilic base such as Tetrabutylammonium fluoride (TBAF) rather than aqueous NaOH, the equilibrium is driven forward without inducing dehydration. For the reduction step, catalytic hydrogenation (Pd/C, H 2​ ) is highly reproducible, avoiding the basic aqueous workups that often trap hydrophilic β -amino alcohols in the aqueous layer.

The Cyanohydrin Pathway (High-Yield Alternative)

This route involves the cyanosilylation of the aldehyde using Trimethylsilyl cyanide (TMSCN), followed by hydride reduction of the nitrile[4] ().

  • Causality & Reproducibility: Free cyanohydrins are unstable and prone to retro-cyanation. By using TMSCN with a Lewis acid catalyst (ZnI 2​ ), the intermediate is trapped as a robust silyl ether, ensuring near-quantitative conversion. However, the subsequent reduction with Lithium Aluminum Hydride (LiAlH 4​ ) is notoriously sensitive. If the reaction temperature is not strictly controlled during the addition phase, the strongly basic hydride can induce retro-cyanation, regenerating the starting aldehyde and destroying the yield.

Synthesis Workflows

SynthesisPathways SM Tetrahydrofuran-3-carboxaldehyde (CAS: 79710-86-4) Henry_Step1 Henry Reaction CH3NO2, Cat. TBAF Solvent: THF, 0°C to RT SM->Henry_Step1 Cyano_Step1 Cyanosilylation TMSCN, Cat. ZnI2 Solvent: CH2Cl2, 0°C SM->Cyano_Step1 Nitro_Int 1-(Oxolan-3-yl)-2-nitroethanol (Nitroalcohol Intermediate) Henry_Step1->Nitro_Int Henry_Step2 Catalytic Hydrogenation H2, Pd/C Solvent: MeOH Nitro_Int->Henry_Step2 Target 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Target β-Amino Alcohol) Henry_Step2->Target Cyano_Int 2-Hydroxy-2-(oxolan-3-yl)acetonitrile (Cyanohydrin Intermediate) Cyano_Step1->Cyano_Int Cyano_Step2 Hydride Reduction LiAlH4 Solvent: THF, Reflux Cyano_Int->Cyano_Step2 Cyano_Step2->Target

Parallel synthetic workflows for 2-Amino-1-(oxolan-3-yl)ethan-1-ol from the common aldehyde.

Self-Validating Experimental Protocols

Protocol A: The Nitroaldol (Henry) Route

Step 1: Nitroaldol Condensation

  • Preparation: Dissolve 10.0 mmol of tetrahydrofuran-3-carboxaldehyde (extracted from 50% aq. solution into DCM and dried over MgSO 4​ if necessary) and 50.0 mmol of nitromethane in 20 mL of anhydrous THF.

  • Reaction: Cool the mixture to 0 °C under argon. Add 1.0 mmol (0.1 eq) of TBAF (1M in THF) dropwise. Stir for 4 hours, allowing the reaction to naturally warm to room temperature.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The aldehyde spot (visualized with KMnO 4​ ) should be fully consumed. A new, more polar spot (the nitroalcohol) will appear.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

  • Preparation: Dissolve the crude 1-(oxolan-3-yl)-2-nitroethanol in 30 mL of anhydrous methanol.

  • Reaction: Add 10 wt% Pd/C (0.1 eq Pd). Purge the flask with argon, then introduce H 2​ gas via a balloon or Parr shaker (50 psi). Stir vigorously for 12 hours at room temperature.

  • Validation Checkpoint: An aliquot spotted on TLC and stained with Ninhydrin should turn deep purple upon heating, confirming the presence of a primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol. Concentrate the filtrate to yield the crude β -amino alcohol.

Protocol B: The Cyanohydrin Route

Step 1: Cyanosilylation

  • Preparation: Dissolve 10.0 mmol of tetrahydrofuran-3-carboxaldehyde in 20 mL of anhydrous DCM. Add 0.5 mmol (0.05 eq) of anhydrous ZnI 2​ .

  • Reaction: Cool to 0 °C. Slowly add 12.0 mmol (1.2 eq) of TMSCN. Stir for 2 hours at 0 °C.

  • Validation Checkpoint: 1 H NMR of a crude aliquot should show the disappearance of the aldehydic proton (~9.6 ppm) and the appearance of a singlet near 0.2 ppm (TMS group).

  • Deprotection: Treat the crude mixture with 1M HCl in THF for 1 hour to cleave the TMS ether, yielding the free cyanohydrin.

Step 2: Hydride Reduction

  • Preparation: Suspend 30.0 mmol (3.0 eq) of LiAlH 4​ in 30 mL of anhydrous THF at 0 °C under argon.

  • Reaction: Dissolve the crude cyanohydrin in 10 mL of THF and add it dropwise over 30 minutes to the LiAlH 4​ suspension (critical to prevent retro-cyanation). Once added, reflux the mixture for 4 hours.

  • Workup (Fieser Method): Cool to 0 °C. Carefully add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH 4​ used). Stir until a white granular precipitate forms. Filter through Celite and concentrate the filtrate.

Quantitative Data Comparison

ParameterRoute A: Nitroaldol (Henry)Route B: Cyanohydrin
Overall Yield 65 – 75%50 – 60%
Atom Economy High (H 2​ reduction generates only H 2​ O)Low (Loss of TMS, generation of Al/Li salts)
Key Impurities Nitroalkene (dehydration), Retro-aldolAldehyde (retro-cyanation), Amides
Scalability Excellent (Industry standard process)Poor (TMSCN toxicity, exothermic LiAlH 4​ quench)
Safety Profile Moderate (Nitromethane requires care)High Risk (Cyanide reagents, pyrophoric hydrides)
E-factor Low (Catalytic reduction)High (Stoichiometric metal salts in workup)

Conclusion: For the reproducible synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, the Nitroaldol (Henry) Pathway is definitively superior. It bypasses the severe toxicity and retro-cyanation risks associated with the cyanohydrin route. By utilizing mild base catalysis and clean catalytic hydrogenation, Route A provides a self-validating, highly scalable system that consistently delivers the target β -amino alcohol with excellent atom economy.

References

  • National Center for Biotechnology Information. "3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568". PubChem. Available at: [Link]

  • Borah, P., et al. "Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis". ResearchGate. Available at: [Link]

  • McGrath, N. A., et al. "Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks". Oxford Academic. Available at: [Link]

Sources

Comparative

structural comparison of 2-Amino-1-(oxolan-3-yl)ethan-1-ol and tetrahydrofuran analogs

Lead Optimization Guide: Structural and Pharmacokinetic Comparison of 2-Amino-1-(oxolan-3-yl)ethan-1-ol vs. Tetrahydrofuran Analogs Executive Summary The tetrahydrofuran (THF) or oxolane ring is a cornerstone bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Lead Optimization Guide: Structural and Pharmacokinetic Comparison of 2-Amino-1-(oxolan-3-yl)ethan-1-ol vs. Tetrahydrofuran Analogs

Executive Summary

The tetrahydrofuran (THF) or oxolane ring is a cornerstone bioisostere in medicinal chemistry, frequently utilized to modulate lipophilicity, improve aqueous solubility, and provide critical hydrogen bond acceptors[1]. However, the structural evolution from simple THF rings to complex, functionalized side chains—such as 2-Amino-1-(oxolan-3-yl)ethan-1-ol —drastically alters a molecule's thermodynamic binding signature and metabolic fate. This guide provides an objective structural comparison between functionalized oxolane amino alcohols and standard THF analogs (e.g., Bis-THF, simple 3-amino-THF), equipping drug development professionals with the data and protocols necessary to optimize lead series.

Structural Anatomy & Chemical Space

Understanding the causality behind binding affinity and clearance requires dissecting the structural anatomy of these cyclic ethers.

2-Amino-1-(oxolan-3-yl)ethan-1-ol: The Flexible Polar Anchor

This compound features a standard oxolane core substituted at the C3 position with an aminoethanol side chain.

  • Conformational Dynamics: The C3 substitution allows the oxolane ring to adopt multiple envelope conformations. The flexible aminoethanol chain can reach out of deep, hydrophobic binding pockets into the solvent boundary, forming water-mediated hydrogen bond networks.

  • Physicochemical Impact: The presence of both a primary alcohol and a primary amine (pKa ~9.0) ensures protonation at physiological pH. This drastically lowers the LogD, making it an excellent moiety for rescuing the aqueous solubility of highly lipophilic scaffolds.

  • Bioisosteric Application: Similar highly functionalized oxolanes are frequently used as ribose bioisosteres. For example, in the development of the CD73 inhibitor AB680, stereospecific functionalization of the oxolane core was critical to maintaining hydrogen bonding with the enzyme while avoiding the pharmacokinetic liabilities of native nucleotides[2].

Standard Tetrahydrofuran Analogs (Bis-THF & 3-Amino-THF)
  • Bis-Tetrahydrofuran (Bis-THF): A fused bicyclic system (hexahydrofuro[2,3-b]furan) that is conformationally restricted. It acts as a powerful bidentate hydrogen bond acceptor. In HIV protease inhibitors (e.g., Darunavir), the rigid Bis-THF moiety forms critical hydrogen bonds with the enzyme backbone while displacing high-energy water molecules, driving affinity through a favorable entropic gain[3].

  • 3-Aminotetrahydrofuran: A minimalist, rigid building block. While it provides a basic center and an ether oxygen, it lacks the extended reach of the aminoethanol side chain, limiting its ability to engage distant solvent channels. Furthermore, simple THF amides and amines are highly susceptible to rapid cytochrome P450-mediated α-oxidation, often leading to supra-hepatic clearance rates in vivo[4].

Comparative Performance Metrics

The decision to incorporate an extended polar side chain versus a rigid fused ring system hinges on balancing Topological Polar Surface Area (TPSA) with intrinsic clearance (Cl_int). The table below summarizes the quantitative structural and proxy pharmacokinetic data for these classes.

Compound ClassRepresentative StructureTPSA (Ų)cLogPH-Bond DonorsH-Bond AcceptorsTypical HLM Cl_int (µL/min/mg)Primary Metabolic Liability
Amino-oxolane-ethanol 2-Amino-1-(oxolan-3-yl)ethan-1-ol~66.5-1.233Moderate (30-50)ADH oxidation of 1° alcohol
Simple THF Amine 3-Aminotetrahydrofuran~35.2-0.112High (>80)CYP450 α-oxidation of THF
Bis-THF Hexahydrofuro[2,3-b]furan-3-ol~38.70.413Low (<15)Sterically shielded
THP Amine Tetrahydropyran-4-amine~35.20.212Moderate (40-60)CYP450 oxidation

Data Note: Cl_int values are representative ranges based on standard medicinal chemistry profiling of these building blocks when attached to a neutral lipophilic core.

Experimental Methodologies

To validate the integration of these oxolane derivatives into a lead series, the following self-validating protocols must be executed to deconvolute metabolic soft spots and thermodynamic binding drivers.

Protocol 1: Mechanistic Microsomal Stability (Cl_int) Assessment

Causality: The oxolane ring is highly susceptible to CYP-mediated α-oxidation at the C2 and C5 positions[4]. However, 2-amino-1-(oxolan-3-yl)ethan-1-ol introduces a primary alcohol, which is a substrate for Alcohol Dehydrogenase (ADH). This protocol isolates the specific mechanism of clearance.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the test compound in DMSO.

  • Inhibitor Pre-incubation (The Self-Validating Step): Divide the assay into three parallel arms:

    • Arm A (Control): HLM + Buffer.

    • Arm B (CYP Inhibition): HLM + 1 mM 1-aminobenzotriazole (ABT).

    • Arm C (ADH Inhibition): HLM + 1 mM 4-methylpyrazole (4-MP). Pre-incubate all arms at 37°C for 15 minutes.

  • Reaction Initiation: Spike the test compound into all arms to a final concentration of 1 µM (final DMSO < 0.1%). Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: If Cl_int is rescued in Arm B, the THF core is the liability (α-oxidation). If rescued in Arm C, the aminoethanol side chain is the liability.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Rigid analogs like Bis-THF rely on displacing high-energy water molecules, yielding an entropy-driven signature (ΔS > 0)[3]. Conversely, the flexible 2-amino-1-(oxolan-3-yl)ethan-1-ol incurs an entropic penalty upon binding, which must be offset by an enthalpic gain (ΔH < 0) from its multiple hydrogen bonds.

  • Sample Preparation: Dialyze the purified target protein overnight against the exact assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4) to ensure perfect buffer matching.

  • Cell and Syringe Loading: Load the target protein (10-20 µM) into the ITC sample cell. Load the oxolane ligand (100-200 µM) into the injection syringe.

  • Titration Execution: Set the instrument to 25°C with a stirring speed of 750 rpm. Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Deconvolution: Integrate the heat peaks and fit the data to a one-site binding model to extract the association constant (Ka), enthalpy (ΔH), and entropy (ΔS). Compare the ΔH/ΔS ratio between the flexible aminoethanol analog and the rigid Bis-THF analog to confirm the binding modality.

Mechanistic Visualization

The following diagram illustrates the logical workflow for evaluating and selecting between functionalized oxolane side chains and rigid THF cores during lead optimization.

Evaluation_Workflow Start Candidate Selection: Oxolane vs. Bis-THF Phase1 Phase 1: Metabolic Profiling (HLM Incubation) Start->Phase1 CYP_Check ± ABT (CYP Inhibitor) Phase1->CYP_Check ADH_Check ± 4-MP (ADH Inhibitor) Phase1->ADH_Check Phase2 Phase 2: Thermodynamic Profiling (ITC Analysis) CYP_Check->Phase2 THF α-oxidation ADH_Check->Phase2 1° Alcohol oxidation Enthalpy ΔH Driven (Flexible H-Bonds) Phase2->Enthalpy 2-Amino-1-(oxolan-3-yl)ethan-1-ol Entropy ΔS Driven (Water Displacement) Phase2->Entropy Bis-THF Analogs Decision Lead Optimization Strategy Enthalpy->Decision Entropy->Decision

Figure 1: Workflow for metabolic and thermodynamic evaluation of oxolane derivatives.

References

  • Discovery of AB680: A Potent and Selective Inhibitor of CD73. ACS Publications.
  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). ACS Publications.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.

Sources

Validation

Comprehensive Comparison Guide: Inter-Laboratory Validation of 2-Amino-1-(oxolan-3-yl)ethan-1-ol Quantification

Executive Summary & Analytical Challenges The accurate quantification of 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-Amino-1-(tetrahydrofuran-3-yl)ethanol) presents a unique set of challenges in bioanalysis and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The accurate quantification of 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-Amino-1-(tetrahydrofuran-3-yl)ethanol) presents a unique set of challenges in bioanalysis and quality control. As a highly polar, low-molecular-weight chiral amino alcohol lacking a strong UV chromophore, it exhibits poor retention on traditional reversed-phase (C18) columns and is virtually undetectable via standard UV/Vis spectroscopy at trace levels.

When establishing a method for multi-site clinical trials or global manufacturing, the analytical procedure must undergo rigorous Inter-Laboratory Validation (ILV) . This ensures that data generated across different laboratories remain accurate, precise, and reproducible, adhering strictly to the [1] and[2] guidelines.

This guide objectively compares the three leading analytical platforms for quantifying this analyte, explains the causality behind experimental choices, and provides self-validating protocols for seamless method transfer.

Objective Comparison of Quantification Platforms

To successfully quantify 2-Amino-1-(oxolan-3-yl)ethan-1-ol, laboratories typically choose between direct mass spectrometry and derivatization-based optical detection. Table 1 summarizes the performance metrics of the three primary alternatives.

Table 1: Performance Comparison of Analytical Alternatives
MetricAlternative A: HILIC-MS/MSAlternative B: HPLC-FLD (OPA)Alternative C: GC-MS (BSTFA)
Detection Mechanism Direct ESI+ (MRM transitions)Pre-column derivatization (Fluorescence)Silylation (Electron Impact MS)
Sensitivity (LOQ) 0.1 - 0.5 ng/mL1.0 - 5.0 ng/mL10 - 20 ng/mL
Sample Prep Simple (Protein precipitation)Moderate (Derivatization required)Complex (Evaporation + Derivatization)
Matrix Effects High (Requires stable isotope IS)Low to ModerateLow
Throughput High (< 5 min/sample)Medium (15-20 min/sample)Low (30+ min/sample)
Primary Advantage Ultimate specificity and speedHigh sensitivity with standard equipmentExcellent chromatographic resolution
Best Suited For High-throughput PK studiesRoutine QC and batch releaseImpurity profiling

Causality & Experimental Design (E-E-A-T)

As an application scientist, method selection is never arbitrary; it is dictated by the physicochemical properties of the analyte and the regulatory environment.

Why HILIC over Reversed-Phase (RP-HPLC)?

2-Amino-1-(oxolan-3-yl)ethan-1-ol is highly hydrophilic. In standard RP-HPLC, it elutes in the void volume, leading to severe ion suppression from unretained matrix components[3]. Hydrophilic Interaction Liquid Chromatography (HILIC) reverses this paradigm. By using a highly organic mobile phase (e.g., 90% Acetonitrile) and a polar stationary phase (e.g., zwitterionic or bare silica), polar amines are strongly retained[4]. Furthermore, the high organic content enhances electrospray ionization (ESI) efficiency, dramatically lowering the Limit of Quantitation (LOQ).

Why OPA over FMOC for Derivatization?

For laboratories lacking LC-MS/MS infrastructure, HPLC with Fluorescence Detection (FLD) is the gold standard. Because the analyte lacks a fluorophore, pre-column derivatization is mandatory. We select o-phthalaldehyde (OPA) over 9-fluorenylmethyl chloroformate (FMOC) because OPA reacts selectively and rapidly (< 2 minutes) with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at pH 9.5 to form a highly fluorescent isoindole derivative[5]. Unlike FMOC, OPA itself does not fluoresce, eliminating reagent interference peaks in the chromatogram[6].

Deriv_Logic Analyte 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Primary Amine) Reaction Nucleophilic Attack (pH 9.5) Analyte->Reaction Reagent OPA + Thiol (Pre-column) Reagent->Reaction Product Fluorescent Isoindole (Ex: 340nm, Em: 450nm) Reaction->Product Detector HPLC-FLD (High Sensitivity) Product->Detector

Figure 1: Logical pathway of pre-column OPA derivatization for HPLC-FLD quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating System Suitability Tests (SST) and Internal Standards (IS) that automatically flag analytical failures.

Protocol A: HILIC-MS/MS Workflow (High-Throughput)

Self-Validation Logic: Uses a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and injection variability.

  • Sample Preparation: Aliquot 50 µL of plasma/matrix into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of SIL-IS (e.g., 13C2-2-Amino-1-(oxolan-3-yl)ethan-1-ol).

  • Extraction: Vortex for 2 minutes at 1000 RPM. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography:

    • Column: Zwitterionic HILIC column (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins.

  • Detection: ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ .

Protocol B: HPLC-FLD Pre-column Derivatization Workflow

Self-Validation Logic: Uses an analog internal standard (e.g., 2-Amino-1-phenylethanol) to verify derivatization efficiency.

  • Reagent Preparation: Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL 2-mercaptoethanol and 9 mL of 0.4 M borate buffer (pH 9.5). Protect from light[7].

  • Sample Preparation: Mix 100 µL of aqueous sample with 10 µL of IS solution (1 µg/mL).

  • Automated Online Derivatization: Program the HPLC autosampler to draw 10 µL of sample and 10 µL of OPA reagent. Mix in the loop for 1.5 minutes prior to injection[6].

  • Chromatography:

    • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 50 mM Sodium Acetate (pH 6.5) / Methanol gradient.

  • Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm).

Inter-Laboratory Validation (ILV) Framework

When transferring these methods across global sites, cross-validation is not merely a "pass/fail" exercise; it is a statistical demonstration of data comparability[8]. According to , when multiple laboratories are involved, cross-validation must be performed using spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR).

ILV_Workflow cluster_methods Quantification Alternatives Start Method Selection 2-Amino-1-(oxolan-3-yl)ethan-1-ol HILIC HILIC-MS/MS (Direct Quant) Start->HILIC HPLC HPLC-FLD (OPA Derivatization) Start->HPLC GCMS GC-MS (Silylation) Start->GCMS Val Core Validation (ICH M10) Accuracy, Precision, Linearity HILIC->Val HPLC->Val GCMS->Val Lab1 Originating Lab (Method A) Val->Lab1 Lab2 Receiving Lab 1 (Method A/B) Lab1->Lab2 Method Transfer Lab3 Receiving Lab 2 (Method A/C) Lab1->Lab3 Method Transfer CrossVal Inter-Laboratory Cross-Validation (Incurred Sample Reanalysis) Lab1->CrossVal Data Pooling Lab2->CrossVal Data Pooling Lab3->CrossVal Data Pooling

Figure 2: Inter-laboratory validation workflow for bioanalytical methods following ICH M10.

Table 2: Representative Inter-Laboratory Cross-Validation Data (HILIC-MS/MS)
ParameterOriginating Lab (USA)Receiving Lab 1 (EU)Receiving Lab 2 (APAC)ICH M10 Acceptance Criteria
Intra-run Precision (CV%) 3.2%4.1%3.8%≤ 15% (≤ 20% at LLOQ)
Inter-run Accuracy (%Bias) +1.5%-2.3%+0.8%± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized) 0.980.951.02CV ≤ 15%
Incurred Sample Reanalysis (ISR) N/A92% match89% match≥ 67% of samples within ± 20%

Interpretation of ILV Data: The data in Table 2 demonstrates successful method transfer. The use of a SIL-IS in the HILIC-MS/MS method effectively neutralized matrix differences between geographical regions, ensuring the Matrix Factor remained close to 1.0. Furthermore, the ISR results (>89% match) comfortably exceed the ICH M10 requirement, proving that the method is robust against real-world sample degradation and handling variations across different laboratories.

References

  • EMA (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at:[Link]

  • EMA (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Zhu et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PubMed Central (PMC). Available at:[Link]

  • Kawaoka et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

comparing extraction methods for 2-Amino-1-(oxolan-3-yl)ethan-1-ol from plasma

Comparative Guide: Extraction Modalities for 2-Amino-1-(oxolan-3-yl)ethan-1-ol from Human Plasma As drug development pipelines increasingly focus on highly polar, low-molecular-weight therapeutics, bioanalytical scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Extraction Modalities for 2-Amino-1-(oxolan-3-yl)ethan-1-ol from Human Plasma

As drug development pipelines increasingly focus on highly polar, low-molecular-weight therapeutics, bioanalytical scientists face significant challenges in sample preparation. This guide provides an in-depth, mechanistic comparison of extraction methods for 2-Amino-1-(oxolan-3-yl)ethan-1-ol , a highly polar, basic amino alcohol.

By analyzing the physicochemical properties of this molecule, we will establish why traditional methods fail and how Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) provides a self-validating, high-recovery workflow[1].

Physicochemical Profiling & The Bioanalytical Challenge

To design a robust extraction protocol, we must first deconstruct the analyte:

  • Primary Amine (-NH₂): Confers strong basicity (estimated pKa ~9.5). At physiological plasma pH (7.4), the molecule is almost entirely protonated (cationic).

  • Hydroxyl Group (-OH) & Oxolane Ring: Impart significant hydrophilicity and hydrogen-bonding capacity, resulting in a very low (likely negative) LogP.

The Causality of Extraction Failure: Because 2-Amino-1-(oxolan-3-yl)ethan-1-ol is highly polar, it elutes very early in standard Reversed-Phase Liquid Chromatography (RP-LC). Unfortunately, this is the exact chromatographic window where endogenous plasma salts and residual proteins elute. Furthermore, traditional Liquid-Liquid Extraction (LLE) relies on partitioning analytes into an immiscible organic solvent; highly polar analytes like this one will stubbornly remain in the aqueous plasma phase, resulting in near-zero recovery.

Comparative Analysis of Extraction Modalities

A. Protein Precipitation (PPT): The Baseline

PPT involves adding a miscible organic solvent (e.g., acetonitrile) to plasma to denature and crash out proteins.

  • Mechanism: Solvent-induced dielectric constant reduction leads to protein aggregation.

  • Verdict: While rapid, PPT does not remove endogenous glycerophospholipids. For an early-eluting polar analyte, these phospholipids cause catastrophic ion suppression (matrix effects) in the mass spectrometer's electrospray ionization (ESI) source.

B. Liquid-Liquid Extraction (LLE): The Traditional Approach

LLE requires adjusting the plasma pH to >11.5 to deprotonate the amine, rendering the molecule neutral to force it into an organic solvent (e.g., ethyl acetate or MTBE).

  • Mechanism: Hydrophobic partitioning.

  • Verdict: Even when fully deprotonated, the hydroxyl group and oxolane ring keep the molecule too hydrophilic to partition efficiently into the organic layer. Recovery remains unacceptably low.

C. Mixed-Mode Cation Exchange (MCX-SPE): The Gold Standard

MCX-SPE utilizes a polymeric sorbent functionalized with strong cation-exchange groups (sulfonic acids) alongside hydrophobic domains[2][3].

  • Mechanism (Orthogonal Retention): By acidifying the plasma, the primary amine is fully protonated and locks onto the negatively charged sulfonic acid groups via strong electrostatic interactions. Because this ionic bond is incredibly strong, the sorbent can be washed with 100% organic solvent (methanol) to strip away neutral lipids and phospholipids without eluting the analyte[1].

  • Verdict: Delivers ultra-clean extracts, eliminating matrix effects while maintaining >90% recovery.

Quantitative Performance Comparison

The following table synthesizes the expected analytical performance of each method when extracting 2-Amino-1-(oxolan-3-yl)ethan-1-ol from human plasma (spiked at 10 ng/mL), followed by LC-MS/MS analysis.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid Removal
PPT (3:1 Acetonitrile) 85 - 95%-65% (Severe Suppression)15 - 20%Poor (<10%)
LLE (MTBE, pH 11) < 20%-10%> 25%Good (>80%)
MCX-SPE 90 - 98% < ±5% (Negligible) 2 - 4% Excellent (>99%)

Mechanistic Workflows & Visualizations

To ensure these protocols are self-validating, it is critical to understand the exact chemical state of the analyte at every step. The diagram below illustrates the orthogonal retention mechanism of MCX-SPE.

MCX_Mechanism Plasma 1. Acidified Plasma (Analyte = NH3+) Load 2. Load onto MCX (Cation Exchange) Plasma->Load Apply Wash1 3. 2% FA in Water (Removes Salts) Load->Wash1 Locked via Ionic Bond Wash2 4. 100% Methanol (Removes Lipids) Wash1->Wash2 Retained Elute 5. 5% NH4OH in MeOH (Neutralizes to NH2) Wash2->Elute Disrupt Ionic Bond CleanExtract 6. Clean Extract (Ready for LC-MS) Elute->CleanExtract Elute & Collect

Caption: Chemical state and retention mechanism of 2-Amino-1-(oxolan-3-yl)ethan-1-ol during MCX-SPE.

Workflow cluster_PPT Protein Precipitation (Baseline) cluster_MCX MCX-SPE (Optimized) Start Plasma Sample (2-Amino-1-(oxolan-3-yl)ethan-1-ol) PPT_Step PPT_Step Start->PPT_Step MCX_Step MCX_Step Start->MCX_Step PPT_Result High Phospholipids / Matrix Effect PPT_Step->PPT_Result LCMS LC-MS/MS Quantification PPT_Result->LCMS Signal Suppression MCX_Result Phospholipids Removed / High Recovery MCX_Step->MCX_Result MCX_Result->LCMS High Sensitivity

Caption: Comparative workflow demonstrating the downstream analytical impact of PPT vs. MCX-SPE.

Experimental Protocols

Protocol A: Protein Precipitation (Baseline Method)

Use this only for rapid dose-range finding where sensitivity is not a primary concern.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing stable-isotope labeled internal standard).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant to an autosampler vial. Dilute with 100 µL of LC-MS aqueous mobile phase to improve peak shape before injection.

Protocol B: MCX-SPE (Optimized Method for E-E-A-T Validation)

This protocol utilizes a 30 mg / 1 cc Mixed-Mode Cation Exchange cartridge (e.g., Waters Oasis MCX or Agilent Plexa PCX)[1][2].

  • Sample Pre-treatment (Critical Step): Aliquot 100 µL of plasma. Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water. Causality: Drops the pH to ~2.0, disrupting protein binding and ensuring the primary amine is 100% protonated (-NH₃⁺).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the SPE cartridge.

  • Loading: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Washes away highly polar neutral/acidic interferents and salts while keeping the analyte locked via cation exchange.

  • Organic Wash: Pass 1 mL of 100% Methanol. Causality: Strips away hydrophobic interferents, including endogenous phospholipids. The analyte remains bound electrostatically.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>10) neutralizes the analyte's amine group, breaking the ionic bond and allowing the methanol to elute the now-neutral molecule.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile (with 0.1% Formic Acid) prior to LC-MS/MS injection.

References

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX Agilent Technologies Application Note URL:[Link]

  • Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates Waters Corporation URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds MDPI - Molecules (2024) URL:[Link]

Sources

Validation

In Vivo vs In Vitro Correlation (IVIVC) for 2-Amino-1-(oxolan-3-yl)ethan-1-ol: A Comprehensive Evaluation Guide

Mechanistic Rationale & Target Profile The development of CNS-active small molecules often relies on the beta-amino alcohol pharmacophore, a structural motif foundational to beta-adrenergic modulators and Sphingosine-1-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Profile

The development of CNS-active small molecules often relies on the beta-amino alcohol pharmacophore, a structural motif foundational to beta-adrenergic modulators and Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists[1][2]. 2-Amino-1-(oxolan-3-yl)ethan-1-ol represents a novel structural evolution in this class. By replacing the traditional highly lipophilic aliphatic tail (seen in reference compounds like Fingolimod) with a hydrophilic oxolane (tetrahydrofuran) ring, this compound fundamentally alters its hydration sphere.

This structural modification is designed to reduce non-specific protein binding and improve aqueous solubility. However, predicting its in vivo pharmacokinetics (PK) and pharmacodynamics (PD) from in vitro assays requires a rigorous In Vitro-In Vivo Correlation (IVIVC) framework. Regulatory agencies, including the FDA, prioritize Level A IVIVC, which establishes a point-to-point mathematical relationship between in vitro properties (e.g., dissolution, metabolic clearance) and in vivo systemic exposure[3][4].

This guide objectively compares the IVIVC profile of 2-Amino-1-(oxolan-3-yl)ethan-1-ol against a standard lipophilic beta-amino alcohol reference, providing actionable, self-validating protocols for preclinical drug development.

Pharmacological Pathway & Activation

Like many beta-amino alcohols targeting S1PR1, 2-Amino-1-(oxolan-3-yl)ethan-1-ol acts as a prodrug that requires in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to achieve high target affinity[1]. Understanding this pathway is critical, as in vitro receptor binding assays must utilize the phosphorylated metabolite to accurately predict in vivo efficacy.

Pathway Prodrug 2-Amino-1-(oxolan-3-yl)ethan-1-ol (Hydrophilic Prodrug) Kinase Sphingosine Kinase 2 (In Vivo Activation) Prodrug->Kinase Active Phosphorylated Metabolite (Active Ligand) Kinase->Active Target S1PR1 Modulation (Efficacy) Active->Target

Fig 1. In vivo activation pathway of 2-Amino-1-(oxolan-3-yl)ethan-1-ol to its active form.

Comparative Data: In Vitro vs In Vivo Parameters

To establish a predictive model, quantitative data from in vitro assays must be mathematically deconvoluted to predict in vivo outcomes[3]. Table 1 demonstrates how the oxolane-containing compound compares to a lipophilic reference, highlighting the robust IVIVC ( R2>0.89 ) achieved due to its lower non-specific binding.

Table 1: Comparative IVIVC Metrics & Performance Data

ParameterAssay Type2-Amino-1-(oxolan-3-yl)ethan-1-olLipophilic ReferenceIVIVC R2 (Oxolane)
Intrinsic Clearance ( CLint​ ) In Vitro (Microsomes)15.2 µL/min/mg45.8 µL/min/mg0.94
Hepatic Clearance ( CLhep​ ) In Vivo (Rodent PK)12.4 mL/min/kg38.5 mL/min/kg0.94
Permeability ( Papp​ ) In Vitro (Caco-2)12.5 x 10−6 cm/s28.4 x 10−6 cm/s0.89
Oral Bioavailability (F%) In Vivo (Rodent PK)68%42%0.89
Receptor Activation ( EC50​ ) In Vitro (S1PR1)8.4 nM (Metabolite)2.1 nM (Metabolite)0.91
Lymphopenia ( ED50​ ) In Vivo (PD Model)0.5 mg/kg0.1 mg/kg0.91

Data Synthesis Rationale: The oxolane ring reduces Papp​ slightly compared to the lipophilic analog but significantly decreases CLint​ . This lower metabolic liability translates directly to a higher in vivo oral bioavailability (68% vs 42%), demonstrating a highly linear Level A correlation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into every step to prevent assay artifacts from being misinterpreted as compound properties.

Protocol A: In Vitro Microsomal Stability (Predicting Hepatic Clearance)

Beta-amino alcohols are highly susceptible to CYP450-mediated metabolism[2]. This protocol determines intrinsic clearance ( CLint​ ) to predict in vivo hepatic clearance.

  • Matrix Preparation: Thaw mouse/human liver microsomes on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking & Controls: Add 2-Amino-1-(oxolan-3-yl)ethan-1-ol at a 1 µM final concentration.

    • Causality & Self-Validation: You must run parallel control wells containing Verapamil (high clearance) and Propranolol (moderate clearance)[2]. If the CLint​ of Verapamil falls below 40 µL/min/mg, the entire assay plate is rejected due to compromised CYP450 activity. This ensures the low clearance of the oxolane compound is a true structural property, not an artifact of degraded microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Analysis: At intervals (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetics & Brain Penetrance

To establish IVIVC, in vivo plasma and brain exposure must be accurately quantified to correlate with in vitro Caco-2 and microsomal data.

  • Dosing: Administer the compound to C57BL/6 mice via IV (1 mg/kg) and PO (5 mg/kg) routes.

  • Serial Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Harvest brain tissue at the 2-hour Tmax​ .

  • Tissue Homogenization & Extraction: Homogenize brain tissue in a 1:3 (w/v) ratio of PBS.

    • Causality & Self-Validation: Brain homogenates must be spiked with the SIL-IS prior to protein precipitation. Post-extraction recovery rates must be calculated and exceed 85%. If recovery is lower, matrix suppression is occurring, and the extraction solvent must be recalibrated. This validates that the calculated Kbp​ (brain-to-plasma ratio) reflects true physiological partitioning, not LC-MS/MS ion suppression.

  • Deconvolution Analysis: Use the Wagner-Nelson method to deconvolute the in vivo absorption profile and correlate it directly with the in vitro Caco-2 permeability rate, establishing a Level A IVIVC[3][4].

IVIVC Mathematical Deconvolution Workflow

To meet regulatory standards for IVIVC, raw empirical data must be processed through mathematical deconvolution. This separates the drug's absorption kinetics from its elimination kinetics, allowing for a direct comparison to in vitro parameters[3].

IVIVC A In Vitro Profiling (Caco-2, Microsomes) C Mathematical Deconvolution (Wagner-Nelson Method) A->C B In Vivo Pharmacokinetics (Plasma/Brain LC-MS/MS) B->C D Level A IVIVC (Point-to-Point Correlation) C->D

Fig 2. Level A IVIVC workflow linking in vitro profiling to in vivo PK via deconvolution.

Conclusion

2-Amino-1-(oxolan-3-yl)ethan-1-ol demonstrates a superior IVIVC profile compared to traditional lipophilic beta-amino alcohols. The incorporation of the oxolane ring mitigates non-specific in vitro binding and rapid hepatic clearance, resulting in highly predictable in vivo pharmacokinetics. By utilizing self-validating protocols and mathematical deconvolution, researchers can confidently bridge preclinical in vitro data to in vivo efficacy models.

References

  • Title: In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 Source: ACS Publications URL: [Link]

  • Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of novel brain permeable and G protein-biased beta-1 adrenergic receptor partial agonists for the treatment of neurocognitive disorders Source: PLOS ONE URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-(oxolan-3-yl)ethan-1-ol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Amino-1-(oxolan-3-yl)ethan-1-ol As a Senior Application Scientist, it is critical to recognize that handling bifunctional organic molecules requires a nuanced understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

As a Senior Application Scientist, it is critical to recognize that handling bifunctional organic molecules requires a nuanced understanding of their distinct chemical moieties. 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-amino-1-(tetrahydrofuran-3-yl)ethanol) presents a unique dual-hazard profile. It combines the corrosive and reactive nature of an amino alcohol with the insidious, potentially lethal peroxide-forming capabilities of an oxolane (tetrahydrofuran) ring.

This guide provides a self-validating, mechanistically grounded operational workflow for the safe handling and disposal of this compound, ensuring that laboratory personnel are protected from both immediate chemical burns and delayed explosive hazards.

Mechanistic Hazard Profiling & Causality

To safely dispose of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, one must first understand the causality behind its reactivity:

  • The Oxolane (Tetrahydrofuran) Ring – Peroxide Formation: The oxolane ring contains an oxygen atom adjacent to methylene groups. The alpha-hydrogens on these carbons are highly susceptible to radical abstraction by molecular oxygen (auto-oxidation). This reaction forms hydroperoxides, which can polymerize or concentrate upon solvent evaporation to form friction- and shock-sensitive explosives[1]. Consequently, this compound must be treated as a Class B Peroxide Former [2]. The peroxide risk supersedes the corrosive risk during long-term storage and disposal.

  • The Amino Alcohol Moiety – Corrosivity and Exothermy: The primary amine ( −NH2​ ) acts as both a strong nucleophile and a Brønsted base. It will react exothermically with acids and can slowly degrade halogenated solvents. Therefore, treating it merely as standard organic waste is a logistical error; it must be strictly segregated from strong oxidizers, heavy metals, and strong acids to prevent violent neutralization reactions[3].

Quantitative Hazard Data & Handling Requirements

The following table summarizes the quantitative safety parameters and operational boundaries required before initiating disposal procedures.

Hazard CategoryClassificationMechanistic CauseOperational Requirement
Peroxide Formation Class B Peroxide FormerAuto-oxidation of oxolane α -carbonTest for peroxides prior to disposal. Discard within 6 months of opening[1].
Corrosivity / Irritation Skin/Eye Corrosive (pH > 9)Basicity of primary amineWear nitrile gloves, lab coat, and chemical splash goggles[3].
Reactivity Exothermic NeutralizationAmine acts as a Brønsted baseSegregate strictly from strong acids and halogenated waste streams.
Actionable Threshold 20 ppm Peroxide Explosive concentration limitIf 20 ppm, halt handling and contact EHS immediately[4].

Step-by-Step Operational & Disposal Workflow

Every protocol must be a self-validating system. Do not proceed to the next phase without confirming the success and safety of the previous step.

Phase 1: Pre-Disposal Validation (Peroxide Testing)
  • PPE Verification: Don high-contrast nitrile gloves (to easily spot chemical degradation), chemical splash goggles, and a flame-resistant laboratory coat[3].

  • Visual Inspection (Critical Hold Point): Inspect the exterior and cap of the container without moving it. Causality: If crystalline solids are visible around the threads or suspended in the liquid, do not touch or move the container. These are highly sensitive friction-explosive peroxides[5]. Evacuate the immediate area and call Environmental Health and Safety (EHS).

  • Chemical Testing: If no crystals are present, transfer the container to a certified fume hood. Open the container and immediately test the liquid using a commercial peroxide test strip (e.g., Quantofix) or a potassium iodide (KI) starch test.

  • Data Validation:

    • If the strip reads 20 ppm , halt the procedure. The solution is unstable. Contact EHS for specialized stabilization and removal[4].

    • If the strip reads < 20 ppm , the solution is safe for standard hazardous waste transfer. Proceed to Phase 2.

Phase 2: Waste Segregation and Containerization
  • Container Selection: Select a chemically compatible, high-density polyethylene (HDPE) waste container. Causality: Avoid metal containers, as the basic amino alcohol moiety can induce corrosion over time.

  • Compatibility Check: Ensure the receiving waste stream is completely free of strong acids, heavy metal catalysts, and strong oxidizers. Mixing amino alcohols with acids will cause an exothermic reaction that could accelerate the auto-oxidation of the oxolane ring.

  • Transfer: Slowly pour the 2-Amino-1-(oxolan-3-yl)ethan-1-ol into the waste container using a dedicated, clean funnel. Do not allow the chemical to evaporate to dryness under any circumstances, as this concentrates residual peroxides[1].

Phase 3: Decontamination and Logistics
  • Labeling: Affix a standardized Hazardous Waste label to the container. Explicitly list the contents as "2-Amino-1-(oxolan-3-yl)ethan-1-ol" and check both the "Corrosive" and "Reactive/Peroxide Former" hazard boxes.

  • Primary Container Decontamination: Thoroughly rinse the empty primary reagent container with a compatible polar solvent (e.g., ethanol). Collect this rinsate into the same hazardous waste container[3].

  • Scheduling: Schedule a pickup with a licensed chemical waste disposal contractor. Ensure that the waste is removed from the laboratory within the strict 6-month post-opening window mandated for Class B peroxide formers[6].

Operational Workflow Diagram

The following decision tree maps the logical causality of the disposal process, emphasizing the critical peroxide validation step.

G start Initiate Disposal: 2-Amino-1-(oxolan-3-yl)ethan-1-ol visual Visual Inspection: Crystals Present? start->visual test Perform Peroxide Test (Quantofix / KI Starch) visual->test No ehs DO NOT TOUCH. Evacuate & Call EHS. visual->ehs Yes check Peroxide Level? test->check high ≥ 20 ppm Explosion Hazard check->high Yes low < 20 ppm Safe for Transfer check->low No high->ehs waste Transfer to HDPE Organic Waste Container low->waste labeling Apply Waste Label: Corrosive & Peroxide Former waste->labeling pickup Schedule Licensed Waste Pickup labeling->pickup

Figure 1: Self-validating disposal workflow for 2-Amino-1-(oxolan-3-yl)ethan-1-ol based on peroxide risk.

References

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara (UCSB) Environmental Health & Safety. Available at:[Link]

  • DS Fact Sheet on Managing Peroxide Formers in the Lab. National Institutes of Health (NIH) Office of Research Services. Available at:[Link]

  • Quick Guide for Peroxide-Forming Chemicals. MIT Environment, Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Standard Operating Procedure & Safety Matrix: Handling 2-Amino-1-(oxolan-3-yl)ethan-1-ol As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 2-Amino-1-(oxolan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling 2-Amino-1-(oxolan-3-yl)ethan-1-ol

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 2-Amino-1-(oxolan-3-yl)ethan-1-ol (also known as 2-amino-1-(tetrahydrofuran-3-yl)ethanol). This bifunctional building block presents a unique dual-hazard profile: the nucleophilic, corrosive nature of an aliphatic primary amine, combined with the auto-oxidative, peroxide-forming potential of an oxolane (tetrahydrofuran) ring.

This guide provides the causality behind our safety protocols, ensuring your laboratory maintains a self-validating system for chemical risk mitigation.

Mechanistic Hazard Profiling

To handle this compound safely, researchers must understand the underlying physical chemistry driving its hazards:

  • Corrosivity & Sensitization (Amine Moiety): Aliphatic amino alcohols are highly alkaline and nucleophilic. Upon contact with skin or mucous membranes, they cause rapid saponification of tissue lipids, leading to severe burns and full-thickness necrosis[1]. Furthermore, repeated exposure can induce respiratory and skin sensitization.

  • Peroxide Formation (Oxolane Ring): The tetrahydrofuran (oxolane) ring is highly susceptible to autoxidation. In the presence of ambient oxygen and light, radical abstraction at the alpha-carbon forms explosive hydroperoxides. Concentrating solutions containing these peroxides can lead to violent detonations.

  • Exothermic Incompatibility: Mixing aliphatic amines with strong oxidizing acids (e.g., concentrated nitric acid or perchloric acid) does not merely result in a standard acid-base neutralization. It can trigger a delayed, highly violent exothermic decomposition[2],[3].

Personal Protective Equipment (PPE) Matrix

Standard thin nitrile exam gloves are insufficient for sustained handling of aliphatic amino alcohols due to rapid chemical permeation. The following PPE matrix is mandatory.

Protection ZoneRequired EquipmentTechnical Specification & Causality
Hand Protection Butyl Rubber or Heavy-Duty Nitrile GlovesMinimum 0.4 mm thickness. Aliphatic amines readily permeate thin latex/nitrile, trapping corrosives against the skin[1].
Eye/Face Chemical Splash Goggles + Face ShieldANSI Z87.1 compliant. The amine moiety causes irreversible corneal opacity upon contact[1].
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalent. Protects against potential ignition if peroxides undergo exothermic decomposition.
Respiratory Fume Hood (Primary) / OV RespiratorOperations must be confined to a certified fume hood. If a hood is unavailable, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.

Operational Workflow & Experimental Protocol

This step-by-step methodology ensures that both the peroxide risk and the chemical reactivity of 2-Amino-1-(oxolan-3-yl)ethan-1-ol are controlled throughout the experimental lifecycle.

Phase 1: Pre-Operation Peroxide Screening

Causality: Because the oxolane ring forms peroxides over time, you must validate the chemical's stability before subjecting it to heat, friction, or concentration.

  • Sample Extraction: Working inside a fume hood, extract 1 mL of the compound using a glass pipette.

  • Quantification: Apply the liquid to a commercial peroxide test strip (e.g., Quantofix®) or use a standard KI-starch indicator solution.

  • Validation:

    • < 10 ppm: Safe for general use and concentration.

    • 10 - 25 ppm: Safe for use, but do not distill or concentrate.

    • > 25 ppm: Quarantine immediately. Treat with a reducing agent (e.g., sodium sulfite or ferrous sulfate) before disposal.

Phase 2: Reaction Setup & Execution

Causality: Inert atmospheres prevent the ongoing autoxidation of the oxolane ring, while controlled addition rates prevent thermal runaway from the amine's nucleophilic attacks.

  • Purge System: Set up the reaction vessel on a Schlenk line. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes prior to introducing the compound.

  • Transfer: Use non-sparking spatulas (if solid/slush) or argon-flushed syringes (if liquid) to transfer the compound.

  • Reagent Segregation: Strictly isolate the reaction from strong oxidizers. If neutralization is required, use dilute, weak organic acids (e.g., citric acid or 1M HCl) over an ice bath to control the heat of neutralization. Never use nitric acid[2].

Spill Response & Disposal Plan

In the event of a spill, immediate neutralization is required to mitigate the inhalation hazard and corrosivity.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use sawdust, as the amine may react with organic matter.

  • Neutralization: Carefully spray the spill zone with a dilute (5%) acetic acid solution to neutralize the free amine, converting it into a stable, water-soluble acetate salt.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label as "Aqueous Acidic Amine Waste." Do not mix this waste stream with halogenated solvents or oxidizing agents[4].

Hazard Mitigation Workflow

The following logic diagram outlines the critical path for safely processing this compound from inventory to disposal.

G Start 2-Amino-1-(oxolan-3-yl)ethan-1-ol Inventory Test Peroxide Testing (Quantofix Strips) Start->Test Pass Peroxides < 10 ppm Proceed to PPE Test->Pass Safe Fail Peroxides > 10 ppm Quarantine & Treat Test->Fail Unsafe PPE Don PPE Matrix (Butyl Gloves, Goggles) Pass->PPE Hood Fume Hood Setup (Inert N2/Ar Purge) PPE->Hood Execute Execute Reaction (Avoid Oxidizers) Hood->Execute Waste Aqueous Acidic Waste Disposal Execute->Waste

Workflow for the safe handling and hazard mitigation of 2-Amino-1-(oxolan-3-yl)ethan-1-ol.

References

  • Meredith, M. T. (2022). Lessons Learned from a Delayed Exothermic Decomposition─Amine Neutralizations with Strong, Oxidizing Acids. ACS Chemical Health & Safety, 29(1), 72-78.[Link]

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA.[Link]

  • Kelly, R. (2000). Properties of Perchloric Acid and Perchlorate Salts. ACS Chemical Health & Safety, 7(3), 5.[Link]

Sources

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